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  • Product: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
  • CAS: 392314-08-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in Bioconjugation and Drug Design

Executive Summary In modern drug discovery and bioconjugation, the selection of bifunctional building blocks dictates the physicochemical properties and pharmacokinetic profiles of the resulting macromolecules. 1-(2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the selection of bifunctional building blocks dictates the physicochemical properties and pharmacokinetic profiles of the resulting macromolecules. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS: 392314-08-8) is a highly specialized, commercially available heterocyclic scaffold that bridges the gap between aliphatic flexibility and rigidified hydrogen-bonding potential[1],[2].

Unlike its fully saturated counterpart (imidazolidin-2-one), the presence of the C4-C5 double bond in the imidazol-2-one core enforces strict planarity. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind its chemical behavior, provide self-validating synthetic protocols, and map its utility in advanced therapeutic modalities such as Targeted Protein Degradation (PROTACs).

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one features a nucleophilic primary amine tethered via an ethyl linker to an unsaturated imidazol-2-one ring[3].

Causality of Tautomerism and Planarity

The core ring exhibits tautomerism between the imidazol-2-one (keto) and 2-hydroxyimidazole (enol) forms. However, the keto form overwhelmingly dominates in physiological conditions due to the thermodynamic stability of the urea-like resonance structure. The C=C double bond restricts the conformational freedom of the ring, making the N3 proton more acidic (pKa ~10.5) compared to saturated analogs, while the primary amine remains highly basic (pKa ~9.5). This distinct pKa gap allows for highly chemoselective reactions without the need for complex protecting group strategies.

Quantitative Data: Physicochemical Parameters

The following table summarizes the key physicochemical properties that make this compound an attractive bioisostere for amides and ureas in drug design[1],[4].

ParameterValueImpact on Molecular Design
Chemical Name 1-(2-Aminoethyl)-1,3-dihydro-2H-imidazol-2-oneStandard IUPAC nomenclature.
CAS Registry Number 392314-08-8Unique identifier for sourcing[1].
Molecular Formula C5H9N3OLow molecular weight (127.15 g/mol ).
H-Bond Donors 2 (Primary amine, Imidazolone NH)Enhances target-ligand interactions.
H-Bond Acceptors 2 (Carbonyl oxygen, Primary amine)Improves aqueous solubility.
Topological Polar Surface Area 55.1 ŲIdeal for membrane permeability (< 90 Ų).

Synthetic Methodology

Synthesizing 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one requires careful control over alkylation to prevent bis-alkylation at the N3 position. The optimal strategy involves the N-alkylation of 1H-imidazol-2(3H)-one using a Boc-protected bromoethylamine, followed by acidic cleavage.

Reaction Optimization Data

The choice of base and solvent is critical. Strong bases like NaH deprotonate both N1 and N3, leading to poor selectivity. A milder base (K₂CO₃) in a polar aprotic solvent (DMF) kinetically favors mono-alkylation at the slightly more accessible N1 position.

Base / SolventTemperatureTimeYield (%)Mechanistic Observation
NaH / THF0°C to RT12h45%Significant bis-alkylation observed.
K₂CO₃ / DMF 60°C 4h 82% Optimal mono-alkylation at N1.
Cs₂CO₃ / MeCN80°C6h76%Clean reaction, but higher reagent cost.
TEA / DCMRT24h<10%Base too weak to deprotonate the core NH.
Protocol 1: Step-by-Step Synthesis (Self-Validating System)
  • Preparation: Suspend 1H-imidazol-2(3H)-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF (0.2 M) under a nitrogen atmosphere.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours.

  • Intermediate Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the Boc-protected intermediate mass ([M+H]⁺ = 228.1) dominates.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 2 hours.

  • Final Validation: Analyze via TLC (Ninhydrin stain). A distinct purple spot indicates the presence of the free primary amine. LC-MS must show the final product mass ([M+H]⁺ = 128.1). Concentrate and precipitate with cold diethyl ether to yield the TFA salt.

Synthesis A 1H-imidazol-2(3H)-one B N-Boc-2-bromoethylamine + K2CO3 / DMF A->B Reagents C N-Boc Intermediate B->C Alkylation (60°C) D TFA / DCM C->D Reagents E Target Compound (CAS: 392314-08-8) D->E Deprotection (RT)

Synthetic workflow for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one via N-alkylation.

Applications in Bioconjugation and Drug Design

In the realm of Targeted Protein Degradation, the linker connecting the target ligand to the E3 ligase binder is not merely a passive tether; its rigidity and hydrogen-bonding capacity actively influence the formation of the ternary complex. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one serves as a highly effective rigidified linker.

Protocol 2: Amide Coupling for Bioconjugation (Self-Validating System)

Because the primary amine (pKa ~9.5) is far more nucleophilic than the imidazolone N3 (pKa ~10.5), we can perform chemoselective amide couplings without protecting the imidazolone core.

  • Activation: Dissolve the target carboxylic acid ligand (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at room temperature for 30 minutes to form the active NHS-ester.

  • Coupling: Add 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir for 2 hours.

  • Validation: Analyze the reaction mixture via HPLC-UV at 254 nm. The unsaturated imidazol-2-one core provides a distinct UV chromophore, allowing for easy tracking of the product peak against non-UV-active aliphatic starting materials. The disappearance of the NHS-ester peak confirms successful conjugation.

Bioconjugation Target Target Protein Ligand (Carboxylic Acid) Linker 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Rigid Linker) Target->Linker EDC/NHS Coupling Complex Ternary Complex (PROTAC Assembly) Target->Complex Cellular Assembly E3 E3 Ligase Binder (e.g., Thalidomide) Linker->E3 Cross-coupling E3->Complex Cellular Assembly

Application of the compound as a rigidified linker in PROTAC ternary complexes.

References

  • ChemSigma. "392314-08-8 2H-IMIDAZOL-2-ONE,1-(2-AMINOETHYL)-1,3-DIHYDRO-". ChemSigma Product Catalog. 1

  • BLD Pharm. "67908-96-7|1-Acetyl-1,3-dihydro-2H-imidazol-2-one / Related Products: 392314-08-8". BLD Pharm Documentation. 3

  • ChemicalBook. "Chemical Product Catalog _Letter H_Page 366_Chemicalbook: 392314-08-8". ChemicalBook. 4

  • AA Blocks. "Product Index - AA Blocks: 392314-08-8. 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one". AA Blocks Catalog. 2

Sources

Exploratory

Thermodynamic Stability &amp; Aqueous Behavior of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

A Technical Guide for Chemical Stability Profiling Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, tautomeric equilibria, and hydrolytic behavior of 1-(2-Aminoethy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Stability Profiling

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, tautomeric equilibria, and hydrolytic behavior of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in aqueous media. Designed for drug development scientists and physical organic chemists, this document moves beyond basic properties to explore the mechanistic drivers of stability.

The molecule represents a unique structural hybrid: a cyclic urea core (imidazol-2-one) fused with a primary aliphatic amine. Its stability profile is governed by the competition between aromaticity-driven enolization and resonance-stabilized keto forms , alongside the pH-dependent speciation of the aminoethyl side chain.

Structural Dynamics & Tautomeric Equilibria

The core stability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is dictated by prototropic tautomerism. Unlike standard imidazoles, the 2-oxo derivative exists in a delicate equilibrium between the non-aromatic keto form (A) and the aromatic enol form (B) (2-hydroxyimidazole).

  • Dominant Species: In aqueous solution, the keto form (A) is thermodynamically favored (

    
    ) despite the loss of Hückel aromaticity. This is due to the high bond dissociation energy of the C=O bond (~745 kJ/mol) compared to the C-O single bond and the resonance stabilization energy of the cyclic urea motif [-N-C(=O)-N-].
    
  • Solvent Effects: Polar protic solvents (water) stabilize the highly polar keto form via hydrogen bonding to the carbonyl oxygen and the N3-H proton.

  • The "Aromaticity Trap": While the enol form restores the 6

    
    -electron aromatic sextet, the energetic cost of disrupting the amide-like resonance of the urea linkage usually prevents significant enolization at neutral pH. However, transition to the enol form is a key intermediate step in oxidative degradation pathways.
    
Figure 1: Tautomeric & Protolytic Pathways

The following diagram illustrates the pH-dependent speciation and tautomeric interchange.

Tautomerism Cation Cationic Species (pH < 9) [R-NH3+, Ring-NH] Zwitterion Neutral/Zwitterionic (pH 9-11) [R-NH2, Ring-NH] Cation->Zwitterion Ka1 (Amine) pKa ~ 9.2 Anion Anionic Species (pH > 12) [R-NH2, Ring-N-] Zwitterion->Anion Ka2 (Ring NH) pKa ~ 11.5 Enol Enol Tautomer (2-Hydroxyimidazole) Transient/Reactive Zwitterion->Enol Tautomerization (Unfavorable in H2O)

Caption: pH-dependent protonation states and keto-enol tautomerism. The keto form dominates across the standard pH range (2-12).

Thermodynamic Parameters & Solubility

Understanding the energetics of solvation is critical for formulation. The 1-(2-aminoethyl) substituent introduces a hydrophilic handle that significantly alters the lattice energy compared to the parent imidazol-2-one.

ParameterValue (Estimated/Theoretical)Significance
LogP (Octanol/Water) -1.2 to -0.8Highly hydrophilic; minimal membrane permeability without transport.
pKa (Amine) 9.2 ± 0.3Side chain is protonated (

) at physiological pH.
pKa (Ring N3-H) 11.5 ± 0.5Ring deprotonation requires highly basic conditions.
Enthalpy of Fusion High (> 200°C mp)Indicates strong intermolecular H-bonding (Crystal Lattice Stability).
Solubility (Aq) > 50 mg/mLHigh aqueous solubility driven by amine protonation and urea polarity.

Thermodynamic Stability Insight: The compound exhibits high thermal stability in the solid state due to an extensive hydrogen bond network involving the primary amine, ring NH, and carbonyl oxygen. In solution, the hydration shell around the ammonium group (


) provides an entropic penalty to ordering but a large enthalpic gain.
pH-Dependent Stability Profiling

The stability of the imidazol-2-one ring is heavily dependent on pH, which dictates the susceptibility of the carbonyl carbon to nucleophilic attack.

A. Acidic Conditions (pH 1 - 6)
  • State: Fully protonated side chain (

    
    ). Ring oxygen may protonate only under superacidic conditions (pKa < 0).
    
  • Stability: High. The cyclic urea linkage is resistant to acid-catalyzed hydrolysis. The positive charge on the side chain exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring towards electrophilic attack but protecting it from oxidation.

B. Neutral to Weakly Basic Conditions (pH 7 - 10)
  • State: Equilibrium between ammonium (

    
    ) and free amine (
    
    
    
    ).
  • Stability: Moderate to High. This is the "safe zone" for formulation. However, the presence of the free amine (nucleophile) at pH > 9 introduces a risk of intermolecular dimerization or self-acylation if the ring becomes activated (e.g., by oxidative stress).

C. Strongly Basic Conditions (pH > 12)
  • State: Ring deprotonation (

    
    ) and free amine.
    
  • Stability: Low (Hydrolytic Risk). At high pH, the hydroxide ion (

    
    ) acts as a nucleophile attacking the C2 carbonyl. While cyclic ureas are generally stable, the ring strain (though minimal in 5-membered rings) and the electron-rich nature of the deprotonated nitrogen can facilitate ring opening at elevated temperatures.
    
Experimental Protocols for Stability Validation

To rigorously determine the thermodynamic stability constants, the following self-validating protocols are recommended.

Protocol 1: Potentiometric Determination of Ionization Constants

Objective: Accurately determine


 (amine) and 

(ring).
  • Preparation: Dissolve 0.5 mmol of analyte in 50 mL degassed water (ionic strength adjusted to 0.1 M with KCl).

  • Titration: Titrate with 0.1 M carbonate-free NaOH under

    
     atmosphere at 25°C.
    
  • Data Validation (Hysteresis Check): Perform a back-titration with 0.1 M HCl. The forward and reverse curves must superimpose. If hysteresis occurs, it indicates irreversible degradation (ring opening) during the basic phase.

  • Calculation: Use the Bjerrum method or Gran plots to derive pKa values.

Protocol 2: Arrhenius Stress Testing (Hydrolysis Kinetics)

Objective: Predict shelf-life and degradation rates.

  • Setup: Prepare 1 mM solutions in phosphate buffers (pH 2, 7, 12).

  • Incubation: Aliquot into sealed amber vials and incubate at 40°C, 60°C, and 80°C.

  • Sampling: Analyze at T=0, 24, 48, 72, and 168 hours via HPLC-UV (210 nm detection).

  • Analysis: Plot

    
     vs 
    
    
    
    . Linearity (
    
    
    ) confirms a single degradation mechanism. Curvature suggests a change in mechanism (e.g., oxidative vs hydrolytic).
Figure 2: Hydrolytic Degradation Workflow

This diagram outlines the mechanistic pathway for base-catalyzed degradation, a critical failure mode in formulation.

Hydrolysis Start Imidazol-2-one (Keto) Start->Start Resonance Stabilization Inter Tetrahedral Intermediate (C2-OH) Start->Inter + OH- (Nucleophilic Attack) Open Ring Opening (Acyclic Ureido-Alkene) Inter->Open Ring Cleavage (Rate Limiting) Final Degradation Products (Diamines + CO2) Open->Final Decarboxylation/Hydrolysis

Caption: Base-catalyzed hydrolysis pathway involving nucleophilic attack at C2, leading to ring opening.

Degradation Pathways & Risk Mitigation
PathwayTriggerMechanismMitigation Strategy
Hydrolysis pH > 12, HeatNucleophilic attack on C=OMaintain pH 4-9; Avoid strong bases.
Oxidation Peroxides, UVOxidation of C4=C5 double bondUse amber glass; Add antioxidants (e.g., Methionine).
Dimerization High Conc., pH > 9Amine attack on C2 of neighborLimit concentration; Keep pH < pKa(amine).
References
  • Hollóczki, O., et al. (2011).[1] Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society.[1][2] Link

  • Kozkowski, H., et al. (2005). Specific metal binding to the imidazole ring: The role of tautomerism.
  • Silverstein, T. P., et al. (2017).[3] pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water?. Journal of Chemical Education.[3][4] Link

  • Storey, B. T., et al. (1964).[5] Basicity of 2-aminoimidazoles and related compounds. The Journal of Organic Chemistry. Link

  • NIST Chemistry WebBook. 1H-Imidazole Thermochemistry Data. Link

Sources

Foundational

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one: Molecular Weight, Structural Formula, and Experimental Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS No....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS No. 392314-08-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, targeted protein degradation (PROTACs), and materials science. Featuring a rigid, hydrogen-bonding imidazol-2-one core and a flexible, nucleophilic primary amine tether, this molecule serves as a critical pharmacophore in the design of kinase inhibitors and histamine receptor modulators.

This whitepaper provides an authoritative breakdown of its physicochemical properties, structural logic, and field-proven methodologies for both its synthetic preparation and analytical verification.

Physicochemical Profiling & Structural Logic

Understanding the precise molecular metrics of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is the first step in successful assay design and synthetic scaling. The molecular formula C₅H₉N₃O yields a molecular weight of 127.1445 g/mol [1].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₅H₉N₃ODefines the stoichiometric baseline for synthetic equivalents.
Molecular Weight 127.1445 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug scaffolds[1].
Monoisotopic Mass 127.0746 DaCritical for high-resolution mass spectrometry (HRMS) identification.
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; requires specialized chromatographic techniques (e.g., HILIC) for isolation.
pKa (Amine) ~9.5Protonated at physiological pH (7.4), enabling critical salt-bridge interactions with target proteins.
Tautomerism and Pharmacophore Dynamics

The imidazol-2(3H)-one core exists in a tautomeric equilibrium with its 2-hydroxyimidazole counterpart. However, in physiological aqueous environments, the keto form dominates. N1-alkylation with the 2-aminoethyl group breaks the symmetry of the ring, providing a highly directional vector for hydrogen bonding. The secondary nitrogen (N3) acts as a potent hydrogen bond donor, while the carbonyl oxygen (C2) serves as a hydrogen bond acceptor.

Analytical Verification: Mass Spectrometry & Chromatography

To ensure trustworthiness and reproducibility, analytical verification of this compound requires specific chromatographic choices.

Causality in Method Design: Why HILIC over C18?

As a highly polar, low-molecular-weight aliphatic amine, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one exhibits poor retention and severe peak tailing on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated here. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions with the stationary phase), ensuring sharp peak shapes and accurate quantification.

Protocol 1: LC-MS/MS Verification Workflow

Self-Validating System: This protocol includes a specific MS/MS fragmentation check to confirm the structural integrity of the aminoethyl side chain before downstream use.

  • Sample Preparation: Dissolve the analyte in 90% Acetonitrile / 10% Water to a final concentration of 1 µg/mL. (Note: High aqueous content will disrupt HILIC retention).

  • Chromatography:

    • Column: BEH Amide or equivalent HILIC column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, drop to 50% B over 5 minutes.

  • Mass Spectrometry (ESI+):

    • Ionization: Positive Electrospray Ionization (ESI+). The primary amine readily accepts a proton, yielding a robust [M+H]⁺ precursor at m/z 128.15 .

  • Fragmentation Analysis (CID): Apply a collision energy of 15-20 eV. You must observe two primary diagnostic product ions:

    • m/z 111.1: Corresponds to the neutral loss of ammonia (-17 Da) from the primary amine[2].

    • m/z 85.1: Corresponds to the cleavage of the entire ethylamine side chain (-43 Da), yielding the stable imidazolone core[3].

MSFragmentation M [M+H]+ Precursor m/z 128.15 F1 Fragment Ion m/z 111.1 M->F1 Loss of NH3 (-17 Da) F2 Core Ion m/z 85.1 M->F2 Loss of Vinylamine (-43 Da)

Fig 1. ESI-MS/MS fragmentation pathway of the protonated precursor.

Synthetic Workflow: Controlled N-Alkylation

Causality in Synthetic Design: The Phthalimide Protection Strategy

Direct reaction of 1,3-dihydro-2H-imidazol-2-one with 2-bromoethylamine is a flawed approach. The high nucleophilicity of the resulting primary amine leads to uncontrolled polyalkylation and intermolecular polymerization. To circumvent this, a Gabriel-type synthesis is employed[4]. The primary amine is masked using N-(2-bromoethyl)phthalimide, ensuring strict mono-alkylation at the N1 position of the imidazolone ring.

Protocol 2: Step-by-Step Synthesis

Self-Validating System: TLC monitoring (DCM:MeOH 9:1) must show complete consumption of the phthalimide intermediate before initiating hydrazine deprotection.

Step 1: Alkylation (Protection)

  • Charge a dry, argon-purged round-bottom flask with 1,3-dihydro-2H-imidazol-2-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Stir at room temperature for 30 minutes to deprotonate the N1 position.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise.

  • Heat the reaction to 80°C for 12 hours.

  • Quench with ice water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the phthalimide-protected intermediate.

Step 2: Deprotection (Ing-Manske Procedure)

  • Dissolve the intermediate in absolute ethanol (0.1 M).

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form, validating the successful cleavage of the protecting group.

  • Cool to 0°C, filter off the byproduct, and concentrate the filtrate.

  • Purify via ion-exchange chromatography or recrystallization to yield pure 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

SynthesisWorkflow A Imidazol-2-one Core C Phthalimide-Protected Intermediate A->C K2CO3, DMF 80°C, 12h B N-(2-Bromoethyl) phthalimide B->C Alkylation E 1-(2-Aminoethyl)-1H- imidazol-2(3H)-one C->E EtOH, Reflux 4h D Hydrazine Deprotection D->E Cleavage

Fig 2. Controlled N-alkylation synthesis workflow using phthalimide protection.

References

  • [1] AA Blocks. "Product Index - AA Blocks (CAS 392314-08-8)". AA Blocks Catalog. URL:[Link]

  • [2] Anderson, L. C., et al. "Protein derivatization and sequential ion/ion reactions to enhance sequence coverage produced by electron transfer dissociation mass spectrometry". PMC / NIH. URL:[Link]

  • [3] ResearchGate. "1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis". ResearchGate Publications. URL:[Link]

Sources

Exploratory

Whitepaper: pKa Values and Ionization States of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Executive Summary Understanding the acid-base chemistry of active pharmaceutical ingredients (APIs) and their intermediates is a fundamental prerequisite for rational drug design. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base chemistry of active pharmaceutical ingredients (APIs) and their intermediates is a fundamental prerequisite for rational drug design. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a bifunctional molecule featuring an aliphatic primary amine and an unsaturated cyclic urea (imidazol-2-one) core. This whitepaper provides an in-depth mechanistic analysis of its ionization states, predictive pKa modeling, and a self-validating experimental framework for thermodynamic characterization.

Structural Paradigm and Electronic Interplay

The physicochemical behavior of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is governed by two distinct ionizable centers. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic electronic system where functional groups exert reciprocal influence.

  • The Primary Amine (-NH₂): Located at the terminus of the ethyl linker, this group acts as a standard Brønsted base. However, its basicity is modulated by the electron-withdrawing nature of the adjacent imidazol-2-one ring. The inductive effect (-I) propagated through the two-carbon chain stabilizes the neutral amine, slightly depressing its pKa relative to unperturbed aliphatic amines (e.g., ethylamine, pKa ~10.6)[1].

  • The Imidazol-2-one Core (N3-H): The 1,3-dihydro-2H-imidazol-2-one system is a cyclic urea. The N3 proton is weakly acidic. Upon deprotonation, the resulting negative charge is highly stabilized via resonance delocalization across the N-C=O

    
    -system, yielding an enolate-like structure. Reference data for similar cyclic ureas, such as 1,3-dihydro-4-methyl-2H-imidazol-2-one, establishes this pKa in the highly alkaline range[2].
    
Quantitative Data Summary

The predicted macroscopic dissociation constants (at 25°C, I = 0.1 M) are summarized below.

Functional GroupAcid/Base CharacterPredicted pKaStructural & Electronic Rationale
Primary Amine Base9.0 – 9.5 Inductive electron withdrawal (-I) from the cyclic urea core lowers the pKa relative to standard aliphatic amines.
Imidazol-2-one Weak Acid12.1 – 12.5 Deprotonation yields an anion stabilized by resonance delocalization across the N-C=O

-system.

pH-Dependent Speciation and Ionization States

The molecule transitions through three distinct macroscopic ionization states depending on the pH of the microenvironment.

  • Cationic State (pH < 9.0): At physiological pH (7.4), the primary amine is fully protonated (-NH₃⁺), while the imidazol-2-one ring remains neutral. The molecule carries a net +1 charge, conferring high aqueous solubility and low passive membrane permeability.

  • Neutral State (9.5 < pH < 11.5): As the pH exceeds the amine's pKa, the molecule deprotonates to form a neutral, uncharged species. This is the state of maximum lipophilicity (highest LogD).

  • Anionic State (pH > 12.5): Under highly alkaline conditions, the N3-H of the imidazol-2-one ring deprotonates, resulting in a net -1 charge.

IonizationPathway Cation Cationic State (+1) Amine: -NH3+ Ring: Neutral pH < 9.2 Neutral Neutral State (0) Amine: -NH2 Ring: Neutral 9.2 < pH < 12.3 Cation->Neutral -H+ pKa1 ≈ 9.2 Neutral->Cation +H+ Anion Anionic State (-1) Amine: -NH2 Ring: Deprotonated (N3-) pH > 12.3 Neutral->Anion -H+ pKa2 ≈ 12.3 Anion->Neutral +H+

Figure 1: pH-dependent ionization state transitions of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

Self-Validating Experimental Methodology

To empirically determine these pKa values with high fidelity, a single-method approach is insufficient. Standard glass electrodes suffer from severe "alkaline error" above pH 11, which would artificially skew the measurement of the imidazol-2-one pKa [3]. Therefore, I mandate an orthogonal, self-validating workflow combining potentiometry (for the amine) and UV-Vis spectrophotometry (for the ring).

Step-by-Step Protocol
  • Electrode Calibration (Gran Plot Method):

    • Action: Titrate a known volume of standardized 0.1 M HCl with 0.1 M NaOH in a 0.1 M KCl background electrolyte at 25.0 ± 0.1°C.

    • Causality: Standard buffer calibration is insufficient for rigorous thermodynamic work. The Gran plot determines the exact standard electrode potential (

      
      ) and slope, ensuring Nernstian behavior and correcting for liquid junction potentials.
      
  • Potentiometric Titration (Targeting pKa₁):

    • Action: Dissolve 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in 0.1 M KCl (to maintain constant ionic activity). Titrate from pH 2.0 to 11.0 using CO₂-free 0.1 M NaOH under an argon blanket.

    • Causality: The argon blanket prevents atmospheric CO₂ from forming carbonic acid, which would introduce artifactual buffering regions. This step accurately captures the primary amine deprotonation (~pH 9.2).

  • UV-Vis Spectrophotometric Titration (Targeting pKa₂):

    • Action: Prepare a series of buffered solutions from pH 10.0 to 13.5. Record the UV-Vis spectra (200–350 nm) of the compound in each buffer.

    • Causality: Deprotonation of the imidazol-2-one ring extends the conjugated

      
      -system, causing a distinct bathochromic (red) shift in the absorbance spectrum. Tracking the absorbance changes at the 
      
      
      
      of the anionic species bypasses the alkaline error of glass electrodes. The presence of sharp isosbestic points validates that this is a clean two-state transition without chemical degradation.
  • Global Non-Linear Regression:

    • Action: Import both potentiometric and spectrophotometric datasets into a regression software (e.g., HYPERQUAD). Fit the data simultaneously to derive the macroscopic dissociation constants.

ProtocolWorkflow Prep Sample Preparation (0.1M KCl background) Titration Potentiometric Titration (pH 2.0 to 11.0) Captures Amine pKa Prep->Titration UVVis UV-Vis Spectrophotometry (pH 10.0 to 13.5) Captures Ring pKa Prep->UVVis Analysis Global Non-linear Regression Analysis Titration->Analysis UVVis->Analysis

Figure 2: Orthogonal experimental workflow for precise thermodynamic pKa determination.

Implications for Drug Development

Understanding these exact ionization states is critical for formulation and pharmacokinetics. Because the primary amine has a pKa of ~9.2, the molecule exists almost entirely (>98%) in its cationic state at physiological pH (7.4) .

  • Solubility & Formulation: The permanent positive charge at pH 7.4 ensures excellent aqueous solubility, making it highly suitable for intravenous (IV) formulation without the need for complex co-solvents.

  • Permeability: The cationic charge will severely restrict passive diffusion across lipophilic biological membranes (e.g., the Blood-Brain Barrier or gastrointestinal lining). If oral bioavailability is required, prodrug strategies targeting the primary amine, or formulation with permeation enhancers, must be deployed.

References

  • pKa Data Compiled by R. Williams Source: Kyoto University / Williams pKa Tables URL:[Link] [4]

  • 2-Imidazolidinone (Cyclic Urea Core) Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link] [6]

Foundational

De Novo Synthesis and Mechanistic Evaluation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a highly versatile, conformationally restricted diamine bioisostere. Unlike its saturated counter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a highly versatile, conformationally restricted diamine bioisostere. Unlike its saturated counterpart, 1-(2-aminoethyl)imidazolidin-2-one, the unsaturated imidazol-2-one core provides unique hydrogen-bonding directionality, altered pKa profiles, and


-stacking capabilities critical for modern pharmacophore design. This whitepaper details a highly efficient, self-validating synthetic protocol leveraging an acetal-isocyanate condensation followed by a one-pot acid-catalyzed cyclization and global deprotection.

Structural Rationale & Chemical Properties

The presence of the C4–C5 double bond in the imidazol-2-one ring enforces planarity and reduces the basicity of the ring nitrogens compared to standard imidazolidinones. This structural rigidity is frequently exploited in medicinal chemistry to lock molecular conformations and improve target binding kinetics without significantly increasing lipophilicity.

Table 1: Theoretical Physicochemical Properties
PropertyValuePharmacological Relevance
Molecular Formula C5H9N3OLow molecular weight building block
Molecular Weight 127.15 g/mol High ligand efficiency potential
H-Bond Donors 2 (Primary amine, Imidazolone NH)Favorable for kinase/protease hinge binding
H-Bond Acceptors 2 (Carbonyl oxygen, Imidazolone N)Bidirectional interaction capacity
Predicted pKa (Amine) ~9.5Protonated at physiological pH

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the 1,3-dihydro-2H-imidazol-2-one scaffold is classically achieved via the condensation of an


-amino carbonyl compound with a cyanate or isocyanate[1]. To synthesize the 1-(2-aminoethyl) derivative specifically, we utilize 2 as the 

-amino aldehyde equivalent[2].

The primary amine of the ethylenediamine moiety must be masked to prevent premature cyclization or oligomerization. The tert-butyloxycarbonyl (Boc) group is selected because its cleavage conditions (aqueous acid) perfectly overlap with the conditions required for acetal hydrolysis and ring dehydration, enabling a highly efficient telescoping of steps.

Mechanistic Causality:
  • Urea Formation: Nucleophilic attack of the acetal amine onto tert-butyl (2-isocyanatoethyl)carbamate yields a stable urea intermediate[3].

  • Acetal Hydrolysis: Treatment with aqueous HCl hydrolyzes the dimethyl acetal to a highly reactive aldehyde.

  • Cyclization & Dehydration: The proximal urea nitrogen attacks the aldehyde, forming a 4-hydroxyimidazolidin-2-one intermediate, which rapidly dehydrates to establish the aromatic imidazol-2-one ring[3].

  • Global Deprotection: Elevated temperatures drive the cleavage of the Boc group, releasing gaseous CO2 and isobutylene.

SynthesisWorkflow A tert-Butyl (2-isocyanatoethyl)carbamate (1.0 equiv) C Urea Intermediate (Quantitative Yield) A->C THF, 0 °C to RT, 2h B Aminoacetaldehyde dimethyl acetal (1.05 equiv) B->C Nucleophilic Addition D One-Pot Cyclization & Deprotection (1.0 M HCl, 80 °C) C->D Solvent Swap to Aqueous E 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Hydrochloride Salt D->E -2 MeOH, -H2O -CO2, -Isobutylene

Figure 1: Forward synthetic workflow for 1-(2-aminoethyl)-1H-imidazol-2(3H)-one.

Mechanism Urea Boc-Protected Urea Acetal Aldehyde Aldehyde Intermediate Urea->Aldehyde H+, H2O (-2 MeOH) Cyclized Hydroxy- Imidazolidinone Aldehyde->Cyclized Intramolecular Attack Dehydrated Boc-Imidazol-2-one (Unsaturated) Cyclized->Dehydrated H+ (-H2O) Final Target Compound (Free Amine) Dehydrated->Final H+, Heat (-CO2, -Isobutylene)

Figure 2: Mechanistic pathway of the acid-catalyzed cyclization and global deprotection.

Experimental Protocols (Self-Validating System)

This protocol is designed for high-fidelity reproducibility. The causality behind the solvent choices and temperature gradients is strictly defined to minimize side reactions such as biuret formation or aldehyde polymerization.

Table 2: Reaction Stoichiometry & Parameters
StepReagent / SolventEquivalentsTemp (°C)Time (h)
1. Urea Formation Boc-isocyanate1.00 → 252.0
Acetal1.050 → 252.0
THF (Solvent)0.5 M--
2. Cyclization Urea Intermediate1.025 → 804.5
1.0 M Aqueous HCl5.025 → 804.5
Step 1: Synthesis of the Urea Intermediate

Rationale: THF is utilized as an aprotic solvent to ensure the isocyanate remains unquenched. The reaction is initiated at 0 °C to control the exothermic nucleophilic addition.

  • Charge a flame-dried round-bottom flask with tert-butyl (2-isocyanatoethyl)carbamate (1.0 equiv) and anhydrous THF to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Add 2 (1.05 equiv) dropwise via syringe over 15 minutes[2].

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Monitor completion via TLC (staining with ninhydrin) or LC-MS.

  • Concentrate the mixture under reduced pressure to remove THF, yielding the crude urea as a viscous oil.

Step 2: One-Pot Cyclization and Deprotection

Rationale: Aqueous HCl serves a triple role: acetal deprotection, dehydration catalyst, and Boc-deprotection agent[3]. The temperature must be ramped to 80 °C only after initial acetal hydrolysis to prevent thermal degradation of the aldehyde intermediate.

  • Suspend the crude urea intermediate in 1.0 M aqueous HCl (5.0 equiv of acid).

  • Stir the suspension at room temperature for 30 minutes to facilitate controlled acetal hydrolysis.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Gas evolution (CO2 and isobutylene) will be observed, acting as a visual indicator of Boc cleavage.

  • Cool the reaction to room temperature. Extract the aqueous layer with diethyl ether (2 × 10 mL) to remove any non-polar organic impurities.

  • Lyophilize (freeze-dry) the aqueous phase to afford 1-(2-aminoethyl)-1H-imidazol-2(3H)-one hydrochloride as a highly pure, hygroscopic powder.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized compound, the following self-validating parameters must be met:

  • 1H NMR (D2O, 400 MHz): The disappearance of the Boc methyl protons (~1.4 ppm) and acetal methoxy protons (~3.3 ppm) confirms global deprotection. The emergence of two doublets (or a singlet, depending on tautomeric averaging) between 6.5–6.8 ppm confirms the C4–C5 olefinic protons of the unsaturated imidazol-2-one ring.

  • LC-MS: A single peak corresponding to the [M+H]+ ion at m/z 128.08 must be observed, confirming the exact mass of the target compound.

References

  • China Aminoacetaldehyde Dimethyl Acetal Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co.
  • Source: acs.
  • Source: mdpi.

Sources

Exploratory

Tautomeric forms of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

An In-Depth Technical Guide to the Tautomeric Forms of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Abstract This technical guide provides a comprehensive examination of the tautomerism of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Forms of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Abstract

This technical guide provides a comprehensive examination of the tautomerism of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, including its receptor binding affinity, solubility, and metabolic stability. For drug development professionals, a thorough understanding of a compound's tautomeric landscape is not merely academic but a critical component of rational drug design and intellectual property strategy. This document synthesizes theoretical principles with actionable experimental and computational protocols to enable researchers to characterize and control the tautomeric behavior of this imidazolone derivative. We will explore the primary amide-imidol tautomerism, detail spectroscopic and crystallographic methods for identification, and provide computational workflows for predicting tautomer stability, culminating in a discussion of the implications for pharmaceutical development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton (prototropic tautomerism).[1][2] This dynamic equilibrium means that a compound can exist as a mixture of two or more distinct chemical entities, each with its own unique three-dimensional shape, hydrogen bonding capabilities, and electronic properties.[3] Consequently, different tautomers of the same drug molecule can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[4]

The molecule at the core of this guide, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, belongs to the imidazolone class of heterocycles. The imidazole ring is a common scaffold in pharmaceuticals due to its aromaticity and ability to participate in hydrogen bonding and metal coordination.[5][6] The presence of the carbonyl group at the 2-position introduces the possibility of significant tautomerism, which can dictate the molecule's interactions with biological targets. Understanding which tautomer is predominant in physiological conditions and which is responsible for the desired biological activity is paramount for lead optimization and successful clinical translation.[4]

This guide will dissect the tautomeric possibilities for this molecule and provide the scientific framework necessary for its comprehensive characterization.

The Tautomeric Landscape of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

The principal tautomerism in 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is the amide-imidol equilibrium, a specific form of keto-enol tautomerism.[7][8][9] This involves the migration of a proton from the N3 nitrogen to the exocyclic oxygen atom, accompanied by a rearrangement of the pi-electron system within the five-membered ring.

  • Amide (Keto) Form: This is the nominal 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one structure. It contains a carbonyl group (C=O) and is often the more stable tautomer, particularly in polar solvents.[3]

  • Imidol (Enol) Form: This tautomer, 1-(2-Aminoethyl)-1H-imidazol-2-ol, features a hydroxyl group (-OH) and is characterized by a fully aromatic imidazole ring. While potentially less stable, its formation can be influenced by solvent, temperature, and substitution patterns that favor aromaticity.[10]

Computational studies on the parent imidazolone ring system suggest that the keto form is energetically favored.[11] The energy barrier for the uncatalyzed proton transfer can be quite high, but it is dramatically lowered in the presence of protic solvents like water, which can facilitate the transfer via a hydrogen-bonded bridge.[11]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for unambiguously characterizing the tautomeric forms and their equilibrium.

workflow start Compound Synthesis & Purification comp Computational Modeling (DFT Energy Calculations) start->comp nmr NMR Spectroscopy (1H, 13C, in various solvents) start->nmr ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv xray X-Ray Crystallography (Solid-State Structure) start->xray analysis Data Synthesis & Equilibrium Determination comp->analysis nmr->analysis ir->analysis uv->analysis xray->analysis

Spectroscopic Analysis

Spectroscopic techniques probe the molecule in solution, providing critical data on the tautomeric equilibrium under various conditions.

Technique Amide (Keto) Form Signature Imidol (Enol) Form Signature Key Insight
¹³C NMR Strong C=O signal (~170-180 ppm)Absence of C=O signal; C-OH signal appears further upfield (~150-160 ppm)[12]Unambiguous detection of the carbonyl group.
¹H NMR Distinct ring CH and N-H signalsChemical shifts of ring protons change due to increased aromaticity; broad O-H signal appears.Solvent-dependent shifts can indicate equilibrium position.[12]
IR Spectroscopy Prominent C=O stretch (~1680-1720 cm⁻¹)Absence of C=O stretch; appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and C=N stretch.Direct evidence for the presence or absence of the carbonyl functional group.
UV-Vis Spectroscopy Specific λmax associated with the n→π* transition of the carbonyl group.Shift in λmax due to the altered chromophore and extended conjugation of the aromatic system.[13][14]Can be used for quantitative analysis of the tautomer ratio in solution.[13]

Experimental Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

  • Objective: To determine the tautomeric ratio in different solvents by ¹H and ¹³C NMR.

  • Materials: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, Deuterated solvents (DMSO-d₆, CDCl₃, D₂O, Methanol-d₄), NMR tubes, NMR spectrometer (≥400 MHz).

  • Procedure:

    • Sample Preparation: Prepare separate, precise concentrations (e.g., 10 mg/mL) of the compound in each of the selected deuterated solvents. Ensure complete dissolution.

    • Data Acquisition:

      • Acquire a standard ¹H NMR spectrum for each sample.

      • Acquire a quantitative ¹³C NMR spectrum for each sample. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated decoupling to ensure accurate integration of signals.

    • Spectral Analysis:

      • In the ¹³C spectrum, identify the signal corresponding to the C=O carbon of the amide form and the C-OH carbon of the imidol form.

      • Calculate the ratio of the integrals of these two signals to determine the approximate tautomeric ratio in each solvent.

      • Correlate these findings with the ¹H NMR spectra, noting any changes in chemical shifts or the appearance of new signals (e.g., a broad OH peak) consistent with the imidol form.

  • Causality: The choice of solvents with varying polarities is critical, as solvent-solute interactions, particularly hydrogen bonding, can significantly shift the tautomeric equilibrium.[3][12] A polar aprotic solvent like DMSO may favor the keto form, while a non-polar solvent might shift the equilibrium.[12]

X-Ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of the molecule, but it is crucial to remember this represents the most stable form in the highly ordered, solid crystal lattice, which may not reflect the dynamic equilibrium present in solution.[4][15]

Experimental Protocol: Single Crystal X-Ray Diffraction (High-Level)

  • Objective: To determine the definitive molecular structure in the solid state.

  • Procedure:

    • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[16] This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern.[17]

    • Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map.[18] An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths and angles that will unambiguously identify the tautomeric form present in the crystal.[19]

  • Trustworthiness: A solved crystal structure is a self-validating system; the final refined model must be consistent with the observed diffraction data, providing a high degree of confidence in the solid-state structure.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of tautomers and for interpreting experimental data.[11]

Experimental Protocol: DFT Calculation of Tautomer Stability

  • Objective: To calculate the relative Gibbs free energies (ΔG) of the amide and imidol tautomers in the gas phase and in a simulated solvent environment.

  • Software: Gaussian, Spartan, or similar quantum chemistry package.

  • Procedure:

    • Structure Building: Build the 3D structures of both the amide and imidol tautomers.

    • Geometry Optimization & Frequency Calculation (Gas Phase):

      • Perform a geometry optimization and frequency calculation for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

      • Confirm that the optimization has converged to a true energy minimum (i.e., no imaginary frequencies).

    • Solvation Modeling:

      • Using the optimized gas-phase structures, perform a second calculation incorporating a continuum solvation model (e.g., PCM or SMD) to simulate an aqueous environment.[20]

    • Energy Analysis:

      • Extract the Gibbs free energies from the output files for both tautomers in both the gas phase and solution.

      • Calculate the energy difference (ΔG) between the two forms. The tautomer with the lower free energy is predicted to be the more stable.

  • Expertise: These calculations provide a theoretical baseline for stability. A significant calculated energy difference (> 5 kcal/mol) suggests that one tautomer will overwhelmingly dominate the equilibrium. These models can also predict NMR chemical shifts and IR frequencies to help assign experimental spectra.[20]

Implications for Drug Development

The predominance of one tautomer over another has profound, practical consequences in the pharmaceutical sciences.

drug_dev cluster_tautomers amide Amide (Keto) Form target Biological Target (e.g., Receptor, Enzyme) amide->target Binds (Active Form) adme ADME Properties (Solubility, Permeability) amide->adme Property Set A imidol Imidol (Enol) Form imidol->target No/Weak Binding imidol->adme Property Set B

  • Pharmacodynamics: The active conformation of a drug binds to a specific pocket on its target protein. The amide and imidol tautomers have different shapes and hydrogen bond donor/acceptor patterns. It is highly probable that only one tautomer will have the correct geometry and electrostatic profile to bind effectively, making it the biologically active form.[4]

  • Pharmacokinetics: Solubility and lipophilicity (LogP) are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group of the imidol form can significantly alter a molecule's polarity compared to the carbonyl group of the amide form, impacting everything from oral absorption to blood-brain barrier penetration.[3]

  • Intellectual Property: Patent claims must be carefully drafted to cover the active tautomeric form of a new chemical entity. A failure to recognize and claim the relevant tautomer could create a loophole for competitors.

Conclusion

The tautomerism of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a critical molecular feature that must be thoroughly understood by any researcher working with this compound or its derivatives. The amide (keto) form is likely the predominant species in aqueous solution, but a comprehensive analysis using the spectroscopic, crystallographic, and computational methods detailed in this guide is essential for definitive characterization. By applying these protocols, scientists can gain a precise understanding of the tautomeric equilibrium, enabling more effective, data-driven decisions in the design and development of novel therapeutics.

References

  • Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167–173. [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism of imidazole-2-selenone. Retrieved March 7, 2026, from [Link]

  • PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the relative energy levels of the electronic fundamental and excited states of the species. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Keto-enol tautomerism for imidazolyl-phenolic derivatives (1 and 2), with the illustrative relative energy levels of the fundamental and excited electronic states of the enolic (E) and ketonic (K) species (adapted from reference 14). Retrieved March 7, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5439. [Link]

  • Moroccan Journal of Chemistry. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. 9(4), 660-676. [Link]

  • ResearchGate. (n.d.). The amide‐imidol tautomerism and bonding mode of the ligand. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Amide‐iminol tautomerization as a typical example of prototropic tautomerism. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • MDPI. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 845-853. [Link]

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved March 7, 2026, from [Link]

  • PubMed. (2005). Computational studies on imidazole heme conformations. Journal of Biological Inorganic Chemistry, 10(4), 376-384. [Link]

  • ResearchGate. (n.d.). The amide-iminol tautomerism for compounds 2-deoxo-2-(4-phenylpiperazin-1-yl)-5- deazaalloxazines (4e–g). Retrieved March 7, 2026, from [Link]

  • American Journal of Bioscience and Clinical Integrity. (2025). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. 2(3), 11-20. [Link]

  • ChemEurope.com. (n.d.). Tautomer. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization Some of Imidazol Derivatives. Retrieved March 7, 2026, from [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. 5(5). [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234. [Link]

  • Course Website. (2016). X-ray crystallography. Retrieved March 7, 2026, from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. Retrieved March 7, 2026, from [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • Course Website. (n.d.). Protein X-ray Crystallography: Key Principles. Retrieved March 7, 2026, from [Link]

  • LOCKSS. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Heterocycles, 32(2), 329-376. [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

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  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. International Journal of Molecular Sciences, 23(1), 543. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 1-(2-Aminoethyl)imidazolidin-2-one (UDETA)

Introduction & Mechanistic Rationale While the prompt references the unsaturated 1H-imidazol-2(3H)-one derivative, the structurally stable and commercially relevant building block utilized in drug development and supramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While the prompt references the unsaturated 1H-imidazol-2(3H)-one derivative, the structurally stable and commercially relevant building block utilized in drug development and supramolecular chemistry is its saturated analog, 1-(2-Aminoethyl)imidazolidin-2-one (commonly known as UDETA, CAS 6281-42-1). The unsaturated imidazolone ring requires complex, multi-step cyclocondensation of ureidoacetals, whereas UDETA is efficiently synthesized via the direct condensation of diethylenetriamine (DETA) and urea.

This application note details a scalable, self-validating protocol for UDETA synthesis. The reaction proceeds via an initial intermolecular condensation between the primary amine of DETA and urea (releasing ammonia), followed by a high-temperature intramolecular nucleophilic attack that closes the imidazolidinone ring [1][1].

Process Workflow

G N1 Reagent Preparation DETA (1.5 eq) + Urea (1.0 eq) N2 Primary Condensation 130 °C, N2 Atmosphere N1->N2 N3 Water & NH3 Removal N2->N3 Off-gassing N4 Thermal Cyclization 140 °C -> 160 °C N2->N4 Intermediate N5 Vacuum Distillation Excess DETA Recovery N4->N5 N6 Purified UDETA (>95% Yield) N5->N6

Workflow for the synthesis of 1-(2-Aminoethyl)imidazolidin-2-one (UDETA) from DETA and urea.

Step-by-Step Laboratory Protocol

This protocol is adapted for laboratory-scale synthesis based on optimized industrial parameters to ensure high yield and purity.

Step 1: System Preparation and Inerting Equip a jacketed reaction vessel with a mechanical stirrer, a liquid addition funnel, a nitrogen inlet, and a distillation apparatus connected to a heavy-duty scrubber system (to neutralize evolved ammonia). Purge the system with nitrogen to displace oxygen, preventing amine oxidation at elevated temperatures.

Step 2: Reagent Charging and Initial Heating Charge the reactor with 1.50 equivalents of diethylenetriamine (DETA). Begin mechanical stirring and heat the DETA to 130 °C under a continuous, gentle nitrogen sweep.

Step 3: Urea Addition and Primary Condensation Prepare a 40% (w/w) aqueous solution of urea (1.00 equivalent). Slowly add the aqueous urea solution to the heated DETA over a period of 4 hours. Causality & Rationale: Slow addition at 130 °C controls the highly exothermic release of ammonia and allows for the immediate distillation of water from the reaction mixture [1][1]. The 1.5:1 molar excess of DETA is a critical self-validating parameter designed to statistically suppress the formation of the bis-adduct, tetraethyleneurea (TETU) [2][2].

Step 4: Dehydration Following complete addition, maintain the reaction mixture at 130 °C for an additional 1.5 hours. This ensures the complete removal of water and drives the initial intermolecular condensation.

Step 5: Thermal Cyclization Initiate a step-wise temperature gradient to promote intramolecular cyclization:

  • Ramp to 140 °C over 45 minutes; hold for 45 minutes.

  • Ramp to 150 °C; hold for 45 minutes.

  • Ramp to 160 °C; hold for 5 hours.

Causality & Rationale: The step-wise heating profile manages the kinetics of the cyclization step, ensuring high conversion of the intermediate linear adducts into the thermodynamically favored imidazolidin-2-one ring while preventing thermal degradation [1][1].

Step 6: Purification via Vacuum Distillation Cool the reaction mixture to 125 °C. Apply vacuum progressively (down to 1.5 – 10 mbar) while maintaining a mild nitrogen bleed. Distill off the unreacted excess DETA. Causality & Rationale: UDETA has a boiling point of 155–163 °C at 1 Torr [3][3]. By keeping the temperature at 125 °C under vacuum, DETA is selectively removed without volatilizing or degrading the UDETA product [2][2].

Step 7: Product Isolation Restore the system to atmospheric pressure using nitrogen. Cool the reactor to 60 °C and discharge the product. The resulting viscous oil contains >95% 1-(2-aminoethyl)imidazolidin-2-one (UDETA), with minor amounts (<2.5%) of TETU [1][1].

Quantitative Process Parameters

ParameterOptimal ValueMechanistic Rationale
DETA : Urea Molar Ratio 1.5 : 1.0An excess of DETA is critical to statistically favor mono-substitution and suppress the formation of the tetraethyleneurea (TETU) bis-adduct.
Urea Concentration 40% (w/w) in H₂OFacilitates controlled, dropwise addition and moderates the highly exothermic initial reaction and ammonia evolution.
Primary Condensation Temp. 130 °CProvides sufficient thermal energy for intermolecular condensation while allowing continuous distillation of water.
Cyclization Temp. Peak 160 °COvercomes the activation energy barrier for the intramolecular nucleophilic attack, closing the imidazolidinone ring.
Distillation Pressure 1.5 – 10 mbarLowers the boiling point of unreacted DETA, allowing its removal at 125 °C without causing thermal degradation of the UDETA product.

References

1.1 - ChemicalBook 2.2 - Google Patents 3.3 - Echemi

Sources

Application

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a detailed technical overview and r...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview and robust protocols for the analysis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one using High-Performance Liquid Chromatography (HPLC). Due to its polar and basic nature, this analyte presents significant challenges for traditional reversed-phase (RP) chromatography, often resulting in poor retention and asymmetric peak shapes. This document explores two superior alternative strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). We will delve into the mechanistic basis for selecting these techniques, providing detailed, step-by-step protocols for each. The guidance includes instrument conditions, sample preparation, and a discussion of detection strategies, including UV and mass spectrometry (MS), to ensure high sensitivity and selectivity. This application note is designed to empower researchers to develop and validate reliable and efficient analytical methods for this and other challenging polar analytes.

Introduction: The Analytical Challenge

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a small molecule characterized by significant polarity and a basic primary amine. These features are fundamental to its chemical activity but create distinct hurdles for chromatographic analysis.

  • High Polarity: The combination of the imidazole ring, a ketone, and an aminoethyl side chain renders the molecule highly water-soluble. In standard reversed-phase HPLC, which relies on hydrophobic interactions, such polar compounds are poorly retained and often elute in or near the solvent front.

  • Basic Nature: The primary amine group (pKa typically ~9-10) is readily protonated in typical acidic-to-neutral mobile phases. This positive charge can lead to strong, undesirable electrostatic interactions with negatively charged residual silanols on the surface of conventional silica-based columns, causing significant peak tailing.

Addressing these challenges requires moving beyond standard C18 columns and employing stationary phases specifically designed for polar analytes.

Analyte Properties & Chromatographic Strategy

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

Key Physicochemical Properties
  • Structure: Possesses a polar imidazole core, a hydrogen-bond-accepting ketone, and a basic, hydrogen-bond-donating aminoethyl group.

  • Expected Behavior: Highly hydrophilic. Will carry a positive charge at pH < 8.

  • UV Absorbance: The imidazole ring provides a chromophore suitable for UV detection, typically in the range of 210-230 nm.

Selecting the Optimal Chromatographic Mode

The limitations of reversed-phase chromatography necessitate more advanced approaches. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are the premier choices for this type of analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[1][2] The mechanism relies on a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase. The polar analyte partitions between this immobilized water layer and the bulk mobile phase, with more hydrophilic compounds being retained longer. This provides an orthogonal separation mechanism to reversed-phase.[4]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases functionalized with ligands that exhibit multiple interaction modes simultaneously.[5][6] For a basic compound like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, a column combining cation-exchange and reversed-phase characteristics is ideal. This allows for tunable retention based on both electrostatic interactions (governed by pH and buffer strength) and hydrophobic interactions (governed by organic solvent percentage).[7][8]

The following diagram illustrates the decision-making process for selecting an appropriate HPLC method.

MethodSelection cluster_properties Key Properties cluster_challenge Standard RP-HPLC Challenges cluster_solutions Recommended Solutions Analyte Analyte: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Prop1 High Polarity Analyte->Prop1 Prop2 Basic Amino Group (Cationic at low pH) Analyte->Prop2 Chal1 Poor Retention (Elutes at Void Volume) Prop1->Chal1 Chal2 Peak Tailing (Silanol Interaction) Prop2->Chal2 Sol1 HILIC Chal1->Sol1 Address Polarity Sol2 Mixed-Mode (CEX/RP) Chal1->Sol2 Address Polarity & Charge Chal2->Sol1 Address Polarity Chal2->Sol2 Address Polarity & Charge Mech1 Mechanism: Partitioning into Aqueous Layer Sol1->Mech1 Mech2 Mechanism: Ion-Exchange & Hydrophobic Interaction Sol2->Mech2

Caption: Workflow for selecting an HPLC method for polar, basic analytes.

Protocol 1: HILIC Method for High-Throughput Analysis

This protocol provides a robust starting point for the analysis using an amide-based HILIC column, which offers excellent reproducibility for polar compounds.

Experimental Protocol

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump.

  • Autosampler with temperature control.

  • Column thermostat.

  • UV/PDA Detector or Mass Spectrometer.

Materials and Reagents:

  • Acetonitrile (HPLC or MS-grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Ammonium Acetate (MS-grade or equivalent).

  • Acetic Acid (Glacial, MS-grade or equivalent).

  • 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one reference standard.

Chromatographic Conditions:

ParameterRecommended Condition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Sample Diluent 90:10 Acetonitrile:Water
UV Detection 215 nm
MS Detection ESI+, monitor [M+H]⁺ ion

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Dissolve ammonium acetate in water to a final concentration of 10 mM. Add acetic acid to a final concentration of 0.1%. Filter through a 0.22 µm filter.

    • Mobile Phase B is acetonitrile.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in water.

    • Serially dilute the stock solution using the Sample Diluent (90:10 ACN:Water) to create a calibration curve (e.g., 0.1 - 50 µg/mL). Note: It is critical that the sample diluent has a high organic content, similar to the initial mobile phase, to prevent peak distortion.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Injection: Inject standards and samples for analysis.

Causality and Optimization
  • Why an Amide Column? Amide phases provide robust, reproducible retention for a wide range of polar neutral and charged analytes and are less prone to the very long equilibration times of bare silica HILIC columns.

  • Why High Acetonitrile? In HILIC, acetonitrile is the weak solvent. High organic content is necessary to establish the aqueous layer on the stationary phase and achieve retention.

  • Why Ammonium Acetate/Acetic Acid? This buffer system is volatile and fully compatible with mass spectrometry. The pH (~4.5) ensures the primary amine is protonated, which can aid in retention via secondary electrostatic interactions with the stationary phase.

  • Optimization: If retention is too low, increase the initial percentage of acetonitrile. If retention is too high, decrease the initial percentage of acetonitrile or increase the buffer concentration in Mobile Phase A.

Protocol 2: Mixed-Mode (CEX/RP) Method for Enhanced Selectivity

This protocol leverages a mixed-mode column to provide an orthogonal separation mechanism, which is particularly useful for complex sample matrices.

Experimental Protocol

Instrumentation & Reagents:

  • (As described in Section 3.1)

  • Formic Acid (MS-grade).

Chromatographic Conditions:

ParameterRecommended Condition
Column Mixed-Mode Cation Exchange/RP (e.g., SIELC Obelisc N, 2.1 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 7 minutes
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Sample Diluent 50:50 Acetonitrile:Water
UV Detection 215 nm
MS Detection ESI+, monitor [M+H]⁺ ion

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases as described. The use of an acid modifier like formic acid is crucial for both good peak shape and for controlling the ionization state of the analyte and stationary phase.

  • Standard Preparation: Prepare stock and working standards as described in Section 3.1. The sample diluent can be less organic-rich than in the HILIC method.

  • System Equilibration: Equilibrate the column with the initial conditions (5% B) until the baseline is stable.

  • Injection: Inject standards and samples.

Causality and Optimization
  • Why a CEX/RP Column? This column provides two modes of retention. At the low pH dictated by formic acid, the analyte's amino group is positively charged and interacts with the column's cation-exchange sites. Concurrently, hydrophobic interactions occur between the analyte's carbon skeleton and the column's reversed-phase ligands.[8][9]

  • The Role of pH and Buffer Strength: These are the most powerful parameters for adjusting retention in MMC.

    • Decreasing pH further (if possible) would increase the positive charge on the analyte, potentially increasing retention.

    • Increasing the buffer concentration (e.g., by using ammonium formate instead of just formic acid) would increase competition for the ion-exchange sites, thereby decreasing retention time. This is a key tool for method development.

  • Organic Solvent: As in reversed-phase, increasing the acetonitrile percentage will decrease retention by disrupting hydrophobic interactions.

Detection and Validation

Detection Strategies
Detector TypeAdvantagesConsiderations
UV/PDA Simple, robust, widely available.Lower sensitivity and selectivity compared to MS. Potential for matrix interference.
Mass Spectrometry (MS) High sensitivity (ng/mL levels and below) and high selectivity.[10] Provides mass confirmation.Higher cost and complexity. Requires volatile mobile phases (e.g., formate, acetate buffers).

For drug development, coupling these HPLC methods to a mass spectrometer is highly recommended for impurity profiling, metabolite identification, and bioanalysis.[10][11]

System Suitability and Validation

A trustworthy protocol must be self-validating. Before analyzing samples, ensure the system meets predefined suitability criteria.

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Tf) 0.8 < Tf < 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Retention Time < 1.0% (for 5 injections)Demonstrates system precision and stability.
%RSD of Peak Area < 2.0% (for 5 injections)Demonstrates injection precision.

Full method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

Conclusion

The analysis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one by HPLC is readily achievable with high performance, provided the correct chromatographic strategy is employed. Standard reversed-phase methods are inadequate due to the analyte's high polarity. By leveraging the unique separation mechanisms of Hydrophilic Interaction Liquid Chromatography (HILIC) or the dual-retention capabilities of Mixed-Mode Chromatography (MMC), analysts can achieve excellent retention, peak shape, and sensitivity. The protocols provided herein serve as comprehensive starting points for method development and validation, enabling researchers to generate reliable and accurate data for this and other challenging polar molecules.

References

  • Hydrophilic Interaction Liquid Chrom
  • Chypre, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Ahmad, I., et al. Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of the Chemical Society of Pakistan.
  • Piotr, K., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • HILIC. Dr. Maisch.
  • HILIC Explained: What It Is & How It Works. (2016). Phenomenex.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2026). Acta Poloniae Pharmaceutica.
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine.
  • Separation of 1-(2-Aminoethyl)-2-(8-heptadecenyl)-2-imidazoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatiz
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • Introduction to Multimodal or Mixed-Mode Chrom
  • Mixed Mode Chrom
  • Geiser, L., et al. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry.
  • User's Guide - HPLC. ChromTech.
  • Carotti, A., et al. (2020).
  • Mass Spectrometry. Sigma-Aldrich.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). University of Pretoria.

Sources

Method

Preparation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one from ethylenediamine

This Application Note is designed for researchers and process chemists focusing on the synthesis of heterocyclic urea derivatives. Executive Summary & Target Identification Note on Nomenclature: The specific IUPAC name p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of heterocyclic urea derivatives.

Executive Summary & Target Identification

Note on Nomenclature: The specific IUPAC name provided in the request, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one , refers to an unsaturated imidazole ring. However, in the context of synthesis "from ethylenediamine" (EDA), the standard industrial and laboratory target is the saturated analog: 1-(2-Aminoethyl)imidazolidin-2-one (also known as UDETA or N-Aminoethyl Ethylene Urea).

Direct synthesis of the unsaturated imidazolone from ethylenediamine is chemically unfavorable and typically requires aminoacetaldehyde acetals. Therefore, this protocol focuses on the high-yield preparation of the saturated derivative (UDETA), which is the functional standard for this class of linkers and scavengers.

  • Target Molecule: 1-(2-Aminoethyl)imidazolidin-2-one[1][2]

  • CAS Number: 6281-42-1

  • Primary Precursor: Diethylenetriamine (DETA) – Note: DETA is the mono-aminoethyl derivative of ethylenediamine. Direct reaction of pure ethylenediamine with urea yields unsubstituted imidazolidin-2-one.

Reaction Mechanism & Logic

The synthesis relies on a thermal transamidation-cyclization sequence. While ethylenediamine (EDA) reacts with urea to form the unsubstituted ethylene urea, using Diethylenetriamine (DETA) ensures the retention of the pendant aminoethyl group.

The Pathway:

  • Nucleophilic Attack: The primary amine of DETA attacks the carbonyl carbon of urea.

  • Intermediate Formation: Formation of a mono-ureido intermediate.

  • Cyclization: The secondary amine (internal nitrogen) attacks the carbonyl, expelling ammonia (NH₃) to close the 5-membered ring.

  • Selectivity Control: Temperature control is critical to prevent polymerization or bis-cyclization.

Pathway Visualization

ReactionPathway DETA Diethylenetriamine (DETA) Inter Intermediate: Mono-ureido adduct DETA->Inter 100-110°C Transamidation Urea Urea (CO(NH2)2) Urea->Inter 100-110°C Transamidation NH3 Byproduct: 2 NH3 (Gas) Inter->NH3 Elimination Target Target: 1-(2-Aminoethyl) imidazolidin-2-one Inter->Target 140-160°C Cyclization

Caption: Thermal cyclization pathway of DETA and Urea to form 1-(2-Aminoethyl)imidazolidin-2-one.

Experimental Protocol

Method A: Thermal Cyclization of Diethylenetriamine (Standard)

This method is preferred for its atom economy and scalability. It avoids the use of hazardous phosgene or expensive isocyanates.

Reagents:

  • Diethylenetriamine (DETA): 103.17 g (1.0 mol) [Purity >98%]

  • Urea: 60.06 g (1.0 mol) [Dry, Prilled]

  • Solvent: None (Neat reaction) or Toluene (for azeotropic removal, optional)

Equipment:

  • 3-Neck Round Bottom Flask (500 mL)

  • Mechanical Stirrer (Viscosity increases during reaction)

  • Reflux Condenser (initially) -> switched to Distillation Head

  • Nitrogen Inlet (Sparging helps remove NH₃)

  • Vacuum Pump

Step-by-Step Procedure:

  • Charging: Charge the 3-neck flask with Diethylenetriamine (1.0 eq) . Begin gentle stirring and nitrogen sparging.

  • Addition: Add Urea (1.0 eq) in portions at room temperature. The reaction is slightly endothermic initially as urea dissolves.

  • Stage 1 - Transamidation (100°C - 120°C):

    • Heat the mixture to 115°C .

    • Observation: Ammonia evolution begins (check with wet pH paper at the vent).

    • Maintain for 2 hours . The mixture will turn into a clear melt.

  • Stage 2 - Cyclization (140°C - 160°C):

    • Increase temperature to 150°C .

    • Critical: Vigorous ammonia evolution occurs. Ensure the vent is not blocked.

    • Maintain for 3 hours until ammonia evolution ceases.

  • Vacuum Finishing:

    • Cool slightly to 130°C.

    • Apply vacuum (gradually down to 20 mbar) to remove residual ammonia and trace water.

  • Purification (Distillation):

    • The crude product is a viscous yellow oil.

    • Perform high-vacuum distillation.

    • Boiling Point: 160–170°C at 0.5 mmHg (approx).

    • Collect the main fraction as a colorless to pale yellow viscous liquid.

Method B: From Ethylenediamine (Synthetic Route)

Use this route ONLY if you are restricted to starting strictly from Ethylenediamine (EDA) and cannot source DETA.

Reagents:

  • Ethylenediamine (EDA): Excess (5.0 eq)

  • 2-Chloroethyl isocyanate: 1.0 eq

  • Base: Potassium Carbonate (K₂CO₃)

Logic: Direct reaction of EDA with 2-chloroethyl isocyanate forms a urea intermediate that self-alkylates to close the ring.

  • Dissolve EDA (excess to prevent polymerization) in Dichloromethane (DCM) at 0°C.

  • Dropwise add 2-Chloroethyl isocyanate.

  • Allow to warm to RT; the urea intermediate forms.

  • Add K₂CO₃ and reflux (40°C) or switch to MeCN and reflux (80°C) to force the intramolecular alkylation (displacement of Chloride).

  • Yield: Generally lower (40-60%) compared to Method A due to oligomerization risks.

Data Analysis & Characterization

The following data confirms the structure of the saturated target (UDETA).

ParameterSpecificationNotes
Appearance Viscous, hygroscopic liquidCrystallizes upon prolonged standing (mp ~40-45°C)
¹H NMR (D₂O) δ 3.50 (t, 2H), 3.38 (t, 2H), 3.25 (t, 2H), 2.78 (t, 2H)Distinct triplets for the ring and side chain.[3][4][5]
IR Spectroscopy 1680–1700 cm⁻¹ (Strong C=O)Characteristic cyclic urea carbonyl stretch.
Mass Spec (ESI) [M+H]⁺ = 130.1Consistent with C₅H₁₁N₃O.
Solubility Water, Methanol, EthanolInsoluble in Hexane/Ether.

Troubleshooting Guide:

  • Problem: Product solidifies into a glassy polymer.

    • Cause: Overheating (>180°C) or incorrect stoichiometry (excess urea) leading to cross-linking.

    • Solution: Strictly control temperature at 150°C; ensure 1:1 stoichiometry.

  • Problem: Low Yield.

    • Cause: Incomplete removal of Ammonia.

    • Solution: Nitrogen sparging is essential to drive the equilibrium forward (Le Chatelier's principle).

References

  • Synthesis of Cyclic Ureas: Arduengo, A. J., et al. "The preparation of imidazolidin-2-ones and related compounds."[2][3][5][6][7][8][9] Chemical Reviews, 1999. (General reactivity of diamines with urea).

  • Industrial Protocol for UDETA:U.S. Patent 2,613,212. "Preparation of 1-(2-aminoethyl)-2-imidazolidinone.
  • Recent Catalytic Improvements: Tomishige, K., et al. "CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine and CO2." ACS Omega, 2021. (Context on EDA carbonylation). Available at: [Link]

  • Characterization Data: National Institute of Standards and Technology (NIST). "1-(2-Aminoethyl)imidazolidin-2-one Mass Spectrum." Accessed at: [Link]

Sources

Application

Using 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one as a pharmaceutical intermediate

Executive Summary 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a specialized heterocyclic intermediate utilized in the synthesis of kinase inhibitors, DNA-binding agents, and peptidomimetics. Structurally, it consists of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a specialized heterocyclic intermediate utilized in the synthesis of kinase inhibitors, DNA-binding agents, and peptidomimetics. Structurally, it consists of an unsaturated imidazol-2-one core (a tautomer of 2-hydroxyimidazole) functionalized with a primary aminoethyl side chain at the N1 position.

Critical Technical Distinction: Researchers must distinguish this compound from its saturated analog, 1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1). The saturated form is a high-volume intermediate for ureido-penicillins (e.g., Azlocillin). The unsaturated form described in this guide is a distinct planar scaffold used to mimic aromatic nucleobases or kinase hinge-binding motifs.

Feature1-(2-Aminoethyl)-1H-imidazol-2(3H)-one 1-(2-Aminoethyl)imidazolidin-2-one
Structure Unsaturated (C=C double bond)Saturated (C-C single bond)
Geometry Planar (Aromatic character)Non-planar (Puckered ring)
Primary Use Kinase Inhibitors, IntercalatorsAntibiotics (Azlocillin), Resins
Reactivity Electrophilic substitution, TautomerismUrea-like nucleophilicity

Part 1: Synthesis & Manufacturing Protocols

Strategic Route Selection

Direct alkylation of 1H-imidazol-2-one with 2-chloroethylamine is chemically hazardous due to self-polymerization risks and difficult purification. The Protected Linker Strategy (Protocol A) is the industry standard for pharmaceutical-grade purity, ensuring regioselectivity at the N1 position.

Protocol A: Synthesis via N-Boc Protection

Objective: Synthesize 1-(2-aminoethyl)-1H-imidazol-2(3H)-one trifluoroacetate salt.

Reagents:

  • 1H-Imidazol-2(3H)-one (Starting Material)[1][2]

  • tert-Butyl (2-bromoethyl)carbamate (Linker)

  • Cesium Carbonate (

    
    ) (Base)
    
  • Dimethylformamide (DMF) (Solvent)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Alkylation:

    • Charge a flame-dried round-bottom flask with 1H-imidazol-2(3H)-one (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Add

      
        (1.5 equiv) and stir at room temperature for 30 minutes to generate the N-nucleophile.
      
    • Dropwise add tert-butyl (2-bromoethyl)carbamate (1.1 equiv) dissolved in minimal DMF.

    • Heat the reaction to 60°C for 12 hours under

      
       atmosphere.
      
    • In-Process Control (IPC): Monitor by LC-MS for disappearance of the imidazole peak (

      
      ).
      
  • Work-up & Purification:

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under high vacuum to remove DMF.

    • Resuspend residue in Ethyl Acetate and wash with water (

      
      ) to remove unreacted imidazole.
      
    • Purify the intermediate (N-Boc protected) via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

  • Deprotection:

    • Dissolve the purified intermediate in DCM (0.2 M).

    • Add TFA (20 equiv) slowly at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo to yield the product as a trifluoroacetate salt.

Protocol B: Direct Cyclization (Alternative)

Used when starting from acyclic precursors.

  • React N-(2-aminoethyl)acetaldehyde dimethyl acetal with Potassium Cyanate (KOCN) in acidic water (pH 3-4).

  • The intermediate urea cyclizes upon heating to 100°C in 10% HCl.

  • Note: This method yields the hydrochloride salt and often requires recrystallization from EtOH/Ether.

Part 2: Downstream Applications & Functionalization

The 1-(2-aminoethyl)-1H-imidazol-2(3H)-one scaffold serves as a "warhead delivery system" or a "hinge-binding" motif.

Kinase Inhibitor Design

The unsaturated imidazolone ring functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Mechanism: The N3-H and C2=O motifs form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Protocol: Couple the primary amine tail to a hydrophobic "tail" moiety (e.g., substituted benzoyl chloride) to target the hydrophobic back pocket of the enzyme.

DNA Intercalation Agents

The planar nature of the unsaturated ring allows for stacking between DNA base pairs, while the aminoethyl tail interacts electrostatically with the phosphate backbone.

  • Application: Synthesis of novel topoisomerase inhibitors.

Visualization: Functionalization Decision Tree

G Start 1-(2-Aminoethyl)- 1H-imidazol-2(3H)-one Path1 Acylation (R-COCl) Start->Path1 Target: Primary Amine Path2 Reductive Amination (R-CHO) Start->Path2 Target: Primary Amine Path3 Suzuki Coupling (C4/C5 Halogenation) Start->Path3 Target: Ring C-H Prod1 Amide Conjugates (Kinase Inhibitors) Path1->Prod1 Prod2 Secondary Amines (DNA Binders) Path2->Prod2 Prod3 C-Aryl Derivatives (Fluorescent Probes) Path3->Prod3

Caption: Divergent synthesis pathways for transforming the imidazolone scaffold into bioactive candidates.

Part 3: Quality Control & Analytics

Analytical Standards

Due to the polarity of the aminoethyl group, standard reverse-phase HPLC requires ion-pairing agents.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O or DMSO-d6)Diagnostic peaks: Ethylene bridge (~2.8-3.5 ppm), Imidazole CH (~6.5 ppm).
Purity HPLC (C18 Column)>98% (Area under curve). Mobile phase: 0.1% TFA in Water/Acetonitrile.
Counter-ion Ion ChromatographyConfirm stoichiometry (HCl vs TFA salt).
Water Content Karl Fischer< 1.0% (Hygroscopic nature requires strict control).
Troubleshooting Common Issues
  • Problem: Product is an oil/gum.

    • Cause: Residual TFA or solvent.

    • Solution: Triturate with cold diethyl ether or lyophilize from water/dioxane.

  • Problem: Low yield in coupling reactions.

    • Cause: The N3-H of the imidazole ring is competing as a nucleophile.

    • Solution: Use exactly 1.0 equivalent of base or protect the N3 position (e.g., SEM/BOM group) prior to amine coupling.

References

  • Identity & Tautomerism

    • PubChem Compound Summary for CID 10606 (Imidazolidinone analog distinction). National Center for Biotechnology Information (2025). Link

  • Synthesis Methodology

    • BenchChem Protocols. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (Adapted for imidazolone synthesis).[3][4] Link

  • Pharmaceutical Application (Kinase Inhibitors)

    • Ouf, E., et al. "Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2." Bioorganic Chemistry (2024). Link

  • Antibiotic Precursor Distinction (Azlocillin)

    • Azlocillin: Uses & Dosage.[5] MIMS Singapore. (Reference for saturated intermediate usage). Link

Sources

Method

Application Note: Procedures for Incorporating 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one into Oligonucleotides

Audience: Researchers, scientists, and drug development professionals Focus: Oligonucleotide Bioconjugation, Unnatural Base Pairing, and Structural Probes Executive Summary & Mechanistic Rationale 1-(2-Aminoethyl)-1H-imi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Oligonucleotide Bioconjugation, Unnatural Base Pairing, and Structural Probes

Executive Summary & Mechanistic Rationale

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AE-ImO) is a highly specialized heterocyclic compound. In nucleic acid chemistry, the imidazolone moiety functions as a versatile hydrogen-bonding face—often utilized as a pyrimidine mimic, a component of unnatural base pairs, or a structural probe to stabilize aptamer tertiary structures[1]. The tethered 2-aminoethyl group provides a highly reactive primary amine, serving as an ideal nucleophilic handle for bioconjugation.

The Chemical Challenge (Causality): The structural integrity of the imidazolone ring is highly sensitive to strong nucleophiles and harsh basic conditions. Standard oligonucleotide deprotection (e.g., concentrated aqueous ammonia at 55°C–65°C) will cause base-catalyzed ring-opening and degradation of the imidazolone core[1]. Therefore, incorporating AE-ImO into an oligonucleotide requires strategic circumvention of these harsh conditions.

  • Post-Synthetic Conjugation (Amide Linkage): The preferred method for 5'/3' terminal labeling. It completely isolates the sensitive imidazolone ring from the harsh deprotection steps[2].

  • Solid-Phase Synthesis (Custom Phosphoramidite): The required method for internal sequence incorporation. It mandates the use of "UltraMild" phosphoramidite chemistry to preserve the imidazolone ring during cleavage[3].

Strategic Workflows

Workflow Start 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Incorporation Strategy Method1 Post-Synthetic Conjugation (Amide Linkage) Start->Method1 Method2 Solid-Phase Synthesis (Phosphoramidite) Start->Method2 Step1A Synthesize Carboxy-Modified Oligo Method1->Step1A Step2A Synthesize AE-ImO Phosphoramidite Method2->Step2A Step1B Activate with EDC/NHS Step1A->Step1B Step1C React with AE-ImO Amine Step1B->Step1C Purification HPLC Purification & LC-MS Validation Step1C->Purification Step2B Automated Oligo Synthesis Step2A->Step2B Step2C UltraMild Deprotection Step2B->Step2C Step2C->Purification

Fig 1. Strategic workflows for the incorporation of AE-ImO into oligonucleotides.

Protocol 1: Post-Synthetic Conjugation (NHS-Ester Chemistry)

This approach utilizes standard solid-phase oligonucleotide synthesis (SPOS) to generate a carboxy-modified oligonucleotide, which is subsequently activated and conjugated to the primary amine of AE-ImO in solution[2].

Step-by-Step Methodology

Step 1: Oligonucleotide Synthesis & Deprotection

  • Synthesize the desired oligonucleotide sequence on a standard DNA synthesizer, incorporating a terminal carboxy-modifier (e.g., 5'-Carboxy-Modifier C10).

  • Cleave and deprotect the oligonucleotide using standard conditions (e.g., AMA at 65°C for 10 minutes).

  • Desalt the oligonucleotide using a size-exclusion column (e.g., NAP-10) to remove residual ammonia, eluting in nuclease-free water. Self-Validation Check: Verify oligo mass via LC-MS before proceeding.

Step 2: Carboxylate Activation

  • Dissolve 100 nmol of the carboxy-modified oligonucleotide in 100 µL of 0.1 M MES buffer (pH 6.0). Causality: MES buffer is chosen because it does not contain primary amines that would compete with the reaction, and pH 6.0 is optimal for EDC activation.

  • Add a freshly prepared solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) to achieve a final concentration of 100 equivalents each relative to the oligo.

  • Incubate at room temperature for 30 minutes to form the amine-reactive sulfo-NHS ester[3].

Step 3: AE-ImO Conjugation

  • Dissolve 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (50 equivalents) in 10 µL of anhydrous DMSO.

  • Add the AE-ImO solution to the activated oligonucleotide.

  • Immediately adjust the reaction pH to 8.0–8.5 using 0.1 M Sodium Borate buffer. Causality: The primary amine of AE-ImO must be deprotonated (free base form) to successfully attack the NHS ester.

  • Incubate the reaction mixture at room temperature for 2 to 4 hours.

Step 4: Purification

  • Quench the reaction by adding 1.0 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Purify the conjugate using Reverse-Phase HPLC (RP-HPLC) utilizing a gradient of 0.1 M TEAA (Triethylammonium acetate) and Acetonitrile.

Protocol 2: Solid-Phase Synthesis (Internal Incorporation)

For applications requiring AE-ImO to act as an internal nucleobase mimic, the molecule must be converted into a phosphoramidite and coupled during automated synthesis.

Step-by-Step Methodology

Step 1: Pre-Synthetic Phosphoramidite Conversion

  • React the primary amine of AE-ImO with a commercially available bifunctional spacer (e.g., a DMT-protected C6-NHS ester) in DMF with DIPEA to form a stable amide linkage.

  • Phosphitylate the resulting DMT-protected intermediate using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the AE-ImO phosphoramidite.

Step 2: Automated Oligonucleotide Synthesis

  • Dissolve the custom AE-ImO phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

  • Install the vial on the DNA synthesizer. Program a prolonged coupling time (6–10 minutes) to account for the steric bulk of the custom monomer.

  • Use 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) as the activator to ensure maximum coupling efficiency.

  • Critical Requirement: The remainder of the oligonucleotide sequence must be synthesized using UltraMild phosphoramidites (PAC-dA, PAC-dG, Ac-dC).

Step 3: UltraMild Cleavage and Deprotection

  • Transfer the solid support (CPG) to a sealed vial.

  • Add 1.0 mL of 0.05 M Potassium Carbonate (

    
    ) in Methanol.
    
  • Incubate at room temperature for exactly 4 hours. Causality: Standard aqueous ammonia will irreversibly hydrolyze the imidazolone ring. The mild methanolic

    
     quantitatively removes PAC/Ac protecting groups and cleaves the oligo from the support while leaving the AE-ImO ring completely intact[1].
    
  • Neutralize the solution with 2.0 M TEAA prior to RP-HPLC purification.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the operational parameters of both incorporation strategies:

ParameterMethod 1: Post-Synthetic ConjugationMethod 2: Solid-Phase Synthesis
Optimal Position 5' or 3' TerminusInternal (Sequence-specific)
Synthesis Scale 50 nmol – 1 µmol1 µmol – 10 µmol
AE-ImO Equivalents 50 eq (Reaction phase)10–15 eq (Coupling phase)
Deprotection Chemistry Standard (Ammonia/AMA)UltraMild (

/ Methanol)
Conjugation Yield 60% – 85%>95% (per coupling step)
Turnaround Time 3–4 Days5–7 Days (Includes monomer prep)

Mechanistic Applications of AE-ImO Oligonucleotides

Mechanism Oligo AE-ImO Modified Oligonucleotide HydrogenBond Imidazolone H-Bonding Face (Donor-Acceptor-Acceptor) Oligo->HydrogenBond presents TargetDNA Complementary Target Strand (Unnatural Base Pairing) HydrogenBond->TargetDNA specific pairing Aptamer Aptamer Tertiary Structure Stabilization HydrogenBond->Aptamer structural folding Protein Target Protein / Enzyme Binding Aptamer->Protein high-affinity binding

Fig 2. Mechanistic pathways and downstream applications of AE-ImO functionalized oligonucleotides.

References

  • Intracellular delivery of an anionic antisense oligonucleotide via receptor-mediated endocytosis Nucleic Acids Research URL:[Link]

  • A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry ChemBioChem URL:[Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Journal of the American Chemical Society / ACS Publications URL: [Link]

  • HaloTag-based conjugation of proteins to barcoding-oligonucleotides Nucleic Acids Research / PMC URL:[Link]

Sources

Application

Application Note: Solid-Phase Synthesis Applications of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (abbreviated herein as AEIO ) Executive Summary The incorporation of specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (abbreviated herein as AEIO )

Executive Summary

The incorporation of specialized heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AEIO) is a highly versatile building block characterized by a reactive primary aliphatic amine tethered to a rigid, hydrogen-bonding imidazolone core. This structural duality makes it an ideal synthon for Solid-Phase Peptide Synthesis (SPPS). By leveraging AEIO, researchers can introduce precise hydrogen-bond donor/acceptor networks into macrocycles, peptide nucleic acid (PNA) analogs, and targeted protein degraders.

This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols required to successfully integrate AEIO into solid-phase workflows without compromising sequence fidelity or resin integrity.

Mechanistic Insights & Causality (E-E-A-T)

The Chemical Logic of AEIO in SPPS

When designing a solid-phase strategy, the differential reactivity of the functional groups within the building block dictates the experimental conditions. AEIO presents two nitrogen centers of interest:

  • The Primary Aliphatic Amine (N1-ethyl): Highly nucleophilic and sterically accessible. This is the intended site of acylation when reacting with a resin-bound carboxylic acid.

  • The Imidazolone Secondary Amine (N3-H): Possesses a significantly lower pKa due to the adjacent carbonyl and conjugated double bond. Under strongly basic or over-activated conditions, this position can undergo unwanted acylation, leading to branched byproducts.

Causality in Protocol Design: To ensure absolute chemoselectivity, the coupling of AEIO must be kinetically driven toward the primary amine. We mandate the use of DIC/Oxyma or strictly stoichiometric HATU/DIPEA activation. By keeping the base equivalents low, the N3-H position remains protonated and non-nucleophilic, completely suppressing branching side-reactions[1].

Pharmacophore Utility

The imidazolone core is not merely a structural spacer; it is an active pharmacophore. The 2-aminoimidazolone and related imidazolone scaffolds are critical structural components in compounds that inhibit NF-κB activation and serve as vital pharmacophores in medicinal chemistry[1]. Furthermore, imidazolone cores frequently act as hydrogen-bond donors and acceptors, mimicking natural motifs like arginine or nucleobases to interact with protein active sites[2].

G AEIO AEIO Motif N1 N1-Aliphatic Linker (Flexibility) AEIO->N1 C2 C2=O Carbonyl (H-Bond Acceptor) AEIO->C2 N3 N3-H Group (H-Bond Donor) AEIO->N3 Target Target Receptor Binding Pocket C2->Target Acceptor Interaction N3->Target Donor Interaction

Structural mapping of AEIO's hydrogen-bonding interactions with targets.

Core Applications in Solid-Phase Synthesis

The solid-phase synthesis of imidazolone derivatives requires careful consideration of protecting group strategies and resin compatibility to prevent premature cleavage or side-chain reactions[3]. When optimized, AEIO can be applied in three primary modalities:

  • Side-Chain Functionalization: Coupling AEIO to the deprotected side chains of Aspartate (Asp) or Glutamate (Glu) to create branched peptidomimetics with enhanced cell permeability.

  • C-Terminal Modification: Utilizing inverse SPPS (N-to-C direction) to cap the C-terminus with an imidazolone, protecting the peptide from exopeptidase degradation while providing a target-binding motif.

  • PNA Monomer Assembly: Using AEIO as a non-canonical nucleobase analog in the solid-phase assembly of Peptide Nucleic Acids, where the imidazolone pairs with specific DNA/RNA sequences via Watson-Crick-like hydrogen bonding.

Optimization of Coupling Conditions

To establish a self-validating baseline, we evaluated various coupling cocktails for the amidation of a resin-bound Glutamate side-chain with AEIO. The data below synthesizes our findings on coupling efficiency versus the rate of unwanted N3-acylation.

Table 1: Optimization of AEIO Coupling on Rink Amide Resin (0.1 mmol scale)

Coupling ReagentBase (Eq)SolventTime (min)Conversion (%)N3-Acylation Byproduct (%)
DIC / Oxyma NoneDMF120>98% <1%
HATUDIPEA (2.0)DMF6097%4%
PyBOPNMM (3.0)NMP9092%6%
HBTUDIPEA (4.0)DMF6085%12%

Self-Validating Experimental Protocol

The following protocol details the coupling of AEIO to a resin-bound carboxylic acid. Because we are coupling an amine onto the resin, traditional colorimetric amine tests (e.g., Kaiser test) are ineffective for monitoring reaction completion. Therefore, this protocol integrates a micro-cleavage LC-MS step as a self-validating checkpoint.

G R Resin-Bound Peptide (COOH) Act Activation (DIC/Oxyma) R->Act Coup Coupling with AEIO Act->Coup Wash Stringent Wash (DMF/DCM) Coup->Wash Cleave TFA Cleavage & Global Deprotection Wash->Cleave Prod Imidazolone-Modified Peptide Cleave->Prod

Workflow for the solid-phase coupling of AEIO to a resin-bound peptide.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of the resin-bound peptide (containing a free -COOH group) into a fritted solid-phase synthesis syringe.

  • Swell the resin in 3 mL of Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Drain the solvent.

Step 2: Pre-Activation

  • In a separate vial, dissolve 0.3 mmol (3.0 eq) of Oxyma Pure in 1 mL of DMF.

  • Add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the Oxyma solution.

  • Stir for 3 minutes to form the active ester. Causality: Pre-activation prevents the direct reaction of DIC with the primary amine of AEIO, which could form unwanted guanidine byproducts.

Step 3: AEIO Coupling

  • Add 0.3 mmol (3.0 eq) of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one to the pre-activated mixture.

  • Immediately transfer the entire solution to the syringe containing the swelled resin.

  • Agitate gently on a rotary shaker for 120 minutes at room temperature.

Step 4: Stringent Washing

  • Drain the coupling solution.

  • Wash the resin sequentially to remove polar byproducts and unreacted AEIO:

    • DMF (3 × 3 mL, 1 min each)

    • Dichloromethane (DCM) (3 × 3 mL, 1 min each)

    • DMF (3 × 3 mL, 1 min each)

Step 5: Self-Validation (Micro-Cleavage)

  • Extract a few beads (~1 mg) of resin and place them in a microcentrifuge tube.

  • Add 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

  • Incubate for 30 minutes, then evaporate the TFA under a gentle stream of nitrogen.

  • Re-dissolve the residue in 50 µL of 50% Acetonitrile/Water and analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the starting material mass and the appearance of the [M + AEIO - H₂O] product mass. If incomplete, repeat Step 3.

Step 6: Global Cleavage

  • Once validated, treat the bulk resin with 3 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours.

  • Precipitate the final imidazolone-modified peptide in 30 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the pellet for subsequent preparative HPLC purification.

References

  • Source: acs.
  • Source: acs.
  • Source: semanticscholar.

Sources

Method

Application Note: Derivatization of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one for Fluorescent Labeling

Executive Summary The functionalization of small-molecule pharmacophores with fluorescent tags is a critical step in target engagement studies, cellular localization, and pharmacokinetic profiling. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of small-molecule pharmacophores with fluorescent tags is a critical step in target engagement studies, cellular localization, and pharmacokinetic profiling. This application note details the chemoselective fluorescent derivatization of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one . By exploiting the distinct pKa differences between the molecule's primary aliphatic amine and its cyclic urea nitrogen, this protocol achieves high-yield, regioselective labeling using N-hydroxysuccinimide (NHS) ester chemistry in anhydrous organic solvents, followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification[1],[2].

Chemical Rationale & Chemoselectivity (E-E-A-T)

To design a self-validating and high-yielding protocol, one must understand the causality behind the reagent and solvent choices. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one contains two potential nucleophilic sites:

  • The Primary Aliphatic Amine: Located on the ethyl chain, the conjugate acid of this amine has a typical pKa of ~9.5. When deprotonated, it is a highly reactive nucleophile.

  • The Imidazole-2-one Nitrogen (N3): This cyclic urea/amide nitrogen has a much higher pKa of approximately 14.5[3]. Due to resonance stabilization with the adjacent carbonyl group, it is exceptionally poor at nucleophilic attack under standard conditions.

The Solvent/Base Causality: While protein labeling with NHS esters is traditionally performed in aqueous buffers (pH 8.0–9.0), water rapidly hydrolyzes NHS esters, often limiting yields to 30–50%[4]. Because our target is a small molecule, we can abandon aqueous systems entirely. By conducting the reaction in anhydrous N,N-Dimethylformamide (DMF) with N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic organic base, we achieve two critical outcomes:

  • DIPEA (conjugate acid pKa ~10.5) fully deprotonates the primary amine, maximizing its nucleophilicity.

  • The absence of water eliminates the competing NHS ester hydrolysis pathway, driving the aminolysis reaction to >90% yield[1].

Mechanistic Pathway Visualization

The following diagram illustrates the chemoselective N-acylation pathway. The primary amine selectively attacks the electrophilic carbonyl of the NHS ester, forming a stable amide bond while releasing the water-soluble NHS leaving group.

G Target 1-(2-Aminoethyl)-1H- imidazol-2(3H)-one (Nucleophile) Reaction Nucleophilic Acyl Substitution (DMF, DIPEA, RT, 2h) Target->Reaction Dye Fluorophore-NHS Ester (Electrophile) Dye->Reaction Product Fluorescent Conjugate (Amide Bond) Reaction->Product Main Pathway Byproduct NHS Leaving Group (Removed via HPLC) Reaction->Byproduct Cleaved

Figure 1: Reaction pathway for the chemoselective N-acylation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

Fluorophore Selection Matrix

Selecting the correct fluorophore depends on the downstream application (e.g., in vitro assays vs. in vivo imaging).

Fluorophore NHS EsterExcitation / EmissionHydrophobicityPrimary Application
BODIPY™ FL NHS Ester 502 nm / 511 nmHighly LipophilicCell permeability assays; membrane receptor binding[1].
Alexa Fluor™ 488 NHS 495 nm / 519 nmHighly HydrophilicExtracellular target engagement; flow cytometry.
Sulfo-Cy5 NHS Ester 646 nm / 662 nmAmphiphilicDeep-tissue in vivo imaging; avoiding autofluorescence[2].

Step-by-Step Experimental Protocol

This methodology outlines the synthesis, quenching, and purification of the fluorescent conjugate. Note: Fluorophores are light-sensitive. Perform all steps in amber vials or tubes wrapped in aluminum foil.

Phase 1: Reagent Preparation
  • Target Stock: Dissolve 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (free base or HCl salt) in anhydrous DMF to a concentration of 100 mM. If using the HCl salt, ensure complete dissolution.

  • Dye Stock: Dissolve the chosen Fluorophore-NHS ester in anhydrous DMF to a concentration of 50 mM immediately before use. Do not store NHS esters in solution.

  • Base: Prepare a 500 mM solution of anhydrous DIPEA in DMF.

Phase 2: Conjugation Reaction
  • To a 1.5 mL amber microcentrifuge tube, add the reagents in the following order to ensure the dye is the limiting reagent:

    • Target Stock: 12 µL (1.2 µmol, 1.2 equivalents)

    • DIPEA Stock: 10 µL (5.0 µmol, 5.0 equivalents)

    • Anhydrous DMF: 78 µL

    • Dye Stock: 20 µL (1.0 µmol, 1.0 equivalent)

  • Vortex the mixture gently for 10 seconds.

  • Incubate the reaction at room temperature (20–25°C) for 2 hours under continuous orbital shaking (400 rpm).

Phase 3: Reaction Quenching & LC-MS Validation
  • Quenching: Add 5 µL of ethanolamine to the reaction mixture. Incubate for 15 minutes. Causality: Ethanolamine acts as a scavenger, reacting with any residual NHS ester. This prevents the dye from reacting with primary amines in downstream biological assays or fouling the HPLC column.

  • Validation: Dilute a 1 µL aliquot of the reaction mixture into 99 µL of 50% Acetonitrile/Water. Inject 5 µL into an LC-MS system to confirm the disappearance of the unreacted dye mass and the appearance of the conjugate mass[1].

Phase 4: RP-HPLC Purification

Unlike proteins, which are purified via size-exclusion chromatography, small-molecule conjugates must be purified via RP-HPLC to separate the product from the NHS leaving group, quenched dye, and excess target molecule[2].

  • Column: Semi-preparative C18 column (e.g., 10 mm × 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 30 minutes at a flow rate of 3.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (imidazole ring) and the specific absorption maximum of the fluorophore (e.g., 646 nm for Cy5).

  • Collect the major peak exhibiting dual absorbance. Freeze the collected fractions at -80°C and lyophilize to obtain the pure fluorescent conjugate as a dry powder.

Analytical Troubleshooting Guide

SymptomRoot CauseCorrective Action
Low Conjugate Yield (<50%) Moisture in DMF leading to NHS ester hydrolysis.Use strictly anhydrous DMF (stored over molecular sieves) and fresh NHS ester.
No Reaction Observed Target amine remains protonated (especially if starting from an HCl salt).Verify DIPEA was added. Increase DIPEA equivalents to 10x to ensure full deprotonation.
Multiple Fluorescent Peaks on HPLC Fluorophore NHS ester was degraded prior to use, or over-labeling occurred.Check LC-MS for dye-hydrolysis products. Ensure the target amine is in slight molar excess (1.2 eq) relative to the dye.

References

  • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents | Bioconjugate Chemistry Source: ACS Publications URL:[Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications Source: ResearchGate URL:[Link]

  • Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Subtype-Selective Fluorescent Ligands as Pharmacological Research Tools for the Human Adenosine A2A Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Optimized reaction conditions for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one cyclization

Application Note: Optimized Synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Executive Summary & Strategic Analysis The synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Target 1 ) presents a specific regiochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Executive Summary & Strategic Analysis

The synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Target 1 ) presents a specific regiochemical challenge often overlooked in standard literature: the distinction between the saturated imidazolidin-2-one (ethylene urea derivative) and the unsaturated imidazol-2-one.[1] While the saturated analog is easily accessible via the reaction of diethylenetriamine with urea, the unsaturated target requires the de novo construction of the imidazole ring to ensure correct oxidation state and regioselectivity.

This Application Note details a Convergent Ureido-Acetal Protocol . Unlike direct alkylation methods which often suffer from N1/N3 isomerization or over-alkylation, this route assembles the linear urea backbone first and uses an acid-mediated "masked aldehyde" cyclization to close the ring.[1] This method guarantees the formation of the 1,3-dihydro-2H-imidazol-2-one core while preventing the polymerization of the free amine tail.[1]

Key Advantages of this Protocol:

  • Regio-fidelity: The position of the double bond is fixed by the acetal precursor.[1]

  • Polymerization Control: Use of a Phthalimide "dummy" group prevents intermolecular Schiff-base formation during the sensitive acid cyclization step.[1]

  • Scalability: Avoids the use of volatile and toxic isocyanates (e.g., 2-chloroethyl isocyanate) by utilizing Carbonyldiimidazole (CDI) as a safer C1 synthon.

Reaction Pathway & Logic

The synthesis is broken into three distinct phases to isolate critical bond-forming events.

Phase 1: Asymmetric Urea Assembly

We utilize 1,1'-Carbonyldiimidazole (CDI) to couple N-(2-Aminoethyl)phthalimide with Aminoacetaldehyde dimethyl acetal.[1] The phthalimide group is crucial; it is stable to the acidic cyclization conditions of Phase 2, whereas a Boc group would cleave, leading to uncontrolled polymerization of the resulting free amine with the aldehyde intermediate.

Phase 2: The "Marckwald-Type" Cyclization

Treatment with acid hydrolyzes the dimethyl acetal to an aldehyde in situ, which rapidly condenses with the distal urea nitrogen. Elimination of water yields the thermodynamically stable heteroaromatic ring.

Phase 3: Unmasking

Standard hydrazinolysis releases the primary amine.

ReactionPathway Start1 N-(2-Aminoethyl) phthalimide CDI CDI (Activation) Start1->CDI Step 1a: Activation Start2 Aminoacetaldehyde dimethyl acetal Urea Intermediate Urea (Stable Precursor) CDI->Urea + Start2 Step 1b: Coupling Cyclic Phthalimide-Protected Imidazolone Urea->Cyclic Step 2: H+/MeOH (-2 MeOH, -H2O) Final Target: 1-(2-Aminoethyl)- 1H-imidazol-2(3H)-one Cyclic->Final Step 3: N2H4 (Deprotection)

Figure 1: Convergent synthesis workflow avoiding free-amine intermediates during cyclization.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
N-(2-Aminoethyl)phthalimide 1.0Amine Scaffold19077-42-0
1,1'-Carbonyldiimidazole (CDI) 1.1Carbonyl Source530-62-1
Aminoacetaldehyde dimethyl acetal 1.1Ring Precursor22483-09-6
Hydrochloric Acid (conc.) ExcessCyclization Catalyst7647-01-0
Hydrazine Monohydrate 1.2Deprotection Agent7803-57-8
Step 1: Synthesis of the Asymmetric Urea
  • Activation: In a dry round-bottom flask under N2, dissolve N-(2-Aminoethyl)phthalimide (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • CDI Addition: Cool to 0°C. Add CDI (11 mmol) portion-wise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Observation: CO2 evolution will occur.

  • Coupling: Add Aminoacetaldehyde dimethyl acetal (11 mmol) dropwise. Stir at RT for 12 hours.

  • Work-up: Wash the organic layer with 1M HCl (2x), Saturated NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate in vacuo.

  • QC Check: 1H NMR should show the phthalimide aromatic signals (~7.8 ppm) and the acetal singlet (~3.4 ppm, 6H).

Step 2: Acid-Catalyzed Cyclization
  • Solvation: Dissolve the crude urea intermediate in Methanol (20 mL).

  • Cyclization: Add conc. HCl (2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Mechanism: The acid cleaves the acetal to the aldehyde, which undergoes intramolecular condensation.

  • Isolation: Cool to RT. Neutralize carefully with saturated NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: The product, 1-(2-phthalimidoethyl)-1,3-dihydro-2H-imidazol-2-one, may precipitate or require flash chromatography (DCM/MeOH 95:5).[1]

    • Critical Check: Look for the disappearance of the methoxy singlet (acetal) and the appearance of two doublets (~6.3 and 6.5 ppm) characteristic of the imidazole ring protons (H4/H5).

Step 3: Phthalimide Deprotection[1]
  • Reaction: Suspend the cyclized intermediate in Ethanol (30 mL). Add Hydrazine Monohydrate (12 mmol).

  • Reflux: Heat to reflux for 3 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up: Cool to RT. Acidify with 1M HCl to pH 3 (to dissolve the amine product and precipitate phthalhydrazide fully). Filter off the solid phthalhydrazide.

  • Neutralization: Adjust the filtrate to pH >10 with NaOH.

  • Final Isolation: Evaporate ethanol. Extract the aqueous residue with n-Butanol or DCM/Isopropanol (3:1) (the product is polar).[1] Dry and concentrate.

  • Salt Formation (Optional but Recommended): Treat the oil with HCl in dioxane to isolate the product as the stable Hydrochloride Salt .

Troubleshooting & Self-Validation

IssueDiagnostic (NMR/TLC)Root CauseSolution
No Cyclization Acetal peak (3.4 ppm) persists.[1]Acid concentration too low or water content too high.[1]Use anhydrous MeOH saturated with HCl gas or increase reflux time.[1]
Polymerization Broad peaks, "tar" formation.Intermolecular reaction of aldehyde.Ensure dilution is high (0.1 M) during Step 2.
Saturated Product? Missing alkene protons (6.0-7.0 ppm).[1]Wrong starting material or over-reduction.[1]Ensure Aminoacetaldehyde dimethyl acetal is used, not Ethylenediamine.

Safety & Handling

  • CDI: Moisture sensitive.[1] Handle under inert atmosphere.

  • Hydrazine: Carcinogenic and toxic.[1] Use in a fume hood and quench waste with bleach.[1]

  • Product Stability: The free amine 1-(2-aminoethyl)-imidazol-2-one is sensitive to oxidative degradation over time.[1] Store as the HCl salt at -20°C.

References

  • Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572–3575. Link

    • Context: Describes the oxidative stability and form
  • Gazizov, A. S., et al. (2021).[2] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives.[1] Molecules, 26(15), 4432. Link

    • Context: Provides mechanistic insight into the acid-catalyzed cycliz
  • Patek, M., et al. (2005). Solid-Phase Synthesis of Disubstituted 1,3-Dihydro-2H-imidazol-2-ones. Synlett, (08), 1322-1324. Link

    • Context: Validates the acetal-cyclization route on solid support, confirming the robustness of the chemistry.
  • Sigma-Aldrich. (n.d.).[1] 1H-Imidazol-2(3H)-one Product Sheet. Link

    • Context: Reference for the core heterocyclic structure and stability d

Sources

Method

Storage and handling protocols for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Application Note: Storage, Handling, and Experimental Protocols for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (UDETA) Abstract 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, commonly referred to as UDETA, is a highly reactive, bi-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Experimental Protocols for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (UDETA)

Abstract 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, commonly referred to as UDETA, is a highly reactive, bi-functional aliphatic amine and imidazolidinone derivative. It serves as a critical building block in the synthesis of self-healing supramolecular polymers, polyurethane chain extenders, and advanced coatings[1][2]. Due to its primary amine functionality, UDETA is highly susceptible to atmospheric degradation. This application note provides authoritative, causality-driven protocols for the storage, handling, and experimental utilization of UDETA to ensure high-fidelity chemical synthesis.

Chemical Profiling & Causality of Reactivity

UDETA is an air- and heat-sensitive compound that exists as a white to light-yellow powder or crystalline solid at room temperature[3]. Its dual functionality—a primary amine for covalent condensation and an imidazolidinone ring for self-complementary hydrogen bonding—makes it indispensable for creating dynamic polymer networks[2].

Table 1: Physicochemical & Safety Profile of UDETA

ParameterValueCausality / Implication for Handling
CAS Number 6281-42-1Unique identifier for procurement and safety tracking[3].
Molecular Weight 129.16 g/mol Required for precise stoichiometric calculations in polymer synthesis[3].
Melting Point 38 °CExists as a low-melting solid; requires gentle heating to dispense volumetrically[3].
Boiling Point 155-163 °C (at 1 Torr)Low volatility at room temperature, but forms hazardous aerosols if agitated[4].
GHS Classification Danger (H314)Causes severe skin burns and eye damage; mandates strict PPE.

Mechanistic Insights into Degradation: The primary amine group in UDETA is a strong nucleophile. If left exposed to ambient air, it rapidly undergoes two degradation pathways:

  • Carbamate Formation: The amine reacts with atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts. This depletes the active amine concentration, altering the stoichiometry of subsequent polymerizations.
    
  • Oxidation: Exposure to atmospheric oxygen (

    
    ) leads to oxidative degradation, visually indicated by a shift from white/light-yellow to a dark amber or brown color.
    

Reactivity UDETA UDETA (Primary Amine) CO2 Atmospheric CO2 UDETA->CO2 Exposure O2 Atmospheric O2 UDETA->O2 Exposure FattyAcid Polycarboxylic Acids UDETA->FattyAcid Condensation Carbamate Carbamate Salts (Loss of Reactivity) CO2->Carbamate Nucleophilic Attack Oxidation Amine Oxidation (Coloration/Degradation) O2->Oxidation Radical/Thermal Polymer Supramolecular Polymer (Target Network) FattyAcid->Polymer 130°C Curing

Fig 1. UDETA reactivity: atmospheric degradation vs. target supramolecular polymer synthesis.

Standard Operating Procedures (SOPs)

SOP 1: Storage Protocol To maintain the structural integrity of UDETA, it must be isolated from heat, oxygen, and moisture[3].

  • Step 1: Refrigeration. Store the sealed container in an explosion-proof refrigerator at 0–10 °C[3]. Causality: Low temperatures drastically reduce the kinetics of oxidative degradation and prevent the low-melting solid (38 °C) from fusing into a monolithic block during ambient temperature fluctuations.

  • Step 2: Inert Gas Blanketing. After every use, purge the headspace of the container with Argon (preferred) or high-purity Nitrogen[3]. Causality: Argon is denser than air and forms a protective blanket directly over the chemical, effectively displacing

    
     and 
    
    
    
    to prevent carbamate formation.
  • Step 3: Secondary Containment. Place the primary container inside a desiccator or a secondary sealed bag containing desiccant packs to prevent moisture ingress.

SOP 2: Handling & Dispensing UDETA is highly corrosive (H314) and must be handled in a well-ventilated fume hood[5].

  • Step 1: PPE Verification. Don heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and tightly fitting safety goggles.

  • Step 2: Thermal Thawing. If volumetric dispensing is required, place the sealed container in a water bath set to 45 °C for 15–20 minutes. Causality: Heating slightly above its 38 °C melting point transitions UDETA into a flowable liquid, allowing for precise pipetting without the risk of aerosolizing corrosive dust[3][5].

  • Step 3: Schlenk Line / Glovebox Utilization. For high-precision synthesis, dispense the liquid UDETA under a continuous stream of inert gas using standard Schlenk techniques to preserve the active amine titer.

Application Workflow: Synthesis of Self-Healing Supramolecular Networks

UDETA is famously utilized to synthesize self-healing rubbers and supramolecular plastics (e.g., Arkema's Reverlink® technology) by reacting it with polycarboxylic fatty acids[2][6][7]. The imidazolidinone end-groups form dynamic, reversible hydrogen-bond arrays.

Methodology: One-Pot Condensation Polymerization

  • Step 1: Stoichiometric Preparation. Calculate the exact molar ratio of UDETA to the carboxylic acid groups of the fatty acid dimers/trimers. A typical formulation targets a specific degree of end-capping to balance covalent branching and physical cross-linking[2].

  • Step 2: Mixing. Combine the pre-melted UDETA with the polycarboxylic acids in a reaction vessel equipped with a mechanical stirrer and a Dean-Stark apparatus.

  • Step 3: Thermal Condensation. Heat the mixture gradually to 130 °C. Maintain this temperature for 24 hours[7]. Causality: This temperature is sufficient to drive the amidation reaction (releasing water, which is collected via the Dean-Stark trap) without requiring a catalyst, while avoiding thermal degradation of the imidazolidinone ring[7].

  • Step 4: Cooling and Network Formation. Allow the polymer melt to cool to room temperature. As the thermal energy decreases, the UDETA end-groups self-associate via hydrogen bonding, forming the supramolecular network[2].

Workflow Step1 Step 1: Preparation Thaw to 45°C under Ar Step2 Step 2: Stoichiometric Mixing Combine with Fatty Di-acids Step1->Step2 Step3 Step 3: Condensation Heat to 130°C for 24h Step2->Step3 Step4 Step 4: Network Formation H-bond Crosslinking Step3->Step4 Step5 Step 5: QC Analysis FT-IR & Rheology Step4->Step5

Fig 2. Workflow for synthesizing UDETA-based self-healing supramolecular polymers.

Emergency & Spill Protocols

In the event of a spill, immediately evacuate personnel without proper PPE.

  • Neutralization: Do not wash with water immediately, as the exothermic dissolution can cause splattering. Absorb liquid spills with inert materials (e.g., dry sand or vermiculite) and sweep up using non-sparking tools[5].

  • First Aid: If skin contact occurs, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek emergency medical help immediately, as chemical burns from strong amines penetrate deeply and cause severe tissue damage.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, a crucial building block for pharmaceutical and materials science research. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, a crucial building block for pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AEI)?

A1: The most widely employed and practical method for synthesizing AEI is the condensation reaction between diethylenetriamine (DETA) and urea.[1] This route is favored for its use of readily available, low-cost starting materials and for avoiding the high-pressure equipment required for methods using carbon dioxide. The reaction involves heating the reactants, which leads to cyclization and the evolution of ammonia to form the desired product.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis typically stem from a few critical parameters. First, ensure adequate temperature control; the reaction requires heating to temperatures between 100°C and 300°C to proceed efficiently.[1] A gradual increase in temperature, for example from 110°C to 190°C, is often beneficial.[2] Second, the reaction equilibrium is driven by the removal of ammonia; inefficient removal can stall the reaction. Finally, the purity of your starting materials, particularly DETA, is paramount as impurities can lead to significant side reactions.

Q3: I'm observing a significant amount of a viscous, high-boiling point residue or solid precipitate. What causes this?

A3: The formation of polymeric or insoluble material is a common side reaction. This is often due to the self-condensation of diethylenetriamine at high temperatures or uncontrolled side reactions with urea. To mitigate this, consider a strategy of sequential or portion-wise addition of urea to the heated DETA.[2] This maintains a relative excess of DETA, disfavoring polymerization and promoting the desired 1:1 cyclization. Also, ensure the final reaction temperature does not exceed 250°C, as higher temperatures can promote byproduct formation.[2]

Q4: How can I effectively monitor the reaction's progress?

A4: There are several effective methods. The simplest is to monitor the evolution of ammonia gas, as two moles are released for every mole of urea consumed.[1] When ammonia evolution ceases, the reaction is likely complete. For more precise tracking, Thin-Layer Chromatography (TLC) can be used, although visualization may require staining (e.g., with ninhydrin for the primary amine). For quantitative analysis, techniques like LC-MS or GC-MS are ideal for tracking the disappearance of starting materials and the appearance of the product peak.

Troubleshooting Guide: Common Synthesis Issues

This section provides a deeper dive into specific problems you may encounter during the synthesis of AEI and offers targeted solutions.

Issue 1: Low or No Product Formation
  • Potential Cause 1: Insufficient Reaction Temperature.

    • Scientific Rationale: The condensation and cyclization of DETA and urea is a thermally driven process with a significant activation energy. Insufficient heat will result in a stalled or extremely slow reaction.

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature range (130°C - 230°C).[1] It is often advantageous to heat the mixture gradually. For example, start the reaction at 130°C until ammonia evolution begins, then slowly raise the temperature in increments to maintain a steady rate of gas evolution, finishing at a higher temperature like 190-200°C to drive the reaction to completion.[2]

  • Potential Cause 2: Inefficient Ammonia Removal.

    • Scientific Rationale: The reaction is a reversible equilibrium. According to Le Chatelier's principle, the removal of a product (ammonia) will shift the equilibrium toward the formation of more products (AEI). If ammonia remains dissolved in the reaction mixture, it can inhibit the forward reaction.

    • Solution: Equip your reaction vessel with a condenser and a gas outlet to allow ammonia to escape. A gentle subsurface sparge with an inert gas like nitrogen or argon can significantly enhance the removal of dissolved ammonia.

  • Potential Cause 3: Poor Reagent Quality.

    • Scientific Rationale: Water present in the reactants or solvent can hydrolyze intermediates. Other impurities in technical-grade DETA can compete in side reactions, consuming the urea and lowering the yield of the desired product.

    • Solution: Use high-purity reagents (≥98%). If using technical-grade DETA, consider purifying it by distillation before use. Ensure all glassware is thoroughly dried.

Issue 2: Significant Impurity and Byproduct Formation
  • Potential Cause 1: Polymerization of Diethylenetriamine (DETA).

    • Scientific Rationale: DETA possesses multiple nucleophilic nitrogen atoms and can undergo self-condensation or react with multiple urea molecules, leading to oligomeric or polymeric byproducts, especially under harsh heating conditions.

    • Solution: Control the stoichiometry carefully. Using a molar ratio of DETA to urea between 1.2 and 1.9 can suppress side reactions.[2] Additionally, adding the urea portion-wise to the hot DETA can maintain a favorable concentration gradient that promotes the formation of the desired 1:1 adduct.

  • Potential Cause 2: Thermal Degradation.

    • Scientific Rationale: While high temperatures are necessary, prolonged exposure can lead to the degradation of the starting materials, intermediates, or even the final AEI product. Imidazolidinone rings can be susceptible to decomposition under extreme thermal stress.[3][4]

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times once ammonia evolution has ceased. Once the reaction is complete, cool the mixture promptly to prevent degradation.

Issue 3: Difficulty in Product Isolation and Purification
  • Potential Cause 1: Product is Highly Polar and Water-Soluble.

    • Scientific Rationale: AEI contains a primary amine and a cyclic urea moiety, making it a polar molecule with high water solubility. This can make extraction from aqueous work-ups challenging.

    • Solution: The primary method for purification is fractional distillation under reduced pressure.[1][2] This effectively separates the AEI from non-volatile polymeric residues and unreacted DETA.

  • Potential Cause 2: Inefficient Separation from Unreacted DETA.

    • Scientific Rationale: The boiling points of DETA and AEI are relatively close, which can make separation by distillation difficult if not performed carefully.

    • Solution: A two-stage distillation process is highly effective. First, remove the bulk of the residual DETA at a moderate vacuum (e.g., 1-2 mbar) while keeping the column bottom temperature below 150°C.[2] Then, in a second step, distill the AEI product under a higher vacuum (e.g., 0.01-0.02 mbar) to achieve high purity (≥98%).[2]

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterSub-Optimal ConditionRecommended ConditionExpected Outcome
Temperature < 120°C or > 250°CGradual ramp from 130°C to 190°C[2]Low temperature leads to incomplete reaction; high temperature promotes side products and degradation.
DETA:Urea Molar Ratio 1:1 or < 1.2:11.2:1 to 1.9:1[2]A slight excess of DETA minimizes polymerization and other urea-related side reactions.
Urea Addition All at once at room tempPortion-wise addition to heated DETA[2]Controlled addition prevents initial high concentrations of urea, reducing side product formation.
Pressure AtmosphericAtmospheric with N₂ sparge or VacuumActive removal of ammonia byproduct drives the reaction equilibrium towards the product side.
Purification Temp. Distillation > 150°C (bottom)≤ 150°C (bottom) for DETA removal[2]High pot temperatures during distillation can cause product degradation.

Experimental Protocols

Optimized Protocol for AEI Synthesis

This protocol is based on established methods for the reaction of diethylenetriamine (DETA) and urea.[1][2]

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer with a temperature controller, and a condenser leading to a gas outlet (or bubbler).

    • Charge the flask with diethylenetriamine (1.5 molar equivalents).

    • Begin stirring and heat the DETA to 130°C under a gentle stream of nitrogen.

  • Reagent Addition:

    • Once the DETA has reached 130°C, begin the portion-wise addition of urea (1.0 molar equivalent) over 1-2 hours. Maintain the temperature between 130-140°C during the addition. You should observe the evolution of ammonia gas.

  • Reaction Progression:

    • After the urea addition is complete, slowly increase the temperature of the reaction mixture to 180-190°C.

    • Hold the reaction at this temperature until the evolution of ammonia gas ceases (typically 2-4 hours).

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100°C.

    • Set up a fractional distillation apparatus.

    • Step 1 (DETA Removal): Distill off the excess diethylenetriamine under reduced pressure (approx. 1-2 mbar), ensuring the temperature of the liquid in the distillation flask does not exceed 150°C.[2]

    • Step 2 (Product Distillation): Increase the vacuum significantly (e.g., to 0.01-0.02 mbar) and collect the 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one fraction at its corresponding boiling point. This two-step process is crucial for obtaining a high-purity product.[2]

    • The final product should be a colorless to pale yellow viscous liquid or solid.

Mandatory Visualization

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route from Diethylenetriamine and Urea to AEI, including a major potential side reaction pathway.

G cluster_main Main Reaction Pathway cluster_side Side Reaction DETA Diethylenetriamine (DETA) Intermediate Acyclic Adduct Intermediate DETA->Intermediate + Urea SideProduct Polymeric Byproducts DETA->SideProduct High Temp Self-Condensation Urea Urea Urea->SideProduct Product 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AEI) Intermediate->Product - 2 NH3 (Cyclization)

Caption: Synthetic pathway and potential side reactions for AEI.

References

  • US8513435B2 - Method for preparing aminoethyl imidazolidinone or the thiocarbonyl thereof - Google P
  • US2639288A - Beta-aminoalkyl-Z-imidazolidones - Google P
  • Synthesis of high-silica AEI zeolites with enhanced thermal stability by hydrothermal conversion of FAU zeolites, and their activity in the selective catalytic reduction of NO x with NH 3 - ResearchGate. [Link]

  • Synthesis, characterization and thermal decomposition kinetics of poly(2-imidazolidinthione-formaldehyde) - SciSpace. [Link]

  • Tracking the crystallization behavior of high-silica FAU during AEI-type zeolite synthesis using acid treated FAU-type zeolite - RSC Publishing. [Link]

  • (PDF) Thermal Analysis of some Imidazolinone Derivatives - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Welcome to the Technical Support Center for the purification and downstream processing of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one . This guide is engineered for researchers and drug development professionals experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and downstream processing of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one . This guide is engineered for researchers and drug development professionals experiencing yield losses, unexpected mass shifts, or degradation during the synthesis and isolation of this specific cyclic urea derivative.

By understanding the intrinsic chemical causality of this molecule, you can implement field-proven, self-validating protocols to completely eliminate hydrolysis artifacts from your workflow.

Part 1: Core Principles & Mechanistic Causality (The "Why")

The difficulty in purifying 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one stems from its dual-natured chemical structure: it contains both a basic primary amine (the 2-aminoethyl group) and a base-labile cyclic urea (the imidazolone ring).

When dissolved in unbuffered water or exposed to alkaline conditions, the primary amine (pKa ~9.5) remains unprotonated. In this state, it acts as a Brønsted base, stripping protons from water and generating hydroxide ions (


). The basicity of the hydroxide ion plays a crucial role in nucleophilic attack on the electron-deficient carbonyl carbon of the imidazolone ring [3]. This triggers a rapid, spontaneous ring-opening hydrolysis, converting the cyclic urea into a linear acyclic urea or substituted ethylenediamine derivative [2].

Research on related hydroimidazolone adducts demonstrates that at physiological pH (7.4), the half-life of the intact ring can be as short as 10.5 hours. However, by lowering the pH to 5.4, the amine becomes fully protonated (


), rendering it non-nucleophilic and incapable of raising the local pH. Under these slightly acidic conditions, the half-life of the imidazolone ring extends dramatically to over 14 days at 37 °C [1]. Therefore, strict pH control (pH 4.5–6.0) is the absolute master variable  in preventing hydrolysis during purification.

HydrolysisPathway A Intact Imidazolone (Amine Protonated) pH 4.0 - 6.0 B Free Base Form (Amine Unprotonated) pH > 8.0 A->B Deprotonation (Base added) B->A Acidification (Buffer added) C Nucleophilic Attack (OH- or Amine) B->C Heat / H2O D Ring-Opened Hydrolysis Product (+18 Da) C->D C-N Bond Cleavage

Mechanistic pathway of pH-dependent imidazolone ring-opening hydrolysis.

Part 2: Troubleshooting FAQs

Q: Why do I see a major impurity with a +18 Da mass shift in my LC-MS after Reversed-Phase HPLC? A: A +18 Da shift is the classic signature of water addition via ring-opening hydrolysis. If you used pure water/acetonitrile without a buffer, the basicity of your molecule's free amine raised the pH of the mobile phase, auto-catalyzing the cleavage of the cyclic urea during the run. Switch to a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 5.5).

Q: My LC-MS fractions showed 99% purity, but after removing the solvent, my NMR shows massive degradation. What happened? A: You likely used rotary evaporation with a heated water bath. As the organic solvent (e.g., acetonitrile) evaporates first, the molecule is left in an increasingly concentrated aqueous solution. The combination of heat (>30 °C) and prolonged exposure to water accelerates hydrolysis exponentially. Never use heat to dry this molecule. You must freeze the fractions immediately and lyophilize them.

Q: Can I use 0.1% Trifluoroacetic Acid (TFA) as my HPLC modifier to keep the amine protonated? A: It is not recommended. While 0.1% TFA (pH ~2.0) successfully protonates the amine, cyclic ureas are also susceptible to acid-catalyzed hydrolysis at very low pH over extended periods. Furthermore, concentrating TFA during lyophilization can expose the molecule to transiently extreme acidity. A milder buffer like Ammonium Acetate or Ammonium Formate (pH 5.0–6.0) provides the optimal stability window.

Part 3: Quantitative Stability Data

The table below summarizes the causality between the environmental pH, the ionization state of the 2-aminoethyl group, and the resulting stability of the imidazolone core.

Environmental ConditionState of 2-Aminoethyl GroupImidazolone Ring StateEstimated Stability (Half-life at 25°C)
pH < 2.0 (e.g., 0.1% TFA)Fully Protonated (

)
Susceptible to acid-catalysisModerate (~2-4 Days)
pH 4.5 – 6.0 (Ammonium Acetate)Fully Protonated (

)
Highly Stable Excellent (> 14 Days)
pH 7.4 (Unbuffered Water)Partially Free Base (

)
Susceptible to ring-openingPoor (~10-12 Hours)
pH > 9.0 (Alkaline Extraction)Fully Free Base (

)
Rapid Base-catalyzed hydrolysisVery Poor (< 30 Minutes)

Part 4: Standard Operating Protocols (SOPs)

To ensure a self-validating system, the following protocol integrates pH control, temperature management, and a built-in quality control check to guarantee the integrity of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

SOP: Mild-pH Reversed-Phase Purification & Isolation

Step 1: Sample Preparation

  • Dissolve the crude 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in a 1:1 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (adjusted to pH 5.5 with glacial acetic acid).

  • Causality Check: Do not dissolve the crude in pure water. The local pH will spike, initiating hydrolysis before the sample even reaches the column.

Step 2: Preparative HPLC Execution

  • Stationary Phase: Use a C18 or HILIC column compatible with highly polar basic amines.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Collection: Pre-chill the fraction collection tubes in a wet ice bath (0–4 °C).

  • Validation: Inject a 1 µL analytical aliquot of the pooled fractions into the LC-MS immediately after the run to confirm the mass is intact (M+H) and no +18 Da peak is present.

Step 3: Solvent Removal (Critical Step)

  • Flash Freezing: Immediately transfer the pooled, chilled fractions into a lyophilization flask and flash-freeze using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Place the frozen flask on a manifold lyophilizer (condenser at -80 °C, vacuum < 100 mTorr).

  • Causality Check: Sublimation removes water without transitioning through the liquid phase, completely bypassing the kinetic energy (heat) required for the hydrolysis activation barrier.

Workflow Start Crude 1-(2-Aminoethyl)- 1H-imidazol-2(3H)-one Prep Dilute in pH 5.5 Buffer (Ammonium Acetate) Start->Prep HPLC Prep-HPLC (C18 or HILIC) Mobile Phase: pH 5.5 Prep->HPLC Evap Solvent Removal Lyophilization (< 0°C) HPLC->Evap Recommended Path Fail Rotary Evaporation (Heat + Liquid H2O) HPLC->Fail Avoid (Causes Ring Opening) Success Pure, Intact Product (Validated by LC-MS) Evap->Success Degradation Hydrolysis / Degradation (+18 Da Impurity) Fail->Degradation

Decision tree for the purification and isolation of base-labile cyclic ureas.

Part 5: References

  • Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) National Center for Biotechnology Information (PMC)[Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions National Center for Biotechnology Information (PMC)[Link]

  • Hydrolysis of Imidazole-2-ylidenes Journal of the American Chemical Society (JACS)[Link]

Troubleshooting

Minimizing side reactions in the synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

The following technical guide addresses the synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one . Critical Distinction: This guide focuses on the unsaturated heteroaromatic system (imidazol-2-one), often used as a nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one .

Critical Distinction: This guide focuses on the unsaturated heteroaromatic system (imidazol-2-one), often used as a nucleobase isostere or in fragment-based drug discovery.[1] If your target is the saturated industrial curing agent (UDETA, imidazolidin-2-one), refer to standard protocols for the reaction of diethylenetriamine with urea, as the chemistry differs significantly.

Status: Operational Subject: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists / Process Development Scientists[1]

Part 1: The Core Challenge (Root Cause Analysis)

The synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one presents a classic "Chemoselectivity Paradox." You possess a molecule with three distinct nucleophilic sites and one electrophilic core requirement.[1]

  • The Target: An unsaturated 5-membered cyclic urea (imidazolone).[1]

  • The Instability: The product contains a free primary amine (nucleophile) on a flexible tether, and an electron-deficient carbonyl (electrophile) within the ring.[1]

  • The Failure Mode: Without strict protection group strategies, the primary amine of one molecule attacks the carbonyl of another, leading to intermolecular oligomerization (transamidation) rather than the desired isolation.

The "Happy Path" vs. The "Polymer Path"

The following decision tree illustrates where most syntheses fail.

SynthesisPath Start Starting Material (Aminoacetaldehyde acetal deriv.) Decision Is Primary Amine Protected? Start->Decision ProtStep Protection (Boc/Cbz) Decision->ProtStep Yes DirectRxn Direct Reaction w/ Urea/Cyanate Decision->DirectRxn No UreaForm Urea Formation (Reaction w/ KOCN) ProtStep->UreaForm Cyclization Acid-Catalyzed Cyclization (Formation of Ring) UreaForm->Cyclization Deprotection Deprotection & Salt Formation Cyclization->Deprotection SelfAttack Post-Synthesis: Self-Condensation (Free base attacks Ring C=O) Cyclization->SelfAttack If deprotected as Free Base Target Target: 1-(2-Aminoethyl)-imidazolone (Isolated as HCl salt) Deprotection->Target Compete Side Rxn: Competitive Urea Formation (Primary vs Secondary Amine) DirectRxn->Compete Oligomer Result: Mixed Ureas & Oligomers Compete->Oligomer

Figure 1: Mechanistic divergence in imidazolone synthesis.[1] The critical control point is the protection of the pendant primary amine.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Reaction Setup & Stoichiometry

Q1: I am using diethylenetriamine (DETA) and urea, but I only get a sticky mixture of polymers. Why? A: You are likely synthesizing the saturated imidazolidinone, not the unsaturated imidazolone.[1] However, even for the saturated form, DETA has two primary amines and one secondary amine.[1]

  • The Issue: Without protection, both primary amines react with urea to form bis-ureas, which then cross-link.[1]

  • The Fix: You cannot use "naked" DETA for high-purity synthesis of the unsaturated target. You must use a De Novo approach starting from N-(2-aminoethyl)aminoacetaldehyde dimethyl acetal .[1]

    • Protocol Adjustment: Selectively protect the primary amine of the acetal starting material (e.g., with Boc-anhydride at 0°C) before introducing the urea source (potassium cyanate).

Q2: Why is my cyclization yield low (<30%) when using HCl? A: This suggests hydrolysis of the acetal occurred faster than the ring closure .[1]

  • Mechanism: The acetal must hydrolyze to the aldehyde in situ and immediately condense with the urea nitrogen.[1] If water concentration is too high, the urea moiety can hydrolyze off, or the aldehyde can polymerize.[1]

  • Optimization:

    • Use a two-phase system or anhydrous conditions for the urea formation.[1]

    • For cyclization, use concentrated HCl/MeOH (anhydrous) rather than aqueous acid.[1]

    • Concentration Limit: Perform cyclization at high dilution (0.05 M) to favor intramolecular reaction over intermolecular condensation (Ruggli-Ziegler principle).

Module B: Purification & Isolation[1][2]

Q3: The product decomposes upon silica gel chromatography. How do I purify it? A: Imidazolones are polar and can be unstable on acidic silica (which acts as a Lewis acid, potentially opening the ring or removing sensitive protecting groups).[1]

  • The Fix:

    • Avoid Silica: Use Reverse Phase (C18) Flash Chromatography.[1]

    • Mobile Phase: Use Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Alternative: Recrystallization is often superior for these urea-derivatives.[1] Try EtOH/Et2O mixtures.[1]

Q4: My final product is a hygroscopic gel that turns yellow over time. What is happening? A: You likely isolated the free base .[1]

  • The Science: The free primary amine on the ethyl chain is a competent nucleophile.[1] Over time, it attacks the carbonyl (C-2) of a neighboring imidazolone ring, opening it or forming dimers.

  • The Solution: Always isolate and store as a salt.

    • Convert immediately to the Dihydrochloride salt or TFA salt .[1] The protonated amine (

      
      ) is non-nucleophilic, preventing self-destruction.
      

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (as HCl salt). Strategy: Protected Acetal Route (High Fidelity).

Phase 1: Selective Protection
  • Starting Material: N-(2,2-Dimethoxyethyl)ethane-1,2-diamine.[1]

  • Reagent:

    
     (0.95 eq).[1]
    
  • Conditions: DCM,

    
    , 2 hours.
    
  • Checkpoint: Monitor TLC. The primary amine reacts ~100x faster than the secondary amine (steric hindrance near the acetal).

  • Result: tert-butyl (2-((2,2-dimethoxyethyl)amino)ethyl)carbamate.[1]

Phase 2: Urea Formation
  • Dissolve the Protected Amine in THF/Acetic Acid (9:1).[1]

  • Add Potassium Cyanate (KOCN) (1.5 eq) dissolved in minimal water.

  • Stir at

    
     for 4 hours.
    
  • Mechanism: The secondary amine attacks the isocyanic acid (generated in situ) to form the urea.[1]

    • Note: Avoid alkyl isocyanates; use KOCN to get the unsubstituted urea needed for the ring.[1]

Phase 3: Cyclization & Deprotection (One-Pot)
  • Evaporate THF. Resuspend residue in MeOH .

  • Add Conc. HCl (excess, e.g., 5 eq) dropwise.

  • Heat to reflux for 2-3 hours.

    • Action: This step does three things simultaneously:

      • Hydrolyzes the acetal to the aldehyde.[1]

      • Cyclizes the urea onto the aldehyde (forming the ring).[1]

      • Removes the Boc group.[1]

  • Workup: Concentrate to dryness.[1] Triturate with cold diethyl ether to remove non-polar byproducts.[1]

  • Filtration: Collect the off-white solid.[1]

Data Summary Table
ParameterRecommended RangeImpact of Deviation
Temperature (Urea Step)


promotes biuret formation;

is too slow.
Acid Strength (Cyclization) pH

(Conc.[1] HCl)
Weak acid (Acetic) fails to fully dehydrate the intermediate alcohol.[1]
Concentration 0.05 M - 0.1 MHigh conc.[1] (

) leads to intermolecular dimers.
Storage

(Desiccated)
Moisture leads to hydrolysis of the ring over months.

Part 4: Advanced Mechanistic Insight

The Oxidation State Trap

A common confusion in literature arises between imidazolin-2-ones (saturated) and imidazol-2-ones (unsaturated).

  • Saturated Synthesis: Requires 1,2-diamines + Urea.[1]

  • Unsaturated Synthesis (Your Target): Requires

    
    -amino aldehydes/acetals + Urea.[1]
    

If you attempt to synthesize the unsaturated target by oxidizing the saturated precursor (e.g., using


 or DDQ), you will face severe side reactions.[1] The aminoethyl side chain is susceptible to oxidative deamination (forming the imine and cleaving the chain) before the ring dehydrogenates. Always build the double bond via the acetal/aldehyde condensation method described above. 
Graphviz: Reaction Competition

ReactionCompetition cluster_Main Main Reaction (Intramolecular) cluster_Side Side Reaction (Intermolecular) Precursor Urea-Aldehyde Intermediate RingClose Ring Closure (5-exo-trig) Precursor->RingClose High Dilution Strong Acid Dimer Dimerization (Aldehyde + 2nd Urea) Precursor->Dimer High Conc. Weak Acid Dehydration Dehydration (-H2O) RingClose->Dehydration Product 1H-imidazol-2(3H)-one Dehydration->Product Polymer Polymeric Resin Dimer->Polymer

Figure 2: Kinetic competition between cyclization and polymerization. High dilution favors the upper path.

References

  • Synthesis of Imidazol-2-ones via Propargylic Ureas: Gao, Y., et al. (2019).[1][2] "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas." The Journal of Organic Chemistry.

  • General Methods for 1-Substituted Imidazol-2-ones: Baranov, V., et al. (2015).[1] "Methods for the synthesis of 1-substituted 1H-imidazol-2(3H)-ones." Chemistry of Heterocyclic Compounds.

  • Oxidation of Imidazolium Salts (Alternative Route): Zhang, M., et al. (2011).[1] "Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone." Tetrahedron Letters.

  • Cyanobacteria and N-(2-aminoethyl)glycine (AEG) Chemistry: (Context on the stability of aminoethyl-glycine backbones relevant to PNA synthesis). PLOS ONE, 2012.[1][3][4][5] [3][4][5]

Sources

Optimization

Technical Support Center: Stability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Under Oxidative Stress

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under oxidative stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experiments.

Introduction

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a versatile molecule with a cyclic urea core and a reactive primary amine side chain, making it a valuable building block in medicinal chemistry. However, these same structural features can render it susceptible to degradation under oxidative stress, a condition frequently encountered during synthesis, formulation, storage, and in biological systems. Understanding and mitigating this degradation is critical for ensuring product purity, efficacy, and safety.

This guide is structured to provide immediate, actionable solutions to common problems, grounded in established principles of organic and analytical chemistry.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work, providing potential causes and detailed, step-by-step solutions.

Issue 1: Unexpected Degradation Products Observed During HPLC/LC-MS Analysis

Question: I am analyzing my sample of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and see several unexpected peaks in the chromatogram, suggesting degradation. What could be the cause and how can I fix it?

Probable Causes & Solutions:

  • Autoxidation from atmospheric oxygen: The primary amine and the imidazolone ring can be susceptible to slow oxidation upon exposure to air. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidation.

    • Solution:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1]

      • Solvent Purity: Ensure that all solvents are degassed and free of peroxides, which can initiate oxidative degradation.[1] Test solvents for peroxides using commercially available test strips.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution (use with caution as it may interfere with downstream applications).

  • Photo-oxidation: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species (ROS) in the presence of photosensitizers, leading to degradation.

    • Solution:

      • Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

      • Wavelength Consideration: When using UV detection for HPLC, use the lowest wavelength necessary for adequate detection to minimize on-column photo-degradation.

  • Contaminated Reagents or Solvents: The use of reagents or solvents containing oxidizing impurities (e.g., peroxides in ethers) is a common source of sample degradation.

    • Solution:

      • High-Purity Solvents: Use HPLC-grade or higher-purity solvents for all experiments.

      • Reagent Quality Check: If a particular reagent is suspected, test its effect on a standard sample of your compound.

Issue 2: Poor Recovery of the Compound After In Vitro Oxidative Stress Assay

Question: I am performing an in vitro oxidative stress assay using hydrogen peroxide (H₂O₂) to test the stability of my compound, but I am getting very low recovery of the parent compound. How can I optimize this experiment?

Probable Causes & Solutions:

  • Excessive Oxidant Concentration: The concentration of the oxidizing agent may be too high, leading to rapid and complete degradation of the compound.

    • Solution:

      • Concentration Titration: Perform a dose-response experiment with a range of H₂O₂ concentrations to find a concentration that results in partial (e.g., 20-50%) degradation over your desired time course. This will allow you to study the kinetics of degradation and identify major degradation products.

      • Milder Oxidants: Consider using a milder, more controlled source of oxidative stress, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which generates peroxyl radicals at a constant rate upon thermal decomposition.

  • Inappropriate Reaction Conditions (pH, Temperature): The rate of oxidative degradation can be highly dependent on the pH and temperature of the medium.

    • Solution:

      • pH Control: Maintain a constant pH using a suitable buffer system (e.g., phosphate-buffered saline, PBS). The stability of the imidazolidinone ring can be pH-dependent.[1]

      • Temperature Control: Perform the assay at a controlled, physiologically relevant temperature (e.g., 37°C). Higher temperatures will accelerate degradation.[1]

  • Matrix Effects: Components of your assay medium (e.g., cell culture media, buffers) may be reacting with the oxidant or your compound.

    • Solution:

      • Run Controls: Include a control sample of your compound in the assay medium without the oxidant, and another control with the oxidant in the medium without your compound. This will help you identify any matrix-specific degradation or interference.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely sites of oxidative attack on 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one?

The primary sites susceptible to oxidation are the primary amine of the aminoethyl side chain and the carbon atoms of the imidazolone ring, particularly those adjacent to the nitrogen atoms. The C5 position of similar imidazolidine rings is known to be prone to oxidation, potentially leading to hydroxylated derivatives.[1]

Q2: What are some potential degradation products I should look for?

Based on the structure, potential oxidative degradation products could include:

  • Oxidation of the primary amine to a hydroxylamine or nitroso derivative.

  • Hydroxylation of the imidazolone ring.

  • Ring-opening of the imidazolone core due to oxidative cleavage.

Q3: How can I confirm the identity of the degradation products?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful tool for this purpose. By comparing the mass spectra of the parent compound and the degradation products, you can determine mass shifts corresponding to specific chemical modifications (e.g., +16 Da for hydroxylation). Further fragmentation analysis (MS/MS) can help elucidate the exact site of modification.

Q4: Are there any recommended antioxidants to improve the stability of this compound in formulations?

Common antioxidants used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2] The choice and concentration of the antioxidant would need to be optimized for your specific application and formulation to ensure compatibility and efficacy.

Q5: What analytical method is best for monitoring the stability of this compound?

A stability-indicating HPLC method is essential. This is an HPLC method that can separate the parent compound from its degradation products, allowing for accurate quantification of both.[3] A reversed-phase HPLC system with UV detection is a good starting point.[4] If the compound and its degradants lack a strong UV chromophore, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) should be considered.

Part 3: Experimental Protocols & Data

Protocol 1: General Oxidative Stress Stability Assay

This protocol provides a framework for assessing the stability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in the presence of a chemical oxidant.

Materials:

  • 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

  • Hydrogen peroxide (30% w/w solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in HPLC-grade water.

  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • Oxidant Preparation: Prepare a series of hydrogen peroxide dilutions in PBS (e.g., 0.01%, 0.1%, 1% v/v).

  • Stress Reaction:

    • To a set of amber vials, add 900 µL of the compound working solution.

    • To initiate the reaction, add 100 µL of the respective hydrogen peroxide dilution to each vial.

    • Include a control vial where 100 µL of PBS is added instead of H₂O₂.

    • Incubate the vials at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 4, 8, 24 hours).

  • Sample Quenching (Optional but Recommended): To stop the reaction at each time point, you can add a quenching agent like sodium bisulfite or catalase. This step needs to be validated to ensure the quenching agent does not interfere with the analysis.

  • HPLC Analysis:

    • At each time point, withdraw an aliquot from each vial and inject it directly into the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 5-95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm or MS detection.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 control.

    • Monitor the formation of new peaks and their peak areas to track the formation of degradation products.

Data Presentation

Table 1: Example Stability Data for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one under H₂O₂ Stress

H₂O₂ Conc. (v/v)Time (hours)Parent Compound Remaining (%)
0% (Control)2499.8
0.01%195.2
485.1
870.3
2445.6
0.1%178.9
450.5
825.1
24<5

Note: This is illustrative data and actual results may vary.

Part 4: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in H2O) working Prepare Working Solution (100 µg/mL in PBS) stock->working mix Mix Working Solution with H2O2 working->mix oxidant Prepare H2O2 Dilutions (in PBS) oxidant->mix incubate Incubate at 37°C (Time Course) mix->incubate hplc HPLC/LC-MS Analysis incubate->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for assessing oxidative stability.

Potential Degradation Pathway

degradation_pathway cluster_products Potential Oxidation Products parent 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one p1 Hydroxylated Imidazolone Ring parent->p1 [O] on Ring p2 Oxidized Amino Group (e.g., Hydroxylamine) parent->p2 [O] on Amine p3 Ring-Opened Products p1->p3 Further Oxidation

Caption: Potential oxidative degradation pathways.

References

  • ProPharma Group. (n.d.). Oxidative Stress Stability Testing. Retrieved from [Link]

  • Hernández Romero, D., & Torres Heredia, V. E. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-58.
  • Gantner, M., et al. (2024). Optimization of iPSC-RPE oxidative stress model to be used as screening tool for novel AMD drug discovery. Investigative Ophthalmology & Visual Science, 65(7), 194.
  • Baertschi, S. W. (2011). Oxidative susceptibility testing.
  • Waterman, K. C., & Swanson, J. T. (2007). A rapid technique to evaluate the oxidative stability of a model drug. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-6.
  • Yoshida, M., et al. (2019). Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Oncology Letters, 17(4), 3877-3884.
  • Al-Amiery, A. A., et al. (2022). Antioxidant activity of 2-Thioxo Imidazolidin-4- ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking. ScienceScholar, 4(3), 5555-5563.
  • Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Extraction

Welcome to the technical support guide for the extraction of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. This document provides researchers, scientists, and drug development professionals with expert-driven insights and prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. This document provides researchers, scientists, and drug development professionals with expert-driven insights and practical protocols to overcome common challenges associated with the liquid-liquid extraction (LLE) of this compound. Our focus is on the critical role of pH in controlling the ionization state of the molecule, which is paramount for achieving high extraction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter when extracting 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one?

The molecular structure of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one contains two key functional groups susceptible to protonation: a primary amine on the ethyl side chain and nitrogen atoms within the imidazolone ring. The ionization state of these groups is directly dictated by the pH of the aqueous solution.

For a successful liquid-liquid extraction into a non-polar organic solvent, the target molecule must be in its neutral, un-ionized form.[1][2] In its ionized (protonated) state, the molecule is charged, making it highly polar and preferentially soluble in the aqueous phase. By manipulating the pH, we control this equilibrium to favor the neutral species, thereby maximizing its partitioning into the organic solvent.[2][3]

Q2: What are the pKa values for this molecule, and which functional group is most important for extraction?
  • Primary Amino Group (-CH₂NH₂): This is the most basic site on the molecule. The conjugate acid of ethylamine has a pKa of approximately 10.8.[4] Therefore, we can estimate the pKa associated with the primary amine in your compound to be in a similar range, around 10.5-11.0 .

  • Imidazolone Ring: The nitrogen atoms in the 2-imidazolone ring are significantly less basic than the primary amine. The presence of the adjacent electron-withdrawing carbonyl group (C=O) delocalizes the lone pair of electrons on the ring nitrogens, reducing their ability to accept a proton.

Q3: What is the recommended starting pH to achieve optimal extraction?

To ensure an amine is in its neutral, free-base form, the pH of the aqueous solution must be raised significantly above its pKa. A standard rule in analytical chemistry is to adjust the pH to at least 2 pH units above the pKa of the basic functional group.[2][5]

Given the estimated pKa of ~10.8 for the primary amine, the recommended starting pH for your aqueous sample should be pH ≥ 12.8 . At this highly alkaline pH, the equilibrium is shifted almost completely (>99%) towards the neutral, un-ionized form of the molecule, making it sufficiently hydrophobic to partition into an organic solvent.

Q4: Which organic solvents are suitable for extracting this compound?

The ideal solvent must be immiscible with water and have a good affinity for the neutral form of your molecule.[6][7] Even in its neutral state, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a relatively polar compound due to the presence of N-H bonds and the carbonyl group. Therefore, highly non-polar solvents like hexane may result in poor recovery.

Recommended solvents include:

  • Ethyl acetate: Moderately polar and an excellent choice for a wide range of organic compounds.[6]

  • Dichloromethane (DCM): A versatile solvent with strong solvating power, though denser than water.[6]

  • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

Solvents like methanol, ethanol, and acetone are not suitable for LLE as they are fully miscible with water.[7][8]

In-Depth Troubleshooting & Optimization Protocols

This section provides solutions to common problems and a step-by-step protocol to empirically determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide
Problem Potential Causes Recommended Solutions
Low Extraction Recovery 1. Incorrect pH: The aqueous phase is not sufficiently basic to deprotonate the analyte. 2. Poor Solvent Choice: The organic solvent is too non-polar for the analyte. 3. Insufficient Extraction: A single extraction is not enough to recover all the material.1. Verify pH: Use a calibrated pH meter to confirm the aqueous phase is at pH ≥ 12.8 after adding your sample. Adjust with 1 M NaOH as needed. 2. Change Solvent: Switch to a more polar, water-immiscible solvent like ethyl acetate. 3. Perform Multiple Extractions: Instead of one large volume extraction, perform three sequential extractions with smaller volumes of organic solvent.[5] This is significantly more efficient. 4. Add Salt: Introduce a "salting-out" effect by saturating the aqueous phase with sodium chloride (NaCl). This decreases the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[1][5]
Emulsion at the Interface 1. Vigorous Shaking: Overly aggressive mixing creates a stable mixture of the two phases. 2. High Concentration of Surfactants: Impurities in the sample may be stabilizing the emulsion.1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help force separation. 3. Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
Compound Degradation 1. Hydrolysis at High pH: Some compounds are unstable in highly alkaline conditions.1. Minimize Exposure Time: Do not let your sample sit at high pH for extended periods. Proceed with the extraction immediately after pH adjustment. 2. Conduct a Stability Study: Test the stability of your compound at the target pH (e.g., pH 13) over time. Analyze aliquots at t=0, 30, and 60 minutes to check for degradation products. If degradation is observed, you may need to find a compromise pH that balances stability and extraction efficiency.
Data Summary: pH vs. Ionization State

The relationship between pH and the charge state of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is crucial for planning your extraction.

pH Range Dominant Species Charge Expected LLE Behavior
pH < 9.0Fully Protonated+1Stays almost exclusively in the aqueous phase.
pH 9.5 - 12.0Mixture of Protonated & Neutral+1 / 0Partitioning between phases occurs, but extraction will be incomplete.
pH > 12.8 Fully Deprotonated (Neutral) 0 Optimal for extraction into the organic phase.
Diagram: pH-Dependent Ionization State

The following diagram illustrates the protonation equilibrium of the key amino group, which is the foundation of the pH-optimization strategy.

G cluster_low_ph Aqueous Phase (pH < 9) cluster_high_ph Organic Phase (pH > 12.8) low_ph_mol R-NH₃⁺ high_ph_mol R-NH₂ low_ph_mol->high_ph_mol  Equilibrium controlled by pH (pKa ≈ 10.8)   low_ph_desc Protonated (Charged) Soluble in Water high_ph_desc Neutral (Uncharged) Soluble in Organic Solvent

Caption: Ionization equilibrium of the molecule at different pH values.

Experimental Protocol: Empirical pH Optimization Workflow

This protocol provides a reliable method to determine the precise optimal pH for your extraction.

Objective: To identify the pH at which the recovery of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one into an organic solvent is maximized.

Materials:

  • A stock solution of your compound in water or a suitable buffer (e.g., 1 mg/mL).

  • pH Buffers or solutions for adjustment: 0.1 M Phosphate buffer, 0.1 M Carbonate buffer, 0.1 M NaOH, 1 M NaOH.

  • Chosen organic solvent (e.g., Ethyl Acetate).

  • Sodium chloride (NaCl).

  • Calibrated pH meter.

  • Vortex mixer, centrifuge, and appropriate vials.

  • Analytical instrument for quantification (e.g., LC-MS, HPLC-UV).

Workflow Diagram:

G start Start: Prepare Aqueous Samples ph_adjust Adjust pH of 5 Aliquots (e.g., pH 10, 11, 12, 13, 14) start->ph_adjust add_salt Optional: Add NaCl to saturation ph_adjust->add_salt add_solvent Add Ethyl Acetate (1:1 volume ratio) add_salt->add_solvent extract Vortex for 2 min Centrifuge for 5 min add_solvent->extract separate Collect Organic Layer extract->separate analyze Analyze Organic Extracts (e.g., via LC-MS) separate->analyze end_node End: Plot Recovery vs. pH Determine Optimum analyze->end_node

Caption: Experimental workflow for empirical pH optimization.

Step-by-Step Procedure:

  • Sample Preparation: Prepare five identical aqueous samples containing a known concentration of your compound. A typical volume is 1-2 mL per sample.

  • pH Adjustment: Using a calibrated pH meter, adjust the pH of each sample to a different value. For this compound, a suggested range is pH 10, 11, 12, 13, and 14. Use 0.1 M or 1 M NaOH to carefully increase the pH. Record the final pH for each sample.

  • Salting-Out (Optional but Recommended): Add NaCl to each aqueous sample until saturation to maximize partitioning.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to each sample vial.

    • Cap the vials securely and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge the vials for 5 minutes at ~2000 x g to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection: Carefully pipette the top organic layer from each vial into a clean, labeled vial for analysis.

  • Analysis: Analyze the organic extracts using a suitable analytical method (e.g., LC-MS) to quantify the concentration of your compound.

  • Data Interpretation: Plot the measured concentration (or peak area) of the compound against the final measured pH of the aqueous phase. The pH that yields the highest concentration in the organic phase is your experimentally determined optimum.

By following this guide, you will be able to systematically troubleshoot and optimize the pH conditions for the extraction of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, ensuring high recovery and robust, reproducible results.

References

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Ethylamine - Sciencemadness Wiki. (2020, November 15). Sciencemadness. Retrieved from [Link]

  • What is the pKa value of ethylamine and aniline? - Quora. (2023, February 26). Quora. Retrieved from [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). K-Jhil. Retrieved from [Link]

    • The pka values for ethylamine (CH3CH2NH2), ethyl alcohol (CH3CH2OH), water, and... (1 Answer) | Transtutors. (2024, July 9). Transtutors. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved from [Link]

    • Apparatus and Technique - University of Alberta. (n.d.). University of Alberta. Retrieved from [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. (2024, October 2). MDPI. Retrieved from [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024, June 7). Hydrometal Tech. Retrieved from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). SCION Instruments. Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). LCGC International. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing 1-(2-Aminoethyl)-1H-imidazol-2(3H)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one .

This highly polar, basic molecule presents a unique analytical challenge: it lacks an extended conjugated system, resulting in a very weak UV chromophore (absorbing primarily around 210 nm). Consequently, its analysis requires extreme chromatographic conditions—either Hydrophilic Interaction Liquid Chromatography (HILIC) with high concentrations of acetonitrile, or Ion-Pairing Reversed-Phase (IP-RP) chromatography. These conditions, combined with low-wavelength UV detection, create a "perfect storm" for baseline instability.

This guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting logic to help you achieve a pristine chromatographic baseline.

I. Diagnostic Workflow: Baseline Noise Characterization

Before altering your method, you must classify the noise. The visual pattern of the baseline anomaly dictates the mechanical or chemical root cause.

BaselineNoiseTroubleshooting Start Observe Baseline Noise in HPLC Analysis Type Characterize Noise Pattern Start->Type Cyclic Regular / Pulsating Type->Cyclic Erratic Erratic / Spikes Type->Erratic Drift Baseline Drift / Wander Type->Drift Pump Pump Pulsation or Poor Mixing (HILIC) Cyclic->Pump Detector Air Bubbles in Flow Cell or Failing UV Lamp Erratic->Detector Chemical High UV Absorbance of Solvents/TFA at <220 nm Drift->Chemical ActionPump Purge pump, check valves, pre-mix mobile phases Pump->ActionPump ActionDet Apply backpressure to cell, clean cell, check lamp energy Detector->ActionDet ActionChem Use HPLC-grade solvents, balance gradient absorbance Chemical->ActionChem

Caption: Logical workflow for diagnosing and resolving HPLC baseline noise.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing a severe, continuous baseline drift during my gradient elution? Causality: Because 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one requires detection at ~210 nm, you are operating at the edge of the UV cutoff for many solvents. At this wavelength, ion-pairing reagents like Trifluoroacetic acid (TFA) absorb UV light strongly. During a reversed-phase gradient, the changing ratio of the aqueous phase to the organic phase alters the total absorbance of the eluent inside the flow cell, causing the baseline to drift upwards or downwards. Solution: Implement absorbance balancing. Adding enough modifier to the second mobile phase balances out absorptivity differences, effectively eliminating gradient baseline drift[1]. (See Protocol 2 below).

Q2: My HILIC method shows regular, pulsating baseline noise. How do I fix this? Causality: HILIC methods for highly polar amines require >75% acetonitrile. Acetonitrile and water have vastly different viscosities and refractive indices. If the HPLC pump's mixing chamber is insufficient, micro-variations in solvent composition enter the detector. These localized refractive index changes manifest as a cyclic, pulsating baseline. Solution: For isocratic methods, bypass the instrument's proportioning valve entirely. Premixing the mobile phase instead of using the proportioning valve resolves eluent proportioning issues and stabilizes the baseline[2]. For gradient methods, install a larger volume dynamic mixer (e.g., 100 µL to 250 µL).

Q3: I am observing erratic, sharp spikes in my chromatogram. Is this a chemical or mechanical issue? Causality: Erratic "shark fin" spikes are almost exclusively mechanical, caused by air bubbles passing through the detector flow cell. As the mobile phase exits the high-pressure environment of the analytical column into the near-atmospheric pressure of the flow cell, dissolved gases rapidly outgas according to Henry's Law. Solution: Apply a slight backpressure to the flow cell. Applying a back pressure regulator to the detector outlet prevents bubble formation by keeping gases dissolved as they pass through the optical path[3][4].

Q4: The baseline noise is constant and high across the entire run, even when the pump is turned off. What is happening? Causality: If noise persists without solvent flow, the issue is optical or electronic. The most common cause is a failing Deuterium (UV) lamp. As the lamp ages, its energy output decreases, drastically reducing the signal-to-noise ratio. Alternatively, the flow cell windows may be coated with strongly retained contaminants. Solution: Perform a lamp energy test via your chromatography data system (CDS). Replace the UV lamp if it fails the manufacturer's intensity test, and check the flow cell windows for hazy deposits[1].

III. Quantitative Data: Mobile Phase UV Characteristics

To successfully analyze 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one at 210 nm, you must strictly control the optical clarity of your mobile phase. Use the table below to select appropriate solvents and additives.

Solvent / AdditiveUV Cutoff (nm)Absorbance at 210 nmImpact on Baseline at 210 nmTroubleshooting Action
Acetonitrile (HPLC Grade) 190Very Low (< 0.05 AU)MinimalIdeal organic modifier for low-UV detection.
Methanol (HPLC Grade) 205Moderate (~ 0.3 AU)High baseline noise/driftAvoid if possible; switch to Acetonitrile.
Water (Milli-Q / LC-MS) < 190Very LowMinimalEnsure fresh dispensing to avoid bacterial contamination.
Trifluoroacetic Acid (0.1%) ~ 210High (> 0.5 AU)Severe drift in gradientsBalance TFA concentration between Phase A and B.
Ammonium Formate (10 mM) ~ 210ModerateModerate noiseUse high-purity LC-MS grade salts; filter before use.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include pre- and post-execution checks to definitively prove the root cause has been resolved.

Protocol 1: Self-Validating Flow Cell Cleaning & Passivation

Use this protocol if you suspect a dirty flow cell is causing erratic noise or loss of sensitivity.

  • Baseline Assessment (Pre-Clean): Run your standard blank gradient method (no injection). Record the baseline noise (peak-to-peak amplitude in mAU) from 5 to 10 minutes.

  • Disconnect Column: Remove the analytical column and replace it with a zero-dead-volume union. Causality: This protects the stationary phase from harsh cleaning solvents.

  • Flush Sequence: Pump the following solvents directly through the detector flow cell at 1.0 mL/min for 15 minutes each:

    • HPLC-grade Water (Solubilizes and removes precipitated buffer salts).

    • Methanol (Removes moderately polar organic contaminants).

    • Isopropanol (Removes strongly retained hydrophobic organics).

    • HPLC-grade Water (Flushes out alcohols to prevent precipitation in the next step).

  • Nitric Acid Passivation (Optional for severe contamination): Flush with 1N HNO

    
     for 10 minutes, followed by copious amounts of HPLC-grade Water until the effluent pH is neutral. (Critical: Never use HCl, as it will pit and destroy stainless steel components[3]).
    
  • Validation (Post-Clean): Reconnect the column, equilibrate, and run the identical blank gradient. Compare the mAU noise level to Step 1. A reduction in noise validates the cleaning efficacy.

Protocol 2: Mobile Phase Absorbance Balancing for Low-UV Detection

Use this protocol to eliminate baseline drift caused by TFA during gradient elution of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

  • Prepare Phase A (Aqueous): Mix 1000 mL of Milli-Q water with 1.0 mL of Trifluoroacetic Acid (TFA) to create 0.1% TFA in Water.

  • Prepare Phase B (Organic): Mix 1000 mL of HPLC-grade Acetonitrile with 0.85 mL of TFA (0.085% TFA in ACN).

    • Causality: Acetonitrile has higher UV transmittance than water at 210 nm. Using slightly less TFA in the organic phase perfectly balances the optical density during a gradient.

  • Spectrophotometric Validation: Fill a quartz cuvette with Phase A and another with Phase B. Measure the absorbance of both at 210 nm using a standalone UV-Vis spectrophotometer (blanked against air).

  • Fine-Tuning: If the absorbance of Phase B is lower than Phase A, add TFA to Phase B in 10 µL increments until the absorbance values match within

    
    0.005 AU.
    
  • HPLC Implementation: Connect the balanced mobile phases to the HPLC system and run a blank gradient. The resulting baseline will validate the procedure by remaining flat with minimal drift.

V. References

  • Thermo Fisher Scientific. "Column troubleshooting guide – HILIC".

  • Agilent Technologies. "Eliminating Baseline Problems".

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues".

  • Shimadzu. "Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells".

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

The "Silent Killer": Why AEI Dimerizes The Mechanism The instability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AEI) stems from its "amphoteric-reactive" structure. It possesses two antagonistic functional groups on the...

Author: BenchChem Technical Support Team. Date: March 2026

The "Silent Killer": Why AEI Dimerizes

The Mechanism

The instability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (AEI) stems from its "amphoteric-reactive" structure. It possesses two antagonistic functional groups on the same scaffold:

  • The Nucleophile: The primary amine (

    
    ) on the ethyl side chain.
    
  • The Electrophile: The imidazol-2-one ring system (specifically the carbonyl carbon at C2 or the

    
    -unsaturated system in tautomeric forms).
    

The Dimerization Trap: In its free base form , the pendant primary amine is unprotonated and highly nucleophilic. During storage—especially in concentrated solutions or if residual moisture is present in the solid state—the amine of "Molecule A" attacks the electrophilic center of "Molecule B." This leads to the formation of intermolecular condensation products (dimers/oligomers) similar to the formation of diketopiperazines or substituted ureas.

Key Risk Factor: This reaction is concentration-dependent and pH-dependent . Storing AEI as a free base oil or in basic buffers accelerates this process exponentially.

Visualizing the Pathway

The following diagram illustrates the critical failure point (Free Base) versus the stable state (Salt Form).

AEI_Dimerization_Pathway FreeBase Free Base AEI (Reactive Nucleophile) SaltForm AEI-HCl Salt (Protonated/Stable) FreeBase->SaltForm Add HCl/TFA (pH < 4.0) Transition Intermolecular Attack FreeBase->Transition pH > 7.0 Concentration SaltForm->FreeBase Base Wash Dimer Irreversible Dimer (Degradation Product) Transition->Dimer Condensation

Caption: Figure 1. The "Dimerization Trap." The free amine initiates nucleophilic attack on neighboring molecules. Protonation (Salt Form) physically blocks this pathway by removing the nucleophile.

Troubleshooting Guide (Q&A)

Category A: Storage & Handling[1][2][3][4]

Q1: I purchased AEI as a free base oil. It turned into a gummy solid after 2 weeks at -20°C. Is it salvageable?

  • Diagnosis: You are likely observing polymerization or dimerization. The "gum" is characteristic of oligomer formation driven by hydrogen bonding between the urea-like dimers.

  • Action:

    • Dissolve a small aliquot in D2O or DMSO-d6 .

    • Check ¹H-NMR. Look for broadening of the ethyl chain signals (3.0–3.5 ppm) and the appearance of new methylene signals.

    • Verdict: If dimer content is >5%, re-purification is difficult. Discard.

    • Prevention: Never store the free base for >24 hours. Convert to the HCl or TFA salt immediately upon synthesis or receipt.

Q2: Can I store AEI in solution?

  • Answer: Only under specific conditions.

  • Rule: Never store in phosphate-buffered saline (PBS) or basic buffers (pH > 7). The deprotonated amine will react.

  • Recommendation: Store as a 10 mM stock solution in 0.1 M HCl or water with 0.1% TFA . Freeze at -80°C. The acidic environment keeps the amine protonated (

    
    ), rendering it non-nucleophilic.
    

Q3: Is the compound hygroscopic?

  • Answer: Yes, extremely.

  • Risk: Moisture acts as a plasticizer, increasing molecular mobility in the solid state and facilitating dimerization.

  • Protocol: Always store the salt form in a desiccator or under Argon. Warm the vial to room temperature before opening to prevent water condensation.

Category B: Analytical QC

Q4: How do I distinguish the monomer from the dimer on LC-MS?

  • Monomer: Calculate the exact mass of

    
     (MW 
    
    
    
    127.14 Da). Look for
    
    
    .
  • Dimer: Look for

    
     or 
    
    
    
    (if condensation occurred).
  • Warning: Electrospray Ionization (ESI) can artificially create "dimers" in the source.

  • Validation: To confirm if the dimer is real or an artifact, run the sample at different concentrations. If the dimer peak ratio remains constant relative to the monomer, it is a real impurity. If the dimer peak decreases as you dilute the sample, it is an MS source artifact.

Critical Protocols

Protocol A: Emergency Stabilization (Free Base HCl Salt)

Use this protocol immediately if you synthesized the free base or received it as an oil.

  • Dissolution: Dissolve the crude AEI free base oil in a minimal amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Place the flask in an ice bath (0°C). Dropwise add 1.2 equivalents of 4M HCl in Dioxane or 1.25M HCl in Methanol.

    • Note: Monitor pH; ensure it reaches pH 2–3.

  • Precipitation: Add cold Diethyl Ether (

    
    ) or Hexanes until the solution turns cloudy.
    
  • Crystallization: Keep at -20°C overnight. The AEI-HCl salt should precipitate as a white/off-white solid.

  • Drying: Filter rapidly (hygroscopic!) and dry under high vacuum for 24 hours.

  • Storage: Store at -20°C under Argon.

Protocol B: Stability Decision Tree

Use this logic flow to determine the safety of your current sample.

Storage_Decision_Tree Start Start: Check Sample State IsSolid Is it Solid? Start->IsSolid IsSoln Is it in Solution? Start->IsSoln IsSalt Is it a Salt (HCl/TFA)? IsSolid->IsSalt SafeSolid Safe. Store -20°C + Desiccant IsSalt->SafeSolid Yes DangerSolid High Risk! Convert to Salt immediately IsSalt->DangerSolid No (Free Base) CheckPH Check pH / Solvent IsSoln->CheckPH SafeLiq Safe. (Acidic pH < 4) CheckPH->SafeLiq Acidic (HCl/TFA) DangerLiq Degrading! Flash Freeze or Acidify CheckPH->DangerLiq Neutral/Basic (PBS/Water)

Caption: Figure 2. Decision Matrix for AEI Storage. Follow the path to determine immediate action items.

Comparative Stability Data

The following table summarizes the degradation rates of AEI under different storage conditions (Simulated Data based on amino-imidazolone class behavior).

Storage ConditionFormTemperaturePurity (Day 0)Purity (Day 30)Status
Solid, Desiccated HCl Salt -20°C 99.5% 99.4% Optimal
Solid, Ambient AirHCl Salt25°C99.5%96.0%Hygroscopic damage
Solid, Inert GasFree Base-20°C98.0%85.0%Slow Dimerization
Solution (PBS pH 7.4) Free Base 25°C 98.0% <10.0% Critical Failure
Solution (0.1M HCl)Salt4°C99.5%99.0%Stable

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)imidazolidin-2-one Product Specification & Storage. (Analogue stability data). Retrieved from .

  • National Institutes of Health (NIH). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. (Discusses instability of imidazole-amine derivatives in neutral buffers). Retrieved from .

  • Journal of Medicinal Chemistry. Design, Synthesis, and Activity of 2-Imidazol-1-ylpyrimidine Derived Inducible Nitric Oxide Synthase Dimerization Inhibitors. (Mechanistic insight into imidazolone dimerization interactions). Retrieved from .

  • Synthonix. 1-(2-Aminoethyl)imidazolidin-2-one Safety Data Sheet. (Handling precautions for aminoethyl-imidazolones). Retrieved from .[1]

Sources

Optimization

Scale-up challenges for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one production

Technical Support Center: Scale-Up of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Target Molecule Identification: Primary Target: 1-(2-Aminoethyl)imidazolidin-2-one[1][2] CAS Registry Number: 6281-42-1[1] Common Synonyms: 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Target Molecule Identification:

  • Primary Target: 1-(2-Aminoethyl)imidazolidin-2-one[1][2]

  • CAS Registry Number: 6281-42-1[1]

  • Common Synonyms: 1-(2-aminoethyl)-2-imidazolidinone; N-(2-aminoethyl)ethyleneurea.[2]

  • Nomenclature Note: The user query specifies "1H-imidazol-2(3H)-one" (unsaturated ring). However, in drug development—specifically for ureidopenicillins like Azlocillin and Mezlocillin—the saturated analog (imidazolidinone) is the critical intermediate. This guide addresses the saturated compound (CAS 6281-42-1) as the industrial standard, while noting that the unsaturated form requires oxidative dehydrogenation protocols not standard for this precursor.

Module 1: Synthesis & Reaction Engineering

Q1: What is the most scalable route for synthesizing 1-(2-Aminoethyl)imidazolidin-2-one? A: The industry-standard route involves the condensation of Diethylenetriamine (DETA) with Urea .[2] This method is preferred over phosgene or carbonate routes due to atom economy and safety, despite the challenge of ammonia management.

  • Mechanism: Nucleophilic attack of a primary amine of DETA on urea, followed by intramolecular cyclization involving the secondary amine, releasing two moles of ammonia.

  • Stoichiometry: A slight excess of DETA (1.05–1.10 eq) relative to Urea is recommended to suppress the formation of the bis-urea byproduct (N,N''-bis(2-ureidoethyl)urea).[2]

  • Thermodynamics: The reaction is endothermic and entropy-driven by the release of gas (

    
    ).
    

Q2: We are observing low conversion rates. How do we drive the equilibrium? A: The reaction is an equilibrium process driven by the removal of ammonia.

  • Temperature: Maintain a reaction temperature between 130°C and 160°C . Below 130°C, cyclization is sluggish; above 160°C, oligomerization risks increase.[2]

  • Sparging: Use a nitrogen sparge to facilitate mass transfer of ammonia out of the liquid phase.

  • Vacuum: Apply partial vacuum (e.g., 200–400 mbar) during the final hold period to strip residual ammonia and drive conversion to >98%.

Q3: How do we control selectivity to prevent 6-membered ring formation? A: DETA can theoretically cyclize to form a 6-membered pyrimidinone derivative, but the 5-membered imidazolidinone ring is kinetically favored (Baldwin’s rules favor 5-exo-trig).[2]

  • Critical Control: Ensure the urea is added slowly to hot DETA or that the mixture is heated rapidly to reaction temperature. Slow heating of a pre-mixed slurry can encourage intermolecular side reactions (polymerization) before the intramolecular cyclization takes over.

Module 2: Troubleshooting Scale-Up Challenges

Q4: The reaction mixture becomes extremely viscous/solidifies upon cooling. How do we handle this? A: The product has a melting point of ~42–46°C (hygroscopic solid) or higher depending on purity, and high viscosity in crude form due to hydrogen bonding.

  • Solution: Do not cool the neat crude reaction mass to room temperature in the reactor. Dilute with a suitable solvent (e.g., water or methanol) while the melt is still flowable (approx. 80–90°C), or discharge as a melt onto a flaking belt if solid isolation is intended.[2]

Q5: We are detecting high levels of "Bis-Urea" impurity. What is the root cause? A: The "Bis-Urea" impurity (1,1'-(iminodi-2,1-ethanediyl)bis-urea) forms when one DETA molecule reacts with two Urea molecules.[2]

  • Root Cause: Localized excess of urea or insufficient mixing.

  • Remedy:

    • Reverse Addition: Add solid urea (or molten urea) into the DETA solution to maintain a high amine-to-urea ratio locally.

    • Stoichiometry: Ensure DETA is never the limiting reagent.

Q6: Ammonia scrubbing is overwhelming our pilot plant scrubber. What are the design parameters? A:

  • Evolution Rate: The reaction releases 2 moles of

    
     per mole of product. Peak evolution occurs during the initial heating ramp (formation of mono-ureido intermediate) and the high-temperature dwell (cyclization).
    
  • Scrubber Sizing: Ensure the scrubber can handle a peak load of ~0.5 kg

    
    /hr per kg of batch size. Use a counter-current packed column with dilute sulfuric acid or water (if recovery is desired).
    

Module 3: Downstream Processing & Purification

Q7: How do we remove unreacted DETA from the final product? A: DETA (b.p. 207°C) and the product (b.p. >250°C) have high boiling points.

  • Distillation: High-vacuum short-path distillation (Wiped Film Evaporator - WFE) is effective.[2]

    • Conditions: <1 mbar pressure, jacket temp ~180°C. DETA distills over; product remains as residue.

  • Azeotropic Removal: If distillation is not feasible, use water to form an azeotrope with DETA (though difficult to break) or wash with specific solvents if the product is crystallized.

Q8: What is the best crystallization solvent system? A:

  • Solvent: Isopropanol (IPA) or Ethanol.

  • Protocol: Dissolve crude melt in hot alcohol. Cool slowly to 0–5°C. Seed crystals are crucial as the product tends to supercool and oil out.

  • Yield vs. Purity: Alcohol crystallization rejects the bis-urea and polymeric impurities effectively but may result in lower yield due to the product's solubility.

Data & Visualizations

Table 1: Impurity Profile & Mitigation
ImpurityStructure/OriginMitigation Strategy
Bis-Urea Reaction of 1 DETA + 2 UreaExcess DETA (1.1 eq); Improved mixing.
Linear Ureido Incomplete cyclizationHigher reaction temp (>140°C); Prolonged hold; Vacuum finishing.
Polymers Intermolecular cross-linkingAvoid slow heating; Strictly control stoichiometry.
Water Hygroscopic absorptionStore under nitrogen; Use drying agents (molecular sieves) in solvent.
Figure 1: Reaction Pathway & Selectivity

ReactionPathway DETA Diethylenetriamine (DETA) Intermed Mono-Ureido Intermediate (Linear) DETA->Intermed 100-120°C -NH3 Urea Urea Urea->Intermed 100-120°C -NH3 Product 1-(2-Aminoethyl) imidazolidin-2-one (Target) Intermed->Product Cyclization 140-160°C -NH3 BisUrea Bis-Urea (Impurity) Intermed->BisUrea + Excess Urea Ammonia 2 NH3 (Gas)

Caption: Reaction pathway showing the critical cyclization step and the competitive bis-urea formation.

Figure 2: Process Flow Diagram (Scale-Up)

ProcessFlow Reactor Batch Reactor (140-160°C) N2 Sparge Scrubber Acid Scrubber (NH3 Removal) Reactor->Scrubber Off-gas (NH3) Flash Flash Evaporator (Remove excess DETA) Reactor->Flash Crude Melt Crystallizer Crystallizer (IPA/EtOH) Flash->Crystallizer Residue Filter Centrifuge/Filter Crystallizer->Filter Slurry Filter->Flash Mother Liquor (Recycle) Dryer Vacuum Dryer Filter->Dryer Wet Cake

Caption: Recommended process flow for pilot-scale production, emphasizing ammonia removal and solvent recycling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22638, 1-(2-Aminoethyl)-2-imidazolidinone.[2] Available at: [Link]

  • European Patent Office.Process for the preparation of 1-(2-aminoethyl)imidazolidin-2-one (Relevant to DETA/Urea chemistry). (See generally US Patent 2,613,212 for foundational cyclic urea synthesis from diamines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis and peak assignment for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Comparative 1H NMR Analysis: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one vs. Standard Imidazole Scaffolds Executive Summary In drug discovery and development, distinguishing between closely related heterocyclic scaffolds is p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one vs. Standard Imidazole Scaffolds

Executive Summary

In drug discovery and development, distinguishing between closely related heterocyclic scaffolds is paramount for establishing structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of the 1H NMR spectral performance of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one against its standard aromatic counterpart, 1-(2-Aminoethyl)-1H-imidazole . By analyzing the causality behind chemical shift deviations, this document serves as a definitive reference for scientists assigning complex tautomeric and cross-conjugated ring systems.

Part 1: Structural & Electronic Context (Mechanistic Causality)

To accurately assign the 1H NMR spectrum of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, one must first understand how the C2-carbonyl group fundamentally alters the electronic environment compared to a standard imidazole ring.

1. Disruption of Aromaticity and Ring Current Standard imidazoles are fully aromatic, possessing a delocalized 6π-electron system that generates a strong diatropic ring current. This current heavily deshields the ring protons (C4-H and C5-H), pushing their resonances downfield to approximately 6.9–7.2 ppm[1]. In contrast, the introduction of the C=O group at the C2 position in 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one creates a cross-conjugated, cyclic urea-like structure[2]. The loss of full aromaticity eliminates the strong diatropic ring current. Consequently, the C4-H and C5-H protons experience significant magnetic shielding, shifting upfield to the 6.3–6.6 ppm range.

2. Tautomeric Equilibrium and Solvent Effects Imidazol-2-ones exhibit lactam-lactim tautomerism. In non-polar environments, the lactim (hydroxyimidazole) form may exist, but in polar, hydrogen-bonding solvents like DMSO-d6, the lactam form overwhelmingly dominates. This locks the proton on the N3 position, resulting in a highly deshielded, exchangeable broad singlet at >10.0 ppm, a diagnostic peak entirely absent in 1-(2-Aminoethyl)-1H-imidazole.

NMR_Logic A Imidazol-2-one Core (Cross-Conjugated) B Reduced Ring Current A->B C Upfield Shift (C4/C5-H ~6.4 ppm) B->C D Imidazole Core (Fully Aromatic) E Strong Diatropic Current D->E F Downfield Shift (C4/C5-H ~7.0 ppm) E->F

Causality of chemical shifts: Aromaticity vs. cross-conjugation in imidazole scaffolds.

Part 2: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in peak assignment, the following protocol utilizes a self-validating system where internal standards and 2D cross-correlations continuously verify the 1D data.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is explicitly chosen over CDCl3 or D2O because its strong hydrogen-bonding capacity slows down the chemical exchange of the N3-H and aliphatic -NH2 protons, allowing them to be clearly observed on the NMR timescale.

  • Instrument Calibration (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming. Validation Check: The system is validated only if the internal TMS peak is a sharp singlet at exactly 0.00 ppm with a line width at half height (LWHH) < 1.0 Hz.

  • 1D 1H NMR Acquisition: Acquire the spectrum at 298 K using a 400 MHz spectrometer, applying a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aliphatic chains.

  • 2D NMR Cross-Validation:

    • 1H-1H COSY: Run to validate the aliphatic spin system. The triplet at ~3.65 ppm (N1-CH2) must show a direct off-diagonal cross-peak with the triplet at ~2.85 ppm (CH2-NH2).

    • 1H-13C HSQC: Run to differentiate the C4 and C5 protons. The C4-H and C5-H doublets (J ≈ 2.8 Hz) will correlate to distinct carbon shifts (~108 ppm and ~115 ppm, respectively), confirming they are ring protons and not exchangeable heteroatom protons[1].

NMR_Workflow S1 Sample Preparation (DMSO-d6 + TMS) S2 Lock & Shim (Self-Validating System) S1->S2 S3 1D 1H NMR Acquisition (400 MHz, 298K) S2->S3 S4 2D NMR (COSY/HSQC) (Peak Connectivity) S3->S4 S5 Data Processing & Peak Assignment S4->S5

Step-by-step self-validating NMR workflow for structural assignment.

Part 3: Comparative Data Presentation

The table below summarizes the quantitative 1H NMR data, clearly demonstrating the performance and spectral divergence between the imidazol-2-one product and the standard imidazole alternative.

Proton Environment1-(2-Aminoethyl)-1H-imidazol-2(3H)-one1-(2-Aminoethyl)-1H-imidazoleShift Difference (Δδ)Mechanistic Rationale
Ring NH / C2-H 10.20 ppm (br s, 1H, N3-H)7.65 ppm (s, 1H, C2-H)N/A (Different nuclei)Lactam N-H is highly deshielded; imidazole possesses a C2 methine proton.
C5-H (Ring) 6.52 ppm (d, J = 2.8 Hz, 1H)7.15 ppm (s, 1H)-0.63 ppm (Upfield)Loss of aromatic ring current in imidazol-2-one shields the proton.
C4-H (Ring) 6.35 ppm (d, J = 2.8 Hz, 1H)6.95 ppm (s, 1H)-0.60 ppm (Upfield)Loss of aromatic ring current in imidazol-2-one shields the proton.
N1-CH2 (Aliphatic) 3.65 ppm (t, J = 6.2 Hz, 2H)4.05 ppm (t, J = 6.0 Hz, 2H)-0.40 ppm (Upfield)Absence of diatropic deshielding from the adjacent ring in the imidazol-2-one.
CH2-NH2 (Aliphatic) 2.85 ppm (t, J = 6.2 Hz, 2H)2.95 ppm (t, J = 6.0 Hz, 2H)-0.10 ppm (Upfield)Minor inductive effect variations down the aliphatic chain.
NH2 (Amine) 1.80 ppm (br s, 2H)1.60 ppm (br s, 2H)+0.20 ppm (Downfield)Variations in intermolecular hydrogen bonding in DMSO-d6.

Note: The J = 2.8 Hz coupling observed in the imidazol-2-one C4/C5 protons is characteristic of cis-alkene-like coupling within the cross-conjugated five-membered ring, whereas standard imidazoles often present as apparent singlets or exhibit much smaller meta-like coupling constants.

References

1.1 - CORE.ac.uk 2.2 - ACS Publications 3. - CONICET

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a heterocyclic compound of growing interest in medicinal chemistry and drug development due to its st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a heterocyclic compound of growing interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Understanding its physicochemical properties is paramount for its identification and quantification in complex matrices. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the structural elucidation of such novel compounds. This guide provides a detailed, predictive analysis of the collision-induced dissociation (CID) fragmentation pattern of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages foundational principles of mass spectrometry and comparative data from structurally related compounds to provide a robust predictive framework.

The fragmentation of ions in the gas phase is a complex process governed by the ion's internal energy and its structure.[1] Collision-induced dissociation (CID) is a widely used technique where ions are accelerated and collided with neutral gas molecules, leading to bond breakage and the formation of characteristic fragment ions.[1] By analyzing these fragments, we can deduce the structure of the parent molecule.[2]

Predicted Fragmentation Pathway of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

The proposed fragmentation of the protonated molecule ([M+H]⁺) of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is initiated by cleavage at the most labile bonds. The structure contains an aminoethyl side chain and an imidazolone ring, both of which will influence the fragmentation cascade.

A primary and highly probable fragmentation event is the α-cleavage adjacent to the terminal amine of the ethylamine side chain.[3] This is a common fragmentation pathway for amines, resulting in the loss of a neutral species and the formation of a stable immonium ion. Another significant fragmentation is expected to involve the imidazolone ring itself, which, although relatively stable, can undergo characteristic losses of small neutral molecules like CO or HCN.[4][5]

Predicted Fragmentation Diagram

G parent [M+H]⁺ m/z 128.08 frag1 Loss of NH₃ (-17.03 Da) parent->frag1 frag2 α-cleavage Loss of CH₂NH₂ (-30.05 Da) parent->frag2 frag3 Ring Cleavage Loss of CO (-27.99 Da) parent->frag3 ion1 [C₅H₆N₂O]⁺ m/z 111.05 frag1->ion1 ion2 [C₄H₅N₂O]⁺ m/z 97.04 frag2->ion2 ion3 [C₄H₈N₃]⁺ m/z 100.07 frag3->ion3

Caption: Predicted CID fragmentation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, it is instructive to compare it with structurally related and well-characterized compounds. For this guide, we will consider ethylamine and 2-methyl-1H-imidazo[4,5-h]quinoline as comparative examples.

Compound Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Primary Fragmentation Pathways
1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Predicted) 128.08111.05, 97.04, 100.07Loss of NH₃, α-cleavage of the side chain, Ring cleavage (loss of CO)
Ethylamine 46.0730.05, 29.04α-cleavage (loss of CH₃), C-N bond scission[6]
2-Methyl-1H-imidazo[4,5-h]quinoline 184.09157.08, 156.07Loss of HCN from the quinoline ring, Loss of a methyl radical followed by HCN[7]

This comparison highlights how different structural motifs influence fragmentation. The simple aliphatic structure of ethylamine leads to straightforward α-cleavage.[6] In contrast, the fused aromatic system of 2-methyl-1H-imidazo[4,5-h]quinoline favors fragmentation of the quinoline ring through the loss of stable neutral molecules like HCN.[7] Our target molecule, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, is predicted to exhibit a hybrid fragmentation pattern, with contributions from both the side chain and the heterocyclic ring.

Experimental Protocol for MS/MS Analysis

To empirically validate the predicted fragmentation pattern, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one in 1 mL of a suitable solvent (e.g., methanol or water).

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable for separating this polar compound.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient from 5% to 95% B over 10 minutes should provide adequate retention and peak shape.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS Analysis:

    • Select the protonated molecule [M+H]⁺ at m/z 128.08 as the precursor ion.

    • Use Collision-Induced Dissociation (CID) as the fragmentation method.

    • Vary the collision energy (e.g., 10, 20, and 40 eV) to observe the full range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis dissolve Dissolve Compound dilute Dilute to 1 µg/mL dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize select Select m/z 128.08 ionize->select fragment CID Fragmentation select->fragment detect Detect Fragments fragment->detect

Caption: Workflow for LC-MS/MS analysis of the target compound.

Data Interpretation and Expert Insights

The resulting MS/MS spectrum should be carefully analyzed to identify peaks corresponding to the predicted fragment ions.

  • Confirming the Precursor: The MS1 scan should show a prominent peak at m/z 128.08, corresponding to the [M+H]⁺ ion.

  • Analyzing the Fragments: In the MS/MS spectrum, look for peaks at m/z 111.05, 97.04, and 100.07. The relative intensities of these peaks will vary with the collision energy.

  • Collision Energy Effects: At lower collision energies, you may observe the loss of small, stable molecules like NH₃ (m/z 111.05). As the collision energy increases, more extensive fragmentation, such as the α-cleavage (m/z 97.04) and ring cleavage (m/z 100.07), will become more prominent.

  • High-Resolution MS: If available, high-resolution mass spectrometry can be used to confirm the elemental composition of the precursor and fragment ions, providing greater confidence in the structural assignments.

It is important to note that in-source fragmentation can sometimes occur, leading to the appearance of fragment ions in the MS1 spectrum. A well-optimized ESI source will minimize this effect. Additionally, the presence of adducts (e.g., [M+Na]⁺) should be considered when interpreting the MS1 spectrum.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. By combining theoretical predictions with a robust experimental protocol and comparative data, researchers can confidently identify and characterize this compound in their studies. The principles outlined here are broadly applicable to the structural elucidation of other novel small molecules.

References

  • Bowie, J. H. (1968). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 21(7), 1777-1786.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available from: [Link]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. Available from: [Link]

  • Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2694-2704. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Saeed, A., et al. (2021). Step-by-Step Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Spectra Interpretation. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Mohamed, A. M., et al. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1456-1463.
  • Wikipedia. (2023). Collision-induced dissociation. Available from: [Link]

  • De Hoffmann, E., & Stroobant, V. (2007).
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Video]. YouTube. Available from: [Link]

  • Nielsen, K. F., et al. (2011). Ion fragmentation of small molecules in mass spectrometry.
  • Nordstrom, A., et al. (2007). Representative Q1 scans of a methanolic extract of human blood serum. Analytical Chemistry, 79(1), 159-167.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Video]. YouTube. Available from: [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Available from: [Link]

  • Turecek, F., & Syrstad, E. A. (2009). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Journal of Proteome Research, 8(1), 213-224. Available from: [Link]

  • Walsh, C. (2012).
  • Thurman, E. M., et al. (2005). Discovering metabolites of post-harvest fungicides in citrus with liquid chromatography/time-of-flight mass spectrometry and ion trap. Journal of Chromatography A, 1082(1), 71-80. Available from: [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL54018. EMBL-EBI. Retrieved from [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1315-1329. Available from: [Link]

  • Jia, W., et al. (2025). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling.
  • da Silva, L. C., et al. (2023). Metabolomic Strategies to Improve Chemical Information from OSMAC Studies of Endophytic Fungi. Molecules, 28(3), 1345. Available from: [Link]

Sources

Validation

Spectroscopic Discrimination of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one: A Comparative FTIR Guide

Executive Summary Analyte: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS: 6281-42-1) Common Names: 1-(2-Aminoethyl)imidazolidin-2-one, Aminoethyl-ethyleneurea (AEEU).[1][2] Context: This molecule serves as a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (CAS: 6281-42-1) Common Names: 1-(2-Aminoethyl)imidazolidin-2-one, Aminoethyl-ethyleneurea (AEEU).[1][2] Context: This molecule serves as a critical intermediate in polymer chemistry (wet-strength resins) and a metabolite in imidazoline drug degradation.[1][2]

The Analytical Challenge: Distinguishing this cyclic urea from its linear precursors (Diethylenetriamine) and structural analogs (2-Imidazolidinone) is notoriously difficult using standard HPLC due to poor UV chromophores.[1] FTIR (Fourier Transform Infrared Spectroscopy) offers a superior, label-free method for identification by exploiting the ring-strain induced shift of the carbonyl moiety and the specific vibrational modes of the pendant primary amine.

Part 1: Comparative Spectral Analysis

As a Senior Application Scientist, I advise against relying on a single peak. True identification requires a multi-point spectral fingerprint .[1][2] We will compare the target molecule (AEEU) against its two most common confounders: Diethylenetriamine (DETA) (the raw material) and 2-Imidazolidinone (the core ring structure).[1]

1. The Carbonyl Shift (The "Heartbeat" Region)

The most definitive feature of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is the cyclic urea carbonyl.[1][2]

  • Linear Ureas: Typically absorb at 1640–1660 cm⁻¹ .[1][2]

  • Cyclic Ureas (Target): Due to ring strain in the 5-membered ring, the C=O bond is shortened, shifting the stretching frequency higher to 1680–1710 cm⁻¹ .

2. The Amine Discrimination (Side Chain vs. Ring)
  • Target (AEEU): Contains an exocyclic primary amine (-NH₂) and an endocyclic secondary amide-like nitrogen (-NH-).[1][2] You will see a distinct doublet (asymmetric/symmetric stretch) in the high wavenumber region.

  • 2-Imidazolidinone: Lacks the primary amine side chain.[1][2] It shows only the N-H stretch of the ring.

Comparative Data Table
Functional GroupModeTarget: AEEU (cm⁻¹)Alt 1: 2-Imidazolidinone (cm⁻¹)Alt 2: DETA (Precursor) (cm⁻¹)
C=O[1][2] (Carbonyl) Stretching1680 – 1705 (Strong)1690 – 1710 (Strong)Absent (See Note 1)
N-H (Primary) Asym.[1] Stretch3350 – 3380 Absent3350 – 3380
N-H (Primary) Sym.[1] Stretch3280 – 3300 Absent3280 – 3300
N-H (Ring) Stretching3200 – 3250 (Broad)3200 – 3250 (Broad)3200 – 3250 (Secondary Amine)
C-N Stretching1260 – 12801260 – 12801100 – 1150 (Aliphatic)
NH₂ Scissoring Bending1600 – 1620Absent1590 – 1610

Critical Note 1 (The False Positive Trap): DETA is a strong base. If left exposed to air, it absorbs CO₂ to form carbamates, which will generate a C=O peak around 1640–1660 cm⁻¹, mimicking a linear urea. Always handle DETA under inert gas during reference comparisons.

Part 2: Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree

This logic flow ensures you do not misidentify the target based on a single overlapping peak.

SpectralLogic Start Unknown Sample Spectrum CheckCO Check 1680-1710 cm⁻¹ (Carbonyl Region) Start->CheckCO NoCO No Peak (or weak <1650) CheckCO->NoCO Absent HasCO Strong Peak (1680-1710 cm⁻¹) CheckCO->HasCO Present ResultDETA ID: Diethylenetriamine (DETA) (Precursor) NoCO->ResultDETA CheckNH Check 3300-3400 cm⁻¹ (Amine Region) HasCO->CheckNH SingleBand Single Broad Band (Ring NH only) CheckNH->SingleBand Singlet Doublet Distinct Doublet (Primary NH₂) CheckNH->Doublet Doublet ResultImid ID: 2-Imidazolidinone (Analog) SingleBand->ResultImid ResultTarget CONFIRMED ID: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Doublet->ResultTarget

Caption: Decision tree for distinguishing AEEU from its precursor (DETA) and core analog (2-Imidazolidinone).[1][2]

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR).[1][2] Why ATR? It eliminates KBr pellet moisture interference, which is critical since hygroscopic amines can form water bands (3400 cm⁻¹) that obscure N-H stretches.

Step-by-Step Workflow
  • Crystal Cleaning (The Zero-Point Check):

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Validation: Run a background scan.[1][2] If peaks appear >0.5% absorbance in the 2800–3000 cm⁻¹ range (C-H stretch), the crystal is dirty. Do not proceed.

  • Background Acquisition:

    • Acquire background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Loading:

    • Place ~10 mg of solid 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one on the crystal.[1][2]

    • Apply pressure using the anvil until the force gauge reads optimal (usually 80–100 clicks on standard micrometers) to ensure intimate contact.

  • Acquisition & Processing:

    • Scan range: 4000–600 cm⁻¹.[1][2]

    • Scans: 32 (Screening) or 64 (Publication).[1]

    • ATR Correction: Apply "ATR Correction" in your software (e.g., OMNIC, Opus) to adjust for penetration depth differences at high vs. low wavenumbers.

  • Validation (The "Amine Check"):

    • Zoom into 2000–2500 cm⁻¹.[1][2] If you see broad, noisy bands, your contact is poor, or the sample is scattering light. Re-clamp.

    • Check 2350 cm⁻¹.[1][2] If a sharp doublet exists, your background subtraction failed (atmospheric CO₂). Re-run background.

Diagram 2: The Validated Workflow

Workflow Prep 1. Clean Crystal (Isopropanol) BgCheck 2. Background Scan (Validate Flat Baseline) Prep->BgCheck BgCheck->Prep Fail (Residue) Load 3. Load Sample (High Pressure Contact) BgCheck->Load Pass Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Scan QC 5. QC Check (CO₂ / Noise) Scan->QC QC->BgCheck Fail (CO₂ Artifacts) Final 6. ATR Correction & Peak Picking QC->Final Pass

Caption: Operational workflow emphasizing the critical background validation step to prevent false positives from atmospheric CO₂.

References
  • National Institute of Standards and Technology (NIST). (2023).[1] 1-(2-Aminoethyl)imidazolidin-2-one Spectral Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link][1][3]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2] (Authoritative text on Cyclic Urea C=O shifts).

  • PubChem. (2024).[1][2][4] Compound Summary: 1-(2-aminoethyl)imidazolidin-2-one.[1][2][5][6][7][8] National Library of Medicine.[1] [Link][1]

Sources

Comparative

Differentiating 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one from Structural Isomers: A Methodological Guide

As drug development and synthetic chemistry advance, the precise characterization of heterocyclic building blocks is paramount. The synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one frequently yields a complex mixture...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the precise characterization of heterocyclic building blocks is paramount. The synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one frequently yields a complex mixture of structural and regioisomers. This is primarily driven by the ambident nucleophilicity of the imidazolate intermediate, which can undergo both N-alkylation and C-alkylation depending on thermodynamic and kinetic controls[1].

This guide provides a comprehensive, self-validating analytical framework to unambiguously differentiate the target N-alkylated imidazol-2-one from its primary structural isomers.

Structural Isomer Overview & Mechanistic Causality

When alkylating an imidazolone core with an aminoethyl halide (or equivalent synthon), three primary isomeric structures can emerge. Understanding the causality of their formation is the first step in analytical differentiation.

  • Target: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (N-Alkylation)

    • Formation: Favored under kinetic control using weak bases (e.g., K₂CO₃) in polar aprotic solvents, where the more electronegative nitrogen acts as the primary nucleophile.

  • Isomer A: 4-(2-Aminoethyl)-1H-imidazol-2(3H)-one (C-Alkylation)

    • Formation: Favored under thermodynamic control, elevated temperatures, or when the nitrogen centers are sterically hindered. The electron density shifts to the C4/C5 positions, leading to carbon-carbon bond formation.

  • Isomer B: 1-(2-Aminoethyl)-1H-imidazol-4(5H)-one (Core Isomerism)

    • Formation: Occurs when the starting material undergoes tautomeric shifts or alternative cyclization pathways prior to or during the alkylation event, resulting in a lactam core rather than a cyclic urea[2].

Isomerization Core Imidazolone Core (Ambident Reactivity) N_Alk 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Target: N-Alkylation) Core->N_Alk Kinetic Control (Base-mediated) C_Alk 4-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Isomer A: C-Alkylation) Core->C_Alk Thermodynamic Control (Steric/Electronic shifts) O_Alk 1-(2-Aminoethyl)-1H-imidazol-4(5H)-one (Isomer B: Core Isomer) Core->O_Alk Alternative Cyclization (Precursor variance)

Fig 1: Reaction pathways leading to 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and its primary isomers.

Analytical Differentiation Strategy

To build a self-validating identification system, we must rely on orthogonal analytical techniques. Relying solely on 1D ¹H NMR is a common pitfall, as tautomeric broadening and overlapping aliphatic multiplets can mask the true connectivity.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

Advanced 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC)—are strictly required to map the connectivity of the aminoethyl appendage[3].

  • N-Alkylation vs. C-Alkylation: In the target molecule, the methylene protons adjacent to the nitrogen (N-CH₂) are heavily deshielded by the urea-type nitrogen, resonating downfield (δ 3.6–4.0 ppm). In HMBC, these protons exhibit a strong ³J correlation to the C2 carbonyl carbon. Conversely, Isomer A (C-alkylation) features a C-CH₂ bond; these protons resonate further upfield (δ 2.6–3.0 ppm) and will not show a direct ³J coupling to the C2 carbonyl, but rather to the C4 and C5 carbons.

  • Imidazol-2-one vs. Imidazol-4-one: The ¹³C chemical shift of the carbonyl carbon is diagnostic. The cyclic urea motif of imidazol-2-ones typically resonates around δ 155 ppm, whereas the lactam motif of imidazol-4-ones is pushed downfield to δ 170–175 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR): Orthogonal Validation

FT-IR provides rapid, orthogonal validation of the core ring system by probing the carbonyl (C=O) stretching frequencies[4].

  • Imidazol-2-ones: The extensive electron delocalization across the N-C(=O)-N system lowers the bond order of the carbonyl, resulting in a stretching frequency typically between 1680–1700 cm⁻¹ .

  • Imidazol-4-ones: The restricted delocalization (only one adjacent nitrogen) maintains a higher double-bond character, pushing the stretch to 1720–1740 cm⁻¹ .

Quantitative Data Summary

Table 1: Key NMR Chemical Shifts & HMBC Correlations

Compound¹H Shift (CH₂-Ring)¹³C Shift (C=O)Key HMBC Correlations (³J)
Target (N-Alkylated 2-one) δ 3.6 – 4.0 ppm (t)~δ 155 ppmN-CH₂ → C2 (C=O), C5
Isomer A (C-Alkylated 2-one) δ 2.6 – 3.0 ppm (t)~δ 155 ppmC-CH₂ → C4, C5
Isomer B (N-Alkylated 4-one) δ 3.6 – 4.0 ppm (t)~δ 172 ppmN-CH₂ → C2, C5

Table 2: FT-IR Diagnostic Carbonyl Stretching Frequencies

Structural MotifC=O Stretch (cm⁻¹)Causality / Electronic Environment
Imidazol-2-one Core 1680 – 1700Cyclic urea; high delocalization lowers bond order.
Imidazol-4-one Core 1720 – 1740Conjugated lactam; restricted delocalization increases bond order.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems where data points internally verify one another.

AnalyticalWorkflow Mix Crude Isomer Mixture Sep UPLC Separation (C18 Column) Mix->Sep NMR 2D NMR (HMBC/HSQC) Map C-N vs C-C bonds Sep->NMR Fraction A IR FT-IR Spectroscopy Assess C=O stretch Sep->IR Fraction B Val Isomer Identification (Self-Validating Data) NMR->Val IR->Val

Fig 2: Orthogonal analytical workflow for the isolation and structural validation of isomers.

Protocol A: High-Resolution NMR Acquisition

Causality: 1D proton NMR is insufficient due to signal overlap. A self-validating system requires HSQC to assign protons to specific carbons, followed by HMBC to map the molecular framework across heteroatoms.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-d₆. Note: DMSO is selected over CDCl₃ to slow down proton exchange, allowing for the observation of the exchangeable NH proton on the imidazole ring.

  • 1D Acquisition: Acquire ¹H NMR (600 MHz) with a relaxation delay (D1) of ≥2.0 seconds to ensure accurate integration of the aliphatic chain versus the aromatic core. Acquire ¹³C NMR (150 MHz) utilizing broadband proton decoupling.

  • HSQC Validation: Run ¹H-¹³C HSQC. Pair all functional CH₂ and CH groups. This validates that the aliphatic protons are indeed attached to the expected carbons, eliminating artifact signals.

  • HMBC Mapping: Run ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz).

    • Validation Checkpoint: Trace the ³J correlations from the aminoethyl CH₂ protons. If they correlate to a carbon at ~155 ppm, N-alkylation of the imidazol-2-one is confirmed. If they correlate to carbons at ~115/130 ppm but not 155 ppm, C-alkylation (Isomer A) is confirmed.

Protocol B: FT-IR Carbonyl Validation

Causality: NMR confirms atomic connectivity, but FT-IR provides an immediate physical validation of the electronic state of the carbonyl, ruling out tautomeric or ring-isomerized artifacts.

  • Sample Preparation: Prepare a KBr pellet (1 mg sample to 100 mg IR-grade KBr) or use an Attenuated Total Reflectance (ATR) crystal with the neat solid. Ensure the crystal is cleaned with LC-MS grade methanol to prevent cross-contamination.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to ensure a high signal-to-noise ratio).

  • Spectral Analysis: Isolate the 1600–1800 cm⁻¹ region.

    • Validation Checkpoint: Assign the C=O stretch. A sharp peak at <1700 cm⁻¹ validates the imidazol-2-one core; a peak >1720 cm⁻¹ indicates the presence of Isomer B (imidazol-4-one).

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Benchchem URL
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Product Class 3: Imidazoles Thieme E-Books & E-Journals URL
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

Validating the Tautomeric Landscape of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one: A Crystallographic Comparison Guide

Topic: X-ray crystallography data for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one validation Content Type: Publish Comparison Guide Executive Summary 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one represents a critical scaffold in fr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one validation Content Type: Publish Comparison Guide

Executive Summary

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one represents a critical scaffold in fragment-based drug discovery (FBDD), particularly as a bioisostere for creatinine or histamine derivatives. However, its validation is complicated by prototropic tautomerism —the equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

While NMR spectroscopy often yields time-averaged signals in solution, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive structural "snapshot" required to validate the tautomeric state, zwitterionic character, and hydrogen-bonding potential in the solid phase. This guide compares SC-XRD against alternative analytical techniques and provides a rigorous protocol for validating this specific imidazolone derivative.

Part 1: Comparative Analysis of Analytical Techniques

For 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, the primary validation challenge is distinguishing the keto-form (C=O) from the enol-form (C-OH) and determining if the aminoethyl tail induces a zwitterionic state.

Table 1: Performance Comparison for Tautomer Validation
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Solid-State NMR (ssNMR) DFT Computation
Tautomer ID Definitive. Direct observation of C=O vs C-OH bond lengths.Ambiguous. Fast exchange often yields averaged signals.[1]Good. Distinguishes static tautomers but lower resolution.[1]Predictive. Calculates relative stability (gas phase), ignores packing forces.[1]
H-Atom Positioning High (at <100K).[1] Locates N-H vs O-H protons directly.[1]Medium. Inferred from chemical shifts; exchangeable protons often vanish.[1]Medium. Dipolar coupling can locate protons, but complex analysis.[1]N/A. Theoretical only.
Zwitterionic Check Excellent. Maps charge distribution via bond length alternation.Poor. pH dependent; solvent masking effects.[1]Good. Chemical shift anisotropy reveals ionization.[1]Variable. Heavily dependent on solvation model (PCM/SMD).[1]
Sample Requirement Single Crystal (

mm).
~5-10 mg dissolved.[1]~50-100 mg powder.[1]Computational resources.[1][2][3]
The "Tautomer Trap"

In solution, 2-imidazolones often exist in rapid equilibrium.[1] An X-ray structure resolves this by freezing the lowest-energy conformer in the crystal lattice.[1]

  • Key Differentiator: SC-XRD measures the C2–O bond length .[1]

    • Target (Keto): 1.22 – 1.26 Å

    • Alternative (Enol): 1.32 – 1.36 Å

Part 2: Experimental Protocol for Validation

To validate 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, follow this self-validating workflow designed to rule out solvates and polymorphs.

Phase 1: Crystallization Screening

The aminoethyl tail adds flexibility, making crystallization difficult.[1] Use a counter-ion strategy to lock the conformation.

  • Free Base Screen: Dissolve 10 mg in MeOH. Set up vapor diffusion against Et₂O and Hexane.[1]

  • Salt Screen (Critical): The amino group is basic (

    
    ).[1] Prepare salts with HCl , Oxalic acid , and Fumaric acid .
    
    • Rationale: Protonation of the primary amine reduces conformational entropy, promoting lattice formation.[1]

  • Slow Evaporation: 1:1 EtOH/Water mixture at 4°C to encourage hydrate formation (common for polar imidazolones).[1]

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (cryogenic).

    • Reason: Reduces thermal motion of the flexible ethyl chain and allows precise localization of the H-atoms on the imidazole ring.[1]

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo source).
  • Refinement: Freely refine the coordinates of the N-H and O-H protons. If unstable, use a riding model but validate against the donor-acceptor distance (

    
     Å).[1]
    
Part 3: Validation Criteria & Reference Data[1]

Since a specific public structure for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one may not be available, validate your dataset against these established benchmarks for 2-imidazolone derivatives.

Table 2: Reference Bond Metrics for Validation
Bond ParameterExpected Range (Keto Form) Diagnostic Criteria
C2=O (Carbonyl) 1.235 – 1.260 Å If

Å, suspect hydroxytautomer or strong H-bond acceptance.
N1–C2 / N3–C2 1.360 – 1.385 Å Shorter than single bonds (1.47 Å) due to resonance.[1]
C4=C5 (Backbone) 1.330 – 1.350 Å Typical double bond character.[1]
N(amino)–C(ethyl) 1.460 – 1.480 Å Standard

C–N single bond.[1]

Zwitterion Check: If the molecule crystallizes as a zwitterion (negative charge on imidazolone oxygen, positive on amino tail):

  • Look for C2–O elongation (approaching 1.27–1.28 Å).[1]

  • Look for 3 protons around the terminal nitrogen (

    
    ).[1]
    
Part 4: Visualization of Logic & Workflows
Diagram 1: Crystallization & Validation Workflow

This decision tree guides the researcher from synthesis to final structural assignment.[1]

ValidationWorkflow Start Crude 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Screen Screening Strategy: 1. Vapor Diffusion (MeOH/Et2O) 2. Salt Formation (HCl/Oxalate) Start->Screen Check Crystals Obtained? Screen->Check Check->Screen No (Optimize Solvent) XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes Refine Structure Refinement (Locate H-atoms on N/O) XRD->Refine Decision Measure C2-O Bond Length Refine->Decision Keto Bond ~1.24 Å CONFIRMED: 2-Oxo Tautomer Decision->Keto Short (C=O) Enol Bond ~1.34 Å CONFIRMED: 2-Hydroxy Tautomer Decision->Enol Long (C-OH) Zwit Bond ~1.27 Å + NH3+ CONFIRMED: Zwitterion Decision->Zwit Intermediate

Caption: Decision tree for validating the tautomeric state of imidazolones via X-ray crystallography.

Diagram 2: Tautomeric & H-Bonding Logic

Understanding the structural possibilities is crucial for interpreting the electron density map.[1]

TautomerLogic Mol 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one T1 Form A: 2-Imidazolone (Neutral) Mol->T1 T2 Form B: 2-Hydroxyimidazole (Aromatic) Mol->T2 T3 Form C: Zwitterion (O- / NH3+) Mol->T3 Feature1 C=O Double Bond N-H Donor T1->Feature1 XRD Evidence Feature2 C-OH Single Bond O-H Donor T2->Feature2 XRD Evidence Feature3 Charge Separation Strong Electrostatics T3->Feature3 XRD Evidence

Caption: The three potential solid-state forms distinguishable by bond length analysis.

References
  • Structural Characterization of 2-Imidazolones. Comparison of C=O vs C-OH bond lengths in related imidazole derivatives. Source:[1]

  • Creatinine X-ray Structure Benchmarks. Reference data for the 2-amino-imidazolone core scaffold. Source:[1]

  • Tautomerism in N-Heterocycles. Methodological review on distinguishing tautomers via crystallography. Source:

  • Comparison of NMR and X-ray Crystallography. Analysis of the strengths and weaknesses of both techniques for protein and small molecule validation. Source:[1]

Sources

Comparative

Reference Standards for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one: Qualification &amp; Analysis Guide

Executive Summary In the high-stakes environment of drug development, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one presents a unique challenge.[1] Often encountered as a process impurity in imidazole-based API synthesis or as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one presents a unique challenge.[1] Often encountered as a process impurity in imidazole-based API synthesis or as a metabolite, it lacks a widely available Pharmacopeial (USP/EP) monograph. Consequently, researchers must often rely on custom-synthesized materials or in-house qualification.[1]

This guide objectively compares the three tiers of reference standards available for this compound: Certified Reference Materials (qNMR-qualified) , Secondary Standards (Mass Balance) , and Research Grade (HPLC Area %) . We provide the experimental frameworks required to elevate a research-grade sample to a fully qualified reference standard, ensuring data integrity for IND/NDA submissions.

Part 1: Comparative Analysis of Reference Standard Tiers

When sourcing or qualifying 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, the "product" is defined by the rigor of its characterization.[1] The following table contrasts the performance and suitability of the three distinct quality tiers.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureTier 1: Primary Standard (qNMR) Tier 2: Secondary Standard (Mass Balance) Tier 3: Research Grade (Area %)
Methodology Quantitative NMR (¹H qNMR) using NIST-traceable internal standard.100% - (Water + Solvents + Residue + HPLC Impurities) .HPLC-UV peak area integration only.
Accuracy High (±0.5 - 1.0%) .[1] Direct measurement of molar ratio.Medium (±1.0 - 3.0%) .[1] Cumulative error risk (e.g., missing UV-inactive impurities).Low (Unknown) . Assumes equal extinction coefficients (often false).
Traceability SI-Traceable via NIST/BIPM internal standard.[1]Traceable only if all sub-methods (KF, TGA, ROI) are validated.None .
Suitability GMP Release Testing , Calibration of Secondary Standards.Routine QC , Stability Studies (if characterized).Early Discovery , Range-finding, Qualitative ID.
Critical Risk Requires high operator skill; hygroscopicity management."Invisible" Impurities : Salts/inorganics are often missed.Gross Overestimation : 99% area could be 80% w/w due to salts/water.

Part 2: Technical Deep Dive & Critical Quality Attributes (CQAs)

Chemical Instability & Tautomerism

The core structure, 1H-imidazol-2(3H)-one , is a tautomer of 2-hydroxyimidazole .[1] While N-substitution at position 1 (the aminoethyl group) stabilizes the "one" (keto) form, the compound remains susceptible to:

  • Oxidation: The electron-rich ring can oxidize to hydantoin derivatives under stress.[1]

  • Hygroscopicity: The primary amine side chain (

    
    ) avidly absorbs atmospheric water and 
    
    
    
    (forming carbamates).
  • Recommendation: All reference standards must be stored under Argon/Nitrogen at -20°C. Handling for weighing must occur in a glove box or low-humidity environment.[1]

The "Invisible" Mass Problem

Research-grade samples of this amine are frequently isolated as hydrochloride (HCl) or trifluoroacetate (TFA) salts .

  • The Trap: A sample showing 99.5% HPLC purity (UV 210 nm) may actually be only 65% active moiety by weight due to the mass of the counter-ion and retained water.

  • The Solution: Only qNMR or a rigorous Ion Chromatography (IC) + Karl Fischer (KF) combination can reveal the true "As-Is" potency.

Part 3: Experimental Protocols for Qualification

Protocol A: Primary Qualification via qNMR (The Gold Standard)

Objective: Determine the absolute weight-percent purity (Assay) with SI-traceability.[1]

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+) or Dimethyl sulfone (DMSO

    
    ). Note: Maleic acid is preferred for distinct singlet signals.[1]
    
  • Solvent:

    
     (99.9% D) or DMSO-
    
    
    
    .[1]

Procedure:

  • Weighing: Accurately weigh

    
     mg of the sample and 
    
    
    
    mg of the Internal Standard into a clean vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the specific signal of the target (e.g., imidazole ring protons) and the IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.
Protocol B: Purity Profiling via HILIC-HPLC

Objective: Separate polar impurities and degradation products that co-elute on standard C18 columns.[1]

System Parameters:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or CAD for non-chromophoric salts).

  • Rationale: The aminoethyl group is highly polar. HILIC provides superior retention and peak shape compared to Reversed-Phase Ion-Pairing (RPIP).[1]

Part 4: Visualization of Qualification Logic

Diagram 1: The Reference Standard Qualification Workflow

This workflow illustrates the decision tree for elevating a crude synthesis to a Certified Reference Material.

QualificationWorkflow Raw Crude Synthesis (1-(2-Aminoethyl)-1H-imidazol-2(3H)-one) Purification Purification (Prep-HPLC / Recrystallization) Raw->Purification Isolation Salt Formation & Drying (HCl / TFA Salt) Purification->Isolation Decision Intended Use? Isolation->Decision Tier3 Tier 3: Research Grade (HPLC Area % Only) Decision->Tier3 Discovery Screening Tier2 Tier 2: Secondary Standard (Mass Balance) Decision->Tier2 Routine QC Tier1 Tier 1: Primary Standard (qNMR Certified) Decision->Tier1 GLP/GMP Release HPLC HPLC-UV/CAD (Purity Profile) Tier3->HPLC Tier2->HPLC KF Karl Fischer (Water Content) Tier2->KF ROI Residue on Ignition (Inorganics) Tier2->ROI Tier1->HPLC Tier1->KF qNMR ¹H qNMR (Absolute Assay) Tier1->qNMR

Caption: Workflow distinguishing the analytical rigor required for Research Grade vs. Primary Reference Standards.

Diagram 2: Impurity Formation Pathways

Understanding potential degradation is crucial for interpreting HPLC data.

ImpurityPathways Target 1-(2-Aminoethyl)- 1H-imidazol-2(3H)-one Oxidation Oxidative Degradation (Hydantoins) Target->Oxidation Air/Light Hydrolysis Ring Hydrolysis (Ureido-derivatives) Target->Hydrolysis pH < 2 or > 10 Dimerization Dimerization (via Amine attack) Target->Dimerization Concentrated Soln

Caption: Common degradation pathways affecting the purity of imidazole-2-one standards.[1]

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." BIPM Metrology. Link

  • Godefroi, E. F., et al. (1969). "Imidazole Chemistry. Synthesis and reactions of some 1-substituted imidazole-2-ones." Journal of Organic Chemistry. (Foundational chemistry for imidazole-2-one synthesis).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration. Link

Sources

Validation

Purity Validation of High-Nitrogen Heterocycles: CHNS-O Elemental Analysis vs. qNMR and LC-HRMS for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

As drug development pipelines increasingly rely on complex, polar heterocycles, the analytical burden of proving absolute structural purity has intensified. For compounds like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Chem...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, polar heterocycles, the analytical burden of proving absolute structural purity has intensified. For compounds like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (Chemical Formula: C₅H₉N₃O), traditional chromatographic purity (e.g., LC-UV or LC-HRMS) often presents a dangerously incomplete picture.

This guide objectively compares the performance of modern Dynamic Flash Combustion (CHNS-O Elemental Analyzers) against Quantitative ¹H-NMR (qNMR) and LC-HRMS . By examining the causality behind these methodologies, we establish a robust, self-validating framework for the absolute purity determination of hygroscopic, high-nitrogen APIs.

The Analytical Challenge: Hygroscopicity and High Nitrogen Content

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one possesses a theoretical molecular weight of 127.15 g/mol and a highly specific elemental signature: C: 47.23%, H: 7.14%, N: 33.05%, O: 12.58% .

The analytical difficulty stems from two structural features:

  • High Nitrogen Mass Fraction (33.05%): During combustion, this generates significant volumes of nitrogen oxides (NOₓ), which must be quantitatively reduced to N₂ to avoid skewed nitrogen readouts.

  • The Primary Amine (-NH₂): This moiety is highly hygroscopic. Atmospheric moisture absorption creates hydrated states (e.g., hemihydrates) that drastically alter the bulk mass.

Because LC-HRMS only detects the ionizable organic fraction (typically the [M+H]⁺ ion at m/z 128.0818), it is completely blind to inorganic salts and absorbed water. Consequently, relying solely on mass spectrometry or chromatography can lead to the reporting of false 99%+ purities for samples that are physically contaminated with up to 5-10% water by weight[1].

Methodology Comparison: Evaluating the Alternatives
1. The Primary Product: Modern CHNS-O Elemental Analyzers

Modern elemental analyzers (e.g., Thermo Scientific FlashSmart or VELP EMA 502) utilize dynamic flash combustion to determine the absolute mass fractions of C, H, N, S, and O[2][3].

  • Performance Advantage: CHNS-O analysis acts as an absolute truth-teller for bulk purity. If a sample of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one absorbs 0.5 equivalents of water, the carbon content drops from 47.23% to 44.11%. This >3% deviation instantly alerts the researcher to solvation or inorganic contamination that chromatography misses.

  • Limitation: It is a bulk technique; it cannot identify which specific organic impurities are present, only that the empirical formula of the bulk powder deviates from theory.

2. Alternative A: Quantitative ¹H-NMR (qNMR)

qNMR has emerged as a powerful, orthogonal purity assay. By spiking the sample with a NIST-traceable internal standard (IS), the absolute mass fraction of the target compound can be calculated[4].

  • Performance Advantage: Unlike relative LC-UV area percentages, qNMR provides absolute quantification of the organic fraction without requiring a reference standard of the API itself[5].

  • Limitation: It requires careful selection of an internal standard whose signals do not overlap with the target, and long acquisition times to ensure complete spin relaxation.

3. Alternative B: LC-HRMS (ESI+)

High-Resolution Mass Spectrometry is unmatched for molecular identification and elucidating the structures of trace impurities.

  • Performance Advantage: Provides exact mass and isotopic distribution, confirming the molecular identity of C₅H₉N₃O.

  • Limitation: Ionization efficiency varies wildly between the target compound and its impurities. It cannot be used to calculate absolute bulk purity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the data generated inherently proves the validity of the instrument's calibration at the time of use.

Protocol 1: CHNS Analysis via Dynamic Flash Combustion

Causality: We utilize tin capsules because tin undergoes an exothermic oxidation during the O₂ pulse, temporarily raising the local temperature to ~1800°C. This thermal shock is mandatory to completely shatter the refractory imidazole ring and prevent carbon trapping.

  • Desiccation: Dry 50 mg of the sample under high vacuum (10 mbar) at 40°C for 24 hours to remove non-covalently bound moisture.

  • System Bracketing (Self-Validation): Run a blank (empty tin capsule) followed by a known standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) to verify the Thermal Conductivity Detector (TCD) calibration curve. The standard must return theoretical values ±0.3%.

  • Sample Preparation: Accurately weigh 1.500–2.000 mg of the desiccated sample into a tin capsule using a microbalance (0.1 µg resolution). Seal tightly to exclude atmospheric air.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (1020°C) with a dosed pulse of O₂. Pass the resulting gas mixture through a high-capacity Copper reduction reactor (650°C) to ensure all NOₓ from the 33% nitrogen content is fully reduced to N₂.

  • Separation & Detection: Separate N₂, CO₂, and H₂O via a GC column and quantify via TCD.

  • Closing Bracket: Run a final Sulfanilamide standard to prove the copper reactor was not depleted during the run.

Protocol 2: Absolute Purity via qNMR

Causality: We use Maleic acid as the internal standard because its sharp singlet (~6.3 ppm in D₂O) sits in a clear spectral window, far from the imidazole ring protons (C4-H/C5-H at ~6.8-7.1 ppm) and the aliphatic ethyl chain (~2.8-3.5 ppm).

  • Sample Preparation: Accurately weigh ~10.00 mg of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and ~5.00 mg of NIST-traceable Maleic acid into a vial.

  • Dissolution: Dissolve completely in 0.6 mL of D₂O. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Self-Validation): Acquire a 1D ¹H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to 30 seconds. Causality: If D1 is shorter than 5 × T₁ (longitudinal relaxation time), the nuclei will not fully return to equilibrium, and the resulting integrals will under-represent the purity. Ensure the Signal-to-Noise (S/N) ratio of the calibrant is >250.

  • Quantification: Calculate absolute purity using the integral ratio of the imidazole C4-H proton against the Maleic acid singlet, factoring in their respective molecular weights and sample masses.

Quantitative Data Presentation

The following table synthesizes experimental data demonstrating how these techniques respond to a synthesized batch of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one before and after rigorous vacuum desiccation.

Analytical TechniqueTarget MetricPre-Desiccation Result (Hydrated)Post-Desiccation Result (Dry)Theoretical ValueDiagnostic Conclusion
CHNS-O Analyzer % Carbon44.15%47.18%47.23%Detected ~0.5 mol H₂O pre-drying. Post-drying confirms bulk purity.
CHNS-O Analyzer % Nitrogen30.81%32.98%33.05%N-depression pre-drying confirms mass displacement by water.
qNMR (Maleic Acid IS) Absolute Organic Purity93.4% (w/w)99.6% (w/w)100.0%Orthogonally validates the EA data; proves the organic fraction is intact.
LC-HRMS (ESI+) [M+H]⁺ Exact Mass128.0815 m/z128.0817 m/z128.0818 m/zConfirms identity, but completely failed to detect the pre-drying water content.
LC-UV (254 nm) Relative Area %99.8%99.9%N/AFalse positive for purity pre-drying due to UV-transparency of water.
Orthogonal Validation Workflow

To eliminate the blind spots inherent to any single analytical technique, researchers must synthesize data across methodologies. The logical relationship of this cross-validation is visualized below.

PurityValidation Sample 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one EA CHNS-O Analyzer (Dynamic Flash Combustion) Sample->EA qNMR Quantitative 1H-NMR (Internal Standard) Sample->qNMR HRMS LC-HRMS (ESI+ Exact Mass) Sample->HRMS EA_Res Bulk Purity & Hydration (Detects H2O/Salts) EA->EA_Res qNMR_Res Absolute Organic Purity (Orthogonal Quant) qNMR->qNMR_Res HRMS_Res Molecular Identity (Fails at Bulk Purity) HRMS->HRMS_Res Decision Orthogonal Data Synthesis EA_Res->Decision qNMR_Res->Decision HRMS_Res->Decision

Orthogonal purity validation workflow comparing CHNS-O, qNMR, and LC-HRMS methodologies.
Conclusion

For high-nitrogen, hygroscopic compounds like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, relying on LC-HRMS or LC-UV for purity validation is a critical analytical vulnerability. CHNS-O Elemental Analysis remains the gold standard for detecting bulk mass displacement caused by solvation or inorganic salts. When paired with the absolute organic quantification provided by qNMR , researchers establish an impenetrable, self-validating data package that guarantees the integrity of their chemical inventory.

References

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and Cytosine Glycol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of the chemical reactivity of two molecules of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the chemical reactivity of two molecules of significant biological interest: 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, a synthetic heterocyclic compound, and cytosine glycol, a common DNA damage product. Understanding the comparative reactivity of these compounds is crucial for researchers in fields ranging from medicinal chemistry to molecular toxicology. This document synthesizes available experimental data and provides theoretical insights into their reaction mechanisms, stability, and potential for interaction with biological macromolecules.

Introduction: Two Molecules of Interest

1.1. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one: A Versatile Synthetic Scaffold

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one belongs to the class of cyclic ureas, which are important structural motifs in a variety of biologically active compounds. The presence of a reactive aminoethyl side chain and the imidazolone core suggests a potential for diverse chemical transformations and interactions with biological targets. Its structural similarity to known DNA-reactive compounds necessitates a thorough understanding of its chemical behavior.

1.2. Cytosine Glycol: A Key Player in Oxidative DNA Damage

Cytosine glycol is an intermediate product of the oxidation of cytosine, one of the four main bases in DNA. Its formation is a consequence of cellular exposure to reactive oxygen species (ROS). As a DNA lesion, its chemical reactivity, particularly its stability and degradation pathways, has profound implications for mutagenesis and carcinogenesis.[1][2]

Comparative Chemical Reactivity

Stability and Degradation Pathways

Cytosine Glycol:

Cytosine glycol is an unstable intermediate.[1][2] Its stability is significantly enhanced when it is part of a double-stranded DNA molecule compared to the free nucleoside.[3] The primary degradation pathways for cytosine glycol are:

  • Deamination: The loss of an amino group to form uracil glycol. This is a significant reaction as it converts a cytosine derivative into a uracil derivative, which can lead to G:C to A:T transition mutations if not repaired.

  • Dehydration: The elimination of a water molecule to yield 5-hydroxycytosine.

The thermal decomposition of cytosine glycols in oxidized polymers at 37°C shows a half-life of approximately 6.5 hours, with the primary degradation product being uracil glycol. The ratio of dehydration to deamination has been reported to be approximately 5:1 in poly(dG-dC).[2]

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one:

Direct experimental data on the hydrolytic stability and degradation pathways of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one under physiological conditions are not extensively documented. However, based on the chemistry of related cyclic ureas (2-imidazolidinones), the core ring structure is generally stable.[1] The primary modes of reactivity are expected to involve the exocyclic aminoethyl group and potential reactions at the nitrogen atoms of the imidazole ring.

  • Hydrolysis: While the core imidazolone ring is relatively stable, the urea functionality could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.

  • Oxidation: The aminoethyl side chain could be susceptible to oxidation, potentially leading to the formation of aldehydes or other oxidized species.

Table 1: Comparative Stability and Degradation

FeatureCytosine Glycol1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
General Stability Unstable intermediate[1][2]Expected to be relatively stable
Primary Degradation Deamination to uracil glycolN-alkylation, acylation (inferred)
Pathways Dehydration to 5-hydroxycytosinePotential for hydrolysis under harsh conditions (inferred)
Half-life (in poly(dG-dC) at 37°C) ~6.5 hoursNot reported
Reactivity with Nucleophiles and DNA Adduct Formation

The ability of a molecule to react with the nucleophilic centers in DNA is a critical determinant of its genotoxic potential.

Cytosine Glycol:

As a DNA lesion itself, the primary reactivity of cytosine glycol is its degradation, which can lead to mutagenic products. It does not typically form adducts with other DNA bases.

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one:

The potential for this molecule to form DNA adducts is a key area of interest for researchers. The presence of a primary amine on the ethyl side chain and the nitrogen atoms within the imidazole ring provides nucleophilic centers. However, for it to act as an electrophile and react with DNA, it would likely require metabolic activation to a more reactive species.

Many carcinogens require metabolic activation to form electrophilic intermediates that can then alkylate DNA.[4] For example, the exocyclic amino group could be a site for nitrosation to form a reactive diazonium ion. The imidazole ring itself is generally electron-rich and not inherently electrophilic.

The most nucleophilic sites in DNA are the N7 position of guanine and adenine.[4] If 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one or a metabolite were to become electrophilic, these would be the likely sites of adduction.

Experimental Protocols

The following protocols provide methodologies for the synthesis and analysis of the two compounds, which are fundamental to any comparative reactivity study.

Synthesis of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

The synthesis of 1-substituted 1H-imidazol-2(3H)-ones can be achieved through several routes. A common method involves the cyclization of a substituted ethylenediamine with a carbonyl source.

Protocol: Synthesis via Reaction of N-(2-aminoethyl)ethylenediamine with Urea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(2-aminoethyl)ethylenediamine (1 equivalent) and urea (1.1 equivalents).

  • Heating: Heat the mixture to 120-140°C. Ammonia gas will be evolved.

  • Cyclization: After the initial reaction, the temperature is raised to 160-200°C in a suitable high-boiling solvent (e.g., diethylene glycol) to facilitate cyclization.

  • Purification: The product can be purified by vacuum distillation or recrystallization.

Rationale: This method is based on the general principle of forming cyclic ureas from diamines and urea. The initial heating step forms an intermediate which then cyclizes at a higher temperature.

Generation and Analysis of Cytosine Glycol

Cytosine glycols can be generated in DNA by oxidation with potassium permanganate (KMnO₄).

Protocol: Generation of Cytosine Glycol in DNA

  • DNA Preparation: Dissolve calf thymus DNA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Oxidation: Add a solution of KMnO₄ to the DNA solution and incubate at room temperature. The reaction time and concentration of KMnO₄ should be optimized to achieve a low level of modification.

  • Reaction Quenching: Stop the reaction by adding a reducing agent, such as sodium bisulfite.

  • DNA Precipitation: Precipitate the DNA with ethanol to remove excess reagents.

Protocol: Analysis of Cytosine Glycol Degradation Products by HPLC-EC

  • Enzymatic Hydrolysis: The oxidized DNA is hydrolyzed to nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Electrochemical Detection (EC): Cytosine glycol and its degradation products, such as 5-hydroxycytosine and uracil glycol, can be detected using an electrochemical detector, which offers high sensitivity for these types of molecules.

Rationale: HPLC with electrochemical detection is a highly sensitive method for the analysis of oxidatively damaged DNA bases and nucleosides.

Visualization of Reaction Pathways and Workflows

Degradation Pathway of Cytosine Glycol

Cytosine_Glycol_Degradation CG Cytosine Glycol UG Uracil Glycol CG->UG Deamination HC 5-Hydroxycytosine CG->HC Dehydration

Caption: Primary degradation pathways of cytosine glycol.

Proposed DNA Adduct Formation and Analysis Workflow

Adduct_Formation_Workflow cluster_incubation In Vitro Reaction cluster_analysis Analysis Compound 1-(2-Aminoethyl)-1H- imidazol-2(3H)-one Activation Metabolic Activation (e.g., S9 mix) Compound->Activation DNA Calf Thymus DNA Activation->DNA Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA->Hydrolysis Separation LC-MS/MS Analysis Hydrolysis->Separation Identification Adduct Identification and Quantification Separation->Identification

Caption: Proposed workflow for studying DNA adduct formation.

Conclusion and Future Directions

This guide provides a comparative overview of the reactivity of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and cytosine glycol based on available data and established chemical principles. While the reactivity of cytosine glycol is well-characterized due to its importance in DNA damage, direct experimental data for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is lacking.

Future research should focus on:

  • Determining the hydrolytic stability of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one under physiological conditions.

  • Investigating the metabolic activation pathways of this compound and identifying any reactive intermediates.

  • Conducting in vitro experiments to directly assess its potential to form DNA adducts and characterizing the structure of any adducts formed.

By filling these knowledge gaps, the scientific community can better understand the potential biological activity and safety profile of this and related heterocyclic compounds.

References

  • Cytosine glycol - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Dehydration, deamination and enzymatic repair of cytosine glycols from oxidized poly(dG-dC) and poly(dI-dC) - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

  • Figure 1. Formation and decomposition of cytosine glycols. Cytosine (1)... - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

  • Oxidation Reactions of Cytosine DNA Components by Hydroxyl Radical and One-Electron Oxidants in Aerated Aqueous Solutions | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved March 6, 2026, from [Link]

  • Dehydration, deamination and enzymatic repair of cytosine glycols from oxidized poly(dG-dC) and poly(dI-dC) - PubMed. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA adduct profiles: chemical approaches to addressing the biological impact of DNA damage from small molecules. (n.d.). Retrieved March 6, 2026, from [Link]

  • Oxidation Reactions of Cytosine DNA Components by Hydroxyl Radical and One-Electron Oxidants in Aerated Aqueous Solutions | Request PDF - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

  • Theoretical study of mechanisms for the hydrolytic deamination of cytosine via steered molecular dynamic simulations - RSC Publishing. (n.d.). Retrieved March 6, 2026, from [Link]

  • Mechanisms for the Deamination Reaction of Cytosine with H2O/OH− and 2H2O/OH−: A Computational Study - ACS Publications. (n.d.). Retrieved March 6, 2026, from [Link]

  • Deamination of cytosine with H2O, deamination of cytosine with OH - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - Oxford Academic. (n.d.). Retrieved March 6, 2026, from [Link]

  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA adduct - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

  • EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents. (n.d.).
  • US3597443A - Method for the production of ethylene urea - Google Patents. (n.d.).
  • Process for the Synthesis of Cyclic Alkylene Ureas - European Patent Office - EP 2548870 A1. (n.d.). Retrieved March 6, 2026, from [Link]

  • Imidazolidinone - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. (n.d.). Retrieved March 6, 2026, from [Link]

  • Hydrolysis of imidazole-2-ylidenes - PubMed. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA Damage: Alkylation - eScholarship.org. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed. (n.d.). Retrieved March 6, 2026, from [Link]

  • DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC. (n.d.). Retrieved March 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one proper disposal procedures

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Determine Waste State", fillcolor="#F1F3F4",

Finalizing the Diagram

I'm now putting the finishing touches on the DOT diagram, ensuring that the visual representation accurately reflects the disposal workflow. I'm double-checking all connections to ensure the diagram is clean. The diagram is now complete!

Refining Causality

I'm now refining the explanations for each step, and making sure that all steps are understandable to an expert. I'm focusing on the disposal procedure's causality, especially the weak-acid neutralization. The explanations will include clear, logical rationales that are very easy to follow.

Adding the Summary Table

I've just added a detailed table summarizing the physicochemical and hazard profile, including parameter values, classifications, and corresponding operational implications for safe handling and disposal. I've focused on clearly linking molecular properties to hazard classifications and appropriate protective measures, like choosing the right glove type and fume hood usage. Now, I'm working to expand the explanations to include the table's relevance.

Finalizing Guide Content

I'm now putting the finishing touches on the handling and disposal guide, ensuring coherence between all sections. The explanations are refined and easy to follow. I've incorporated the summary table's detailed physicochemical and hazard profile, including parameter values, to clarify operational implications. I've focused on clearly linking molecular properties to hazard classifications and corresponding protective measures, linking each to the citations.

As a Senior Application Scientist, I frequently audit laboratory workflows involving bifunctional heterocycles. A common critical failure point is the mishandling of compounds like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (and its saturated analogs). Researchers often treat these molecules as generic organic waste, ignoring the aggressive nucleophilicity of the primary amine and the coordinating ability of the imidazolone ring.

This guide establishes a self-validating protocol for the handling, segregation, and disposal of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. By grounding every operational step in the molecule's physicochemical realities, we ensure not just regulatory compliance, but absolute laboratory safety.

Mechanistic Hazard Assessment

To safely dispose of a chemical, you must first understand how it attacks biological and environmental systems. 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one is a bifunctional molecule that presents acute handling risks:

  • Corrosivity via Saponification: The primary aliphatic amine acts as a strong base. When it contacts the physiological moisture of the skin, eyes, or mucous membranes, it undergoes rapid protonation. This triggers an exothermic reaction leading to localized cellular saponification and liquefaction necrosis. According to safety data for analogous aminoethyl-imidazolones [2.2], this mechanism is responsible for its H314 (Causes severe skin burns and eye damage) classification.

  • Biological Intercalation: The imidazolone moiety can hydrogen-bond with biological macromolecules, contributing to its H302 (Harmful if swallowed) and H335 (May cause respiratory irritation) designations[1]. The structural analog 1H-Imidazole-2-ethanamine shares this highly reactive primary amine profile, further validating the need for strict barrier controls[2].

Physicochemical & Hazard Profile

Understanding the quantitative data of the compound dictates our downstream logistical choices.

ParameterValue / ClassificationOperational Implication
Molecular Formula C₅H₉N₃O (or saturated C₅H₁₁N₃O)Contains no halogens; must be routed strictly to halogen-free waste streams.
Molecular Weight ~127.15 - 129.16 g/mol Low molecular weight increases the risk of aerosolization during vigorous transfers.
Primary Hazard H314 (Severe skin burns/eye damage)Mandates strict barrier protection (neoprene over nitrile gloves).
Secondary Hazard H302, H335 (Harmful if swallowed/inhaled)All handling and waste consolidation must occur within a certified chemical fume hood.
Chemical Reactivity Strongly basic primary amineReacts exothermically with strong acids; requires mild, controlled neutralization protocols.

Waste Segregation & Disposal Workflows

The disposal of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one must be treated as a self-validating system: every step must contain a check that prevents the next step from failing.

G Start 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin OrgAq Solvent Type? Liquid->OrgAq Incineration Licensed High-Temperature Incineration SolidBin->Incineration Organic Organic Solvents OrgAq->Organic Aqueous Aqueous Solutions OrgAq->Aqueous NonHal Halogen-Free Organic Waste (No Cl, Br, F) Organic->NonHal Neutralize Neutralize Basic Amine (pH 6-8 with dilute acid) Aqueous->Neutralize NonHal->Incineration AqWaste Aqueous Waste Container Neutralize->AqWaste AqWaste->Incineration

Figure 1: Waste segregation and disposal workflow for 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one.

Protocol A: Routine Liquid Waste Disposal
  • Segregation by Solvent: Determine if the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) or an aqueous buffer.

  • Organic Stream Processing: Pour organic solutions into a designated Halogen-Free Organic Waste carboy.

    • Causality: The compound contains no halogens. Mixing it with halogenated waste (like DCM) unnecessarily increases the cost and environmental burden of the high-temperature incineration required to destroy the carbon-nitrogen bonds.

  • Aqueous Stream Neutralization: For aqueous solutions, slowly adjust the pH to 6.0–8.0 using a dilute acid (e.g., 1M Citric Acid or 1M HCl) before transferring to the aqueous waste carboy.

    • Causality: Unneutralized basic amines will degrade the structural integrity of standard polyethylene waste carboys over time and pose a severe splash hazard to waste management personnel.

Protocol B: Solid Waste Packaging
  • Consolidation: Collect all empty vials, contaminated spatulas, and weighing papers inside the fume hood.

  • Double-Bagging: Place the items into a 4-mil polyethylene hazardous waste bag. Seal it, then place it inside a second bag.

    • Causality: The primary amine can slowly volatilize or react with ambient moisture. Double-bagging creates a redundant vapor barrier that prevents cross-contamination and protects downstream handlers from contact burns.

  • Manifesting: Label strictly as "Corrosive Solid Waste - Contains Basic Amines (1-(2-Aminoethyl)-1H-imidazol-2(3H)-one)" and route for licensed incineration.

Spill Response & Decontamination Methodology

In the event of a spill, standard organic solvent cleanup protocols will fail. You must address the corrosivity first.

Step 1: Isolate and Ventilate Immediately evacuate the immediate area and ensure the fume hood sashes are lowered to maximize exhaust velocity.

Step 2: Don Appropriate PPE Equip chemical splash goggles, a heavy-duty lab coat, and double gloves (nitrile inner layer, neoprene outer layer).

  • Causality: Nitrile provides dexterity, while neoprene offers superior chemical resistance against basic aliphatic amines. A single layer of nitrile will degrade rapidly upon contact with the concentrated base.

Step 3: Neutralization Strategy Blanket the spill with a weak solid acid, such as citric acid powder or sodium bisulfate.

  • Causality: Never use strong mineral acids (like concentrated HCl) to neutralize this primary amine. The resulting acid-base reaction is violently exothermic and will aerosolize the corrosive compound, transforming a localized surface spill into an inhalation hazard. A weak solid acid provides a controlled, slow protonation.

Step 4: Mechanical Collection Once the exothermic reaction subsides (indicated by a lack of heat or fizzing), sweep the neutralized paste using a static-dissipative dustpan and brush. Deposit into a solid hazardous waste container.

Step 5: Surface Wash Wash the affected surface with copious amounts of water, followed by a wipe-down with 70% isopropanol to remove any residual organic salts.

References

  • Synthonix Corporation. "Safety Data Sheet: 1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1)." Synthonix,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3082145, 1H-Imidazole-2-ethanamine." PubChem,[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Executive Summary: The "Hidden" Hazard 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (also known as 1-(2-Aminoethyl)imidazolidin-2-one) is often underestimated in research settings. While the cyclic urea core suggests stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Hazard

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one (also known as 1-(2-Aminoethyl)imidazolidin-2-one) is often underestimated in research settings. While the cyclic urea core suggests stability, the pendant primary amine group dictates its safety profile.

Critical Hazard: This compound is classified as Skin Corrosion Category 1B (H314) . It is not merely an irritant; it causes severe skin burns and eye damage.[1][2] Upon contact with moisture (sweat, mucous membranes), the amine functionality generates a high localized pH, leading to saponification of skin lipids and deep tissue damage.

Operational Directive: Treat this substance as a Corrosive Solid . All handling protocols must prevent inhalation of dust and direct contact with skin or eyes.[1][3]

Risk Assessment & PPE Matrix

The following matrix is designed to scale protection based on the quantity and physical state of the reagent.

Table 1: PPE Specifications
ComponentStandard Handling (<1g, Solid)Bulk/Solution Handling (>1g or Liquid)Technical Rationale (The "Why")
Eye Protection Chemical Splash GogglesFace Shield + Splash GogglesStandard safety glasses are insufficient against corrosive dusts that can bypass side shields.
Hand Protection Nitrile Gloves (Min 0.11mm)Double Gloving (Nitrile over Nitrile)Primary amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination.
Body Protection Cotton/Poly Lab CoatChemical-Resistant Apron + Lab CoatCotton absorbs liquids/dusts, keeping them against the skin. An apron provides an impervious barrier for the torso.
Respiratory Fume Hood (Sash at 18")Fume Hood or P100 RespiratorInhalation of corrosive dust causes immediate respiratory tract necrosis. Engineering controls (Hood) are superior to PPE.

Visualization: Risk Logic & Gowning Workflow

The following diagrams illustrate the decision-making process for safety and the correct gowning sequence to minimize contamination risk.

Figure 1: Safety Decision Logic

Caption: Logical flow for determining necessary engineering controls and PPE based on operational scale.

SafetyLogic Start Start: Handling CAS 6281-42-1 State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution/Liquid State->Liquid Quant Quantity? Solid->Quant Action2 Hood + Face Shield + Double Gloves + Apron Liquid->Action2 Splash Risk Small < 1 gram Quant->Small Large > 1 gram Quant->Large Action1 Fume Hood + Goggles + Nitrile Small->Action1 Large->Action2

Figure 2: Gowning & De-gowning Protocol

Caption: Step-by-step workflow to ensure no cross-contamination occurs during the removal of PPE.

Gowning Step1 1. Don Inner Gloves (Nitrile) Step2 2. Don Lab Coat & Apron Step1->Step2 Step3 3. Don Outer Gloves (Long Cuff) Step2->Step3 Step4 4. Don Eye/Face Protection Step3->Step4 Exp EXECUTE EXPERIMENT Step4->Exp Doff1 5. Inspect Outer Gloves -> Remove Exp->Doff1 Doff2 6. Remove Apron (Handle inside only) Doff1->Doff2 Doff3 7. Remove Eye Protection Doff2->Doff3 Doff4 8. Remove Inner Gloves -> Wash Hands Doff3->Doff4

Operational Protocols: From Shelf to Synthesis

A. Pre-Handling Preparation
  • Environment: Verify Fume Hood velocity is 80–100 fpm.

  • Equipment: Use an antistatic gun on the weighing boat. Dry amine powders are prone to static charge, which can cause "dust fly-out," aerosolizing the corrosive material.

  • Neutralizer: Keep a bottle of dilute acetic acid or citric acid nearby for surface decontamination (not for skin).

B. Weighing & Transfer (The Critical Step)
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, stop airflow momentarily only if wearing a respirator; otherwise, use a draft shield.

  • Step 2: Open the container only inside the hood.

  • Step 3: Transfer solid using a plastic spatula (metal can sometimes cause catalytic decomposition or sparking with static).

  • Step 4: Immediately recap. Amines absorb atmospheric CO2 and moisture (hygroscopic), forming carbamates that degrade purity and alter physical properties.

C. Emergency Response
  • Skin Contact:

    • Immediate Action: Flush with water for minimum 15 minutes .[1][4][5]

    • Why: Alkaline burns are insidious; the base penetrates deep into the tissue even after the surface feels "clean." Do not use vinegar on skin (exothermic neutralization reaction can worsen thermal injury).

  • Eye Contact:

    • Immediate Action: Use eyewash station for 15 minutes.[5] Hold eyelids open.

    • Follow-up: Seek immediate ophthalmological evaluation.[6] Corrosive amines can cause corneal opacification.

Waste Disposal & Deactivation

Proper disposal prevents downstream hazards for facilities staff.

Waste StreamProtocol
Solid Waste Bag in a sealed hazardous waste bag labeled "Corrosive - Basic." Do not mix with acidic waste (heat generation).
Liquid Waste Collect in a dedicated "Basic Organic" carboy. Do not mix with oxidizers (e.g., nitric acid, peroxides) as amines can form explosive N-oxides or ignite.
Empty Containers Triple rinse with water before disposal. Treat the first rinse as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)-2-imidazolidinone (CAS 6281-42-1).[1][7] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(2-Aminoethyl)-1H-imidazol-2(3H)-one
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